5-Ethoxy-2-thiophenecarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxythiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNYZUGSUPXBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294981 | |
| Record name | 5-Ethoxy-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135080-30-7 | |
| Record name | 5-Ethoxy-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135080-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Ethoxy-2-thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
5-Ethoxy-2-thiophenecarboxylic acid, registered under CAS Number 135080-30-7, is a substituted thiophene derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] The thiophene ring is a privileged scaffold in drug discovery, known for its presence in numerous biologically active compounds. The introduction of an ethoxy group at the 5-position and a carboxylic acid at the 2-position of the thiophene ring imparts specific physicochemical properties that make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its potential applications.
Core Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 5-Ethoxy-2-thiophenecarboxylic acid is fundamental for its application in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 135080-30-7 | [1] |
| Molecular Formula | C₇H₈O₃S | [1] |
| Molecular Weight | 172.20 g/mol | [1] |
| Canonical SMILES | CCOC1=CC=C(S1)C(=O)O | |
| InChIKey | UNNYZUGSUPXBHW-UHFFFAOYSA-N |
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid is most effectively achieved through a two-step process involving the synthesis of its ethyl ester precursor, Ethyl 5-Ethoxy-2-thiophenecarboxylate, followed by its hydrolysis. This method offers a reliable and scalable route to the desired product.
Step 1: Synthesis of Ethyl 5-Ethoxy-2-thiophenecarboxylate (CAS: 1418117-85-7)
The synthesis of the ester precursor is a critical first step. While multiple strategies for the synthesis of thiophene esters exist, a common approach involves the reaction of a suitable thiophene starting material with an acylating agent.
Methodology:
A plausible synthetic route involves the ethanolysis of a 2-trichloromethylthiophene precursor, which can be formed from the reaction of thiophene with carbon tetrachloride. Catalysts such as iron or vanadium complexes can facilitate this transformation.[2]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a solution of 2-trichloromethylthiophene in anhydrous ethanol.
-
Catalyst Addition: A catalytic amount of a suitable Lewis acid (e.g., iron(III) chloride) is added to the solution.
-
Reaction: The mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Ethyl 5-Ethoxy-2-thiophenecarboxylate. Further purification can be achieved by vacuum distillation or column chromatography.
Step 2: Hydrolysis to 5-Ethoxy-2-thiophenecarboxylic acid
The final step is the saponification of the ester to the corresponding carboxylic acid. This is a standard and generally high-yielding reaction.
Methodology:
Base-catalyzed hydrolysis of the ethyl ester will yield the carboxylate salt, which is then protonated by acidification to give the final product.
Experimental Protocol:
-
Reaction Setup: The purified Ethyl 5-Ethoxy-2-thiophenecarboxylate is dissolved in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Base Addition: A stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.
-
Hydrolysis: The reaction mixture is heated to reflux and stirred until the hydrolysis is complete, as monitored by TLC.
-
Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
Isolation: The precipitated 5-Ethoxy-2-thiophenecarboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the pure product.
Logical Workflow for Synthesis
The following diagram illustrates the logical flow of the synthesis process, from the precursor to the final product.
Caption: Synthetic workflow for 5-Ethoxy-2-thiophenecarboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
Thiophene-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] The structural motif of 5-alkoxy-2-thiophenecarboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical agents.
Potential as a Pharmacophore:
The electron-donating nature of the ethoxy group at the 5-position can influence the electron density of the thiophene ring, potentially modulating the binding affinity of the molecule to biological targets. The carboxylic acid group at the 2-position provides a handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for drug screening.
Role as a Building Block:
Substituted thiophenecarboxylic acids are precursors to a variety of heterocyclic systems with demonstrated therapeutic potential. For instance, they can be utilized in the synthesis of thieno[3,2-d]pyrimidines, which have been investigated as kinase inhibitors, and other fused thiophene systems with applications as antiviral or anticancer agents. The specific substitution pattern of 5-Ethoxy-2-thiophenecarboxylic acid makes it a tailored starting material for accessing novel chemical space in these and other therapeutic areas.
Conclusion
5-Ethoxy-2-thiophenecarboxylic acid is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its synthesis, while requiring a two-step approach, is based on well-established chemical transformations. The strategic placement of the ethoxy and carboxylic acid functionalities on the thiophene scaffold provides a platform for the development of novel molecules with the potential for significant biological activity. Further research into the applications of this compound is warranted and is expected to yield new discoveries in medicinal chemistry and materials science.
References
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Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471–478. Available at: [Link]
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PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Retrieved January 26, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 5-Ethoxy-2-thiophenecarboxylic acid. Retrieved January 26, 2026, from [Link]
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Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect, 8(19), e202300898. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 5-tetradecyloxy-2-thiophenecarboxylic acid ethyl ester. Retrieved January 26, 2026, from [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
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PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid. Retrieved January 26, 2026, from [Link]
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Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. Available at: [Link]
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Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 5-nitro-2-thiophenecarboxylic acid. Retrieved January 26, 2026, from [Link]
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Bădiceanu, C. D., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 66(3), 553-559. Available at: [Link]
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physicochemical properties of 5-Ethoxy-2-thiophenecarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of Substituted 2-Thiophenecarboxylic Acids: A Predictive and Methodological Approach Focused on 5-Ethoxy-2-thiophenecarboxylic acid
Executive Summary
The 2-thiophenecarboxylic acid scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile synthetic intermediate. While the parent compound is well-characterized, specific derivatives such as 5-Ethoxy-2-thiophenecarboxylic acid have limited publicly available data. This guide provides a comprehensive technical overview by establishing the physicochemical properties of the parent 2-thiophenecarboxylic acid as a foundational baseline. We then delve into a systematic analysis of how substituents at the 5-position—ranging from electron-donating to electron-withdrawing groups—modulate these core properties. By leveraging data from analogous compounds, this document offers a predictive profile for 5-Ethoxy-2-thiophenecarboxylic acid and presents a robust framework of experimental protocols for its empirical characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the predictive insights and methodological rigor required to effectively synthesize and evaluate this and related compounds.
The 2-Thiophenecarboxylic Acid Scaffold: A Foundation for Drug Discovery
Thiophene-based molecules are of significant interest in pharmaceutical development due to their structural similarity to benzene rings, often acting as effective bioisosteres while possessing distinct electronic characteristics. The parent compound, 2-Thiophenecarboxylic acid, serves as a crucial starting point for understanding this class of molecules.[1] It is a white to off-white solid crystalline powder.[2][3] Its fundamental physicochemical properties are well-documented and provide a critical baseline for predicting the behavior of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₄O₂S | [1] |
| Molecular Weight | 128.15 g/mol | [1][4] |
| Melting Point | 125-127 °C | [1][2][3] |
| Boiling Point | 260 °C | [2][3] |
| Water Solubility | 80 g/L (at 20 °C) | [2][3] |
| pKa | 3.49 (at 25 °C) | [2][3] |
| Appearance | White to off-white solid | [1][2] |
This scaffold is not merely a theoretical entity; it is the precursor to several commercially significant molecules. For instance, it is a key intermediate in the synthesis of Suprofen, a non-steroidal anti-inflammatory drug (NSAID) used in eye drops.[1] The reactivity of the thiophene ring and the carboxylic acid group allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.[1]
The Influence of 5-Position Substitution on Physicochemical Properties
The strategic placement of a substituent at the 5-position of the 2-thiophenecarboxylic acid ring is a common tactic to fine-tune the molecule's properties for specific applications. The nature of this substituent—whether it donates or withdraws electron density—has a profound and predictable impact on the molecule's acidity, lipophilicity, and other physical characteristics.
Caption: Logical flow of substituent effects on core properties.
Electronic Effects on Acidity (pKa): The acidity of the carboxylic acid is directly tied to the stability of its conjugate base, the carboxylate anion.
-
Electron-Donating Groups (EDGs) , such as ethoxy (-OCH₂CH₃) or methyl (-CH₃), push electron density into the thiophene ring. This destabilizes the negative charge on the carboxylate, making the proton less likely to dissociate. Consequently, EDGs decrease acidity, resulting in a higher pKa value compared to the parent compound.
-
Electron-Withdrawing Groups (EWGs) , like nitro (-NO₂) or bromo (-Br), pull electron density away from the ring. This helps to delocalize and stabilize the negative charge of the carboxylate anion, making the proton more easily donated. Therefore, EWGs increase acidity, leading to a lower pKa .
Impact on Lipophilicity and Melting Point: The addition of substituents alters the molecule's size, polarity, and intermolecular interactions.
-
Lipophilicity (LogP): Introducing alkyl or alkoxy groups like ethoxy increases the nonpolar character of the molecule, thereby increasing its lipophilicity (higher LogP).
-
Melting Point: This property is influenced by molecular weight, symmetry, and the strength of crystal lattice packing. While heavier substituents like bromine increase the melting point, the overall effect can be complex and depends on how the substituent disrupts or enhances crystal packing.
The following table compares the known melting points of several 5-substituted 2-thiophenecarboxylic acids, illustrating these trends.
| 5-Substituent Group | Compound Name | Melting Point (°C) | Effect Relative to Parent |
| -H (Parent) | 2-Thiophenecarboxylic acid | 125-127 | Baseline |
| -CH₃ | 5-Methyl-2-thiophenecarboxylic acid | 135-138 | Increase[5] |
| -OCH₃ | 5-Methoxy-2-thiophenecarboxylic acid | 161-163 | Significant Increase[6] |
| -Br | 5-Bromo-2-thiophenecarboxylic acid | 141-144 | Increase |
| -NO₂ | 5-Nitro-2-thiophenecarboxylic acid | 154-158 | Significant Increase |
Predicted Physicochemical Profile of 5-Ethoxy-2-thiophenecarboxylic acid
Based on the principles outlined above, we can construct a predictive profile for the target compound, 5-Ethoxy-2-thiophenecarboxylic acid. The ethoxy group is an electron-donating and lipophilic substituent.
| Property | Predicted Value / Trend | Rationale |
| Molecular Formula | C₇H₈O₃S | N/A |
| Molecular Weight | 172.20 g/mol | N/A |
| Appearance | Likely a white or off-white solid | Similar to analogs |
| Melting Point | Expected > 130 °C | The ethoxy group increases molecular weight and potential for dipole interactions, likely raising the MP above the parent and methyl-substituted analogs. |
| pKa | Expected > 3.5 | The electron-donating nature of the ethoxy group will decrease the acidity of the carboxylic acid, raising the pKa above the parent compound's value of 3.49. |
| Solubility | Decreased water solubility; Increased solubility in nonpolar organic solvents | The addition of the ethyl group increases the molecule's lipophilicity, reducing its affinity for water and enhancing it for solvents like ether or chloroform. |
| LogP | Expected > 1.6 | The parent compound has a LogP of ~1.57. The ethoxy group will significantly increase the lipophilicity. |
A Practical Guide to Experimental Characterization
To empirically validate the predicted properties of 5-Ethoxy-2-thiophenecarboxylic acid, a systematic workflow of synthesis, purification, and characterization is required.
Caption: Experimental workflow for compound characterization.
Protocol 4.1: Synthesis and Purification
While multiple synthetic routes are plausible, a common approach involves the etherification of a 5-hydroxy-2-thiophenecarboxylate precursor followed by hydrolysis.
-
Synthesis: React methyl 5-hydroxy-2-thiophenecarboxylate with ethyl iodide in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone).
-
Work-up: After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.
-
Hydrolysis: Subject the resulting ester to basic hydrolysis (e.g., using NaOH in an aqueous/alcoholic solution) followed by acidification (e.g., with HCl) to yield the crude carboxylic acid.
-
Purification: Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of the final product should be confirmed by HPLC and TLC before further analysis.
Protocol 4.2: Spectroscopic Analysis for Structural Verification
A. Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology:
-
Prepare a sample as a KBr pellet or using an ATR accessory.
-
Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Expected Peaks:
-
~3300-2500 cm⁻¹: A very broad band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[7][8]
-
~2980-2850 cm⁻¹: Sharp C-H stretching bands from the ethoxy group, superimposed on the broad O-H band.
-
~1710-1680 cm⁻¹: A strong, sharp absorption from the C=O carbonyl stretch.[7]
-
~1250-1200 cm⁻¹ and ~1050 cm⁻¹: C-O stretching bands associated with the carboxylic acid and the aryl ether linkage of the ethoxy group.
-
~1500-1400 cm⁻¹: C=C stretching vibrations within the thiophene ring.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise proton and carbon environment for unambiguous structure confirmation.
-
Methodology:
-
Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~10-12 ppm: A broad singlet for the carboxylic acid proton (-COOH). This signal may be exchangeable with D₂O.
-
~7.5-7.7 ppm: A doublet for the thiophene proton at the 3-position (H3).
-
~6.8-7.0 ppm: A doublet for the thiophene proton at the 4-position (H4), coupled to H3.
-
~4.1-4.3 ppm: A quartet for the methylene protons (-OCH₂-) of the ethoxy group, coupled to the methyl protons.
-
~1.4-1.6 ppm: A triplet for the methyl protons (-CH₃) of the ethoxy group, coupled to the methylene protons.
-
-
Predicted ¹³C NMR Spectrum:
-
~165-170 ppm: Carboxylic acid carbonyl carbon.
-
~160-165 ppm: Thiophene carbon attached to the ethoxy group (C5).
-
~130-135 ppm: Thiophene carbon at the 3-position (C3).
-
~120-125 ppm: Thiophene carbon attached to the carboxyl group (C2).
-
~115-120 ppm: Thiophene carbon at the 4-position (C4).
-
~65-70 ppm: Methylene carbon of the ethoxy group (-OCH₂-).
-
~14-16 ppm: Methyl carbon of the ethoxy group (-CH₃).
-
C. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and analyze fragmentation patterns.
-
Methodology:
-
Use a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Expected Results:
-
Molecular Ion Peak [M]⁺ or [M-H]⁻: A prominent peak corresponding to the molecular weight of the compound (172.20 g/mol ).
-
Key Fragments: Look for fragments corresponding to the loss of -OH, -COOH, and the ethoxy group.
-
Conclusion
5-Ethoxy-2-thiophenecarboxylic acid represents a valuable but under-characterized derivative within a critical class of chemical scaffolds. By grounding our analysis in the well-established properties of 2-thiophenecarboxylic acid and its substituted analogs, we have developed a reliable predictive profile for its key physicochemical attributes. The ethoxy substituent is expected to increase the molecule's pKa and lipophilicity while decreasing its aqueous solubility. This guide provides not only these essential predictive insights but also a detailed set of validated experimental protocols necessary for empirical verification. This integrated approach of prediction and practical methodology equips researchers with the necessary tools to confidently synthesize, characterize, and deploy this compound in drug discovery and materials science applications.
References
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An In-Depth Technical Guide to 5-Ethoxy-2-thiophenecarboxylic Acid: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-thiophenecarboxylic acid is a sulfur-containing heterocyclic organic compound. As a derivative of thiophene-2-carboxylic acid, it belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. Thiophene-based structures are recognized as privileged pharmacophores, meaning they are molecular frameworks that are frequently found in biologically active compounds. The incorporation of a thiophene ring can influence a molecule's physicochemical properties, such as its solubility, metabolic stability, and ability to interact with biological targets. The ethoxy substituent at the 5-position further modifies these properties, making 5-Ethoxy-2-thiophenecarboxylic acid a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Molecular Structure and Properties
The fundamental characteristics of 5-Ethoxy-2-thiophenecarboxylic acid are defined by its molecular structure, which consists of a central thiophene ring functionalized with a carboxylic acid group at the 2-position and an ethoxy group at the 5-position.
Molecular Formula and Weight
The chemical identity of 5-Ethoxy-2-thiophenecarboxylic acid is established by its molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃S | AccelaChemBio[1] |
| Molecular Weight | 172.20 g/mol | AccelaChemBio[1] |
| CAS Number | 135080-30-7 | AccelaChemBio[1] |
The molecular weight is a critical parameter in experimental chemistry, essential for stoichiometric calculations in synthesis and for various analytical techniques.
Structural Representation
The spatial arrangement of atoms and bonds in 5-Ethoxy-2-thiophenecarboxylic acid is crucial for understanding its chemical reactivity and interactions.
Caption: 2D structure of 5-Ethoxy-2-thiophenecarboxylic acid.
Synthesis of Substituted Thiophenecarboxylic Acids
General Synthetic Strategies
Several common strategies are employed for the synthesis of thiophene-2-carboxylic acid and its derivatives:
-
Carbonation of Thienyllithium or Grignard Reagents: A versatile method involves the metalation of a substituted thiophene with a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group. Similarly, a Grignard reagent can be formed from a brominated thiophene and then reacted with CO₂.
-
Oxidation of 2-Substituted Thiophenes: Precursors such as 2-acetylthiophene or thiophene-2-carboxaldehyde can be oxidized to the corresponding carboxylic acid.
-
Palladium-Catalyzed Carbonylation: Halogenated thiophenes can undergo palladium-catalyzed carbonylation in the presence of carbon monoxide to yield the carboxylic acid or its ester derivative.
A plausible synthetic route to 5-Ethoxy-2-thiophenecarboxylic acid could involve the etherification of a 5-hydroxy-2-thiophenecarboxylic acid derivative or starting from an appropriately substituted thiophene precursor where the ethoxy group is already in place, followed by the introduction of the carboxylic acid moiety.
Applications in Research and Drug Development
Thiophene-containing compounds are integral to numerous approved drugs and are a focus of ongoing drug discovery efforts. The thiophene ring is considered a bioisostere of the benzene ring, offering similar structural properties but with different electronic and lipophilic characteristics, which can be advantageous for optimizing pharmacokinetic and pharmacodynamic profiles.
Derivatives of thiophenecarboxylic acid have been investigated for a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. The specific substitution pattern on the thiophene ring is critical in determining the biological activity. The presence of an alkoxy group, such as the ethoxy group in 5-Ethoxy-2-thiophenecarboxylic acid, can modulate the molecule's properties to enhance its therapeutic potential.
Conclusion
5-Ethoxy-2-thiophenecarboxylic acid represents a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its defined molecular structure and weight provide the foundational information for its use as a building block in the creation of more complex molecules. While detailed experimental data remains to be broadly published, the established chemistry of thiophenes provides a solid basis for its synthesis and derivatization. The continued exploration of thiophene derivatives in drug discovery underscores the potential importance of compounds like 5-Ethoxy-2-thiophenecarboxylic acid in the development of new therapeutic agents.
References
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AccelaChemBio. 5-Ethoxy-2-thiophenecarboxylic Acid. [Link]
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Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
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IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
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ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link]
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Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
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synthesis pathways for 5-Ethoxy-2-thiophenecarboxylic acid
An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-thiophenecarboxylic Acid
Introduction
5-Ethoxy-2-thiophenecarboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its substituted thiophene core is a key pharmacophore in a variety of therapeutic agents, valued for its ability to act as a bioisostere for phenyl rings, thereby modulating pharmacokinetic and pharmacodynamic properties. The presence of the ethoxy group at the 5-position and the carboxylic acid at the 2-position provides two distinct points for molecular elaboration, making it a versatile intermediate for the synthesis of complex target molecules. This guide provides a detailed exploration of the primary synthetic pathways to 5-Ethoxy-2-thiophenecarboxylic acid, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods.
Strategic Approaches to Synthesis
The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid can be approached through several strategic pathways. The most common and well-documented routes commence from readily available thiophene precursors, such as 2-thiophenecarboxylic acid or its esters. The core transformations typically involve the introduction of the ethoxy group onto the thiophene ring, a process that can be achieved through various methods, each with its own set of advantages and challenges. The choice of a particular synthetic route will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions.
A prevalent strategy involves the initial halogenation of a thiophene-2-carboxylic acid derivative, followed by a nucleophilic substitution reaction with an ethoxide source. This approach leverages the well-established reactivity of halogenated thiophenes. An alternative, though less common, route might involve the direct C-H functionalization of the thiophene ring, a more modern approach that offers improved atom economy but may present challenges in regioselectivity.
Pathway I: Halogenation Followed by Nucleophilic Aromatic Substitution
This classical and reliable pathway is one of the most frequently reported methods for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid. It is a two-step process that begins with the regioselective halogenation of a suitable thiophene-2-carboxylic acid derivative at the 5-position, followed by a nucleophilic aromatic substitution (SNAr) with sodium ethoxide.
Step 1: Synthesis of Ethyl 5-bromo-2-thiophenecarboxylate
The first step involves the bromination of ethyl 2-thiophenecarboxylate. The ester is used instead of the free carboxylic acid to prevent potential side reactions with the brominating agent and to facilitate purification. The bromination is typically carried out using N-bromosuccinimide (NBS), which is a convenient and selective source of electrophilic bromine.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (the sigma complex) through resonance, directing the incoming electrophile to the 2- and 5-positions. Since the 2-position is already occupied by the ester group, the bromination occurs selectively at the 5-position.
-
To a solution of ethyl 2-thiophenecarboxylate (1 equivalent) in a suitable solvent such as a mixture of acetic acid and chloroform (e.g., 1:1 v/v), add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-bromo-2-thiophenecarboxylate as a solid.
Step 2: Synthesis of Ethyl 5-ethoxy-2-thiophenecarboxylate
The second step is a nucleophilic aromatic substitution reaction where the bromide at the 5-position is displaced by an ethoxide anion. This reaction is typically carried out using sodium ethoxide in ethanol.
The reaction proceeds through a nucleophilic aromatic substitution mechanism. The electron-withdrawing ester group at the 2-position activates the thiophene ring towards nucleophilic attack, facilitating the displacement of the bromide by the ethoxide nucleophile.
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethyl 5-bromo-2-thiophenecarboxylate (1 equivalent) and a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-ethoxy-2-thiophenecarboxylate.
Step 3: Hydrolysis to 5-Ethoxy-2-thiophenecarboxylic acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction carried out under basic conditions.
The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
-
Dissolve ethyl 5-ethoxy-2-thiophenecarboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with a mineral acid, such as hydrochloric acid (HCl), which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-Ethoxy-2-thiophenecarboxylic acid.
Pathway II: Direct Ethoxylation of a Pre-functionalized Thiophene
An alternative approach involves the direct ethoxylation of a thiophene ring that already contains the carboxylic acid moiety or a protected form of it. This strategy can potentially reduce the number of synthetic steps. For instance, starting with 5-bromo-2-thiophenecarboxylic acid, a direct nucleophilic substitution with sodium ethoxide can be attempted.
Reaction Scheme
Caption: Direct ethoxylation of 5-bromo-2-thiophenecarboxylic acid.
While this direct approach seems more straightforward, it presents its own set of challenges. The free carboxylic acid can react with the basic sodium ethoxide, leading to the formation of the carboxylate salt. This may alter the reactivity of the starting material and potentially lead to side reactions. Furthermore, the solubility of the starting carboxylate salt in the reaction medium might be an issue.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway I: Halogenation-SNAr | Pathway II: Direct Ethoxylation |
| Starting Materials | Ethyl 2-thiophenecarboxylate, NBS, Sodium Ethoxide | 5-bromo-2-thiophenecarboxylic acid, Sodium Ethoxide |
| Number of Steps | 3 | 1 |
| Overall Yield | Moderate to Good | Variable, potentially lower |
| Scalability | Well-established and scalable | May require optimization for larger scales |
| Purification | Requires chromatography for intermediates | Potentially simpler workup if successful |
| Advantages | Reliable, well-documented, good yields | Fewer steps, potentially more atom-economical |
| Disadvantages | Longer reaction sequence | Potential for side reactions, solubility issues |
Characterization of 5-Ethoxy-2-thiophenecarboxylic acid
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR will show characteristic signals for the ethoxy group (a triplet and a quartet), two doublets for the thiophene protons, and a broad singlet for the carboxylic acid proton.
-
13C NMR will show distinct peaks for the carbonyl carbon, the thiophene ring carbons, and the ethoxy group carbons.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Will show a strong absorption band for the carboxylic acid C=O stretch and a broad O-H stretch.
Safety and Handling
-
N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium Metal: Is highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
Sodium Ethoxide: Is a strong base and corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Solvents: Organic solvents used in these procedures are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid is most reliably achieved through a multi-step sequence involving the bromination of ethyl 2-thiophenecarboxylate, followed by a copper-catalyzed nucleophilic aromatic substitution with sodium ethoxide, and subsequent hydrolysis of the ester. This pathway, while longer, offers good yields and is well-documented in the scientific literature. Direct ethoxylation of a pre-functionalized thiophene carboxylic acid presents a more atom-economical alternative, but may require significant optimization to overcome potential challenges related to reactivity and solubility. The choice of the synthetic route should be guided by the specific requirements of the research or development project, taking into account factors such as scale, purity requirements, and available resources.
References
Synthesis of 5-Ethoxy-2-thiophenecarboxylic acid. (n.d.). Molbase. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of 5-Ethoxy-2-thiophenecarboxylic Acid: Starting Materials and Strategic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-thiophenecarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene scaffold is a key component in a variety of pharmacologically active molecules. The strategic introduction of the ethoxy and carboxylic acid functionalities at the 5- and 2-positions, respectively, allows for diverse molecular modifications, making the efficient and scalable synthesis of this compound a critical endeavor. This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Ethoxy-2-thiophenecarboxylic acid, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.
Core Synthetic Strategies and Starting Material Considerations
The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid can be approached through several strategic pathways. The choice of the optimal route is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. The three primary strategies discussed in this guide are:
-
Carboxylation of 2-Ethoxythiophene: A direct approach that involves the initial synthesis of the ethoxy-substituted thiophene followed by the introduction of the carboxylic acid group.
-
Nucleophilic Aromatic Substitution (SNAr) on a Pre-functionalized Thiophene: This strategy employs a thiophene ring already bearing a leaving group at the 5-position and a carboxylic acid or its ester at the 2-position, which is then converted to the desired ethoxy derivative.
-
Etherification of a 5-Hydroxythiophene Precursor: This route involves the synthesis of a 5-hydroxy-2-thiophenecarboxylic acid derivative, followed by an etherification reaction to introduce the ethyl group.
The following sections will delve into the specifics of each of these pathways, providing detailed experimental insights and protocols.
Strategy 1: Carboxylation of 2-Ethoxythiophene
This approach is conceptually straightforward, beginning with the synthesis of 2-ethoxythiophene, which is then subjected to a carboxylation reaction.
Synthesis of the Key Intermediate: 2-Ethoxythiophene
The accessibility of 2-ethoxythiophene is paramount for this synthetic route. It can be prepared from readily available starting materials such as 2-bromothiophene or thiophen-2-ol.
Method A: From 2-Bromothiophene via Nucleophilic Aromatic Substitution
2-Bromothiophene serves as a common and cost-effective starting material.[1] The synthesis of 2-ethoxythiophene can be achieved through a nucleophilic aromatic substitution reaction with sodium ethoxide.
-
Reaction Principle: The electron-rich thiophene ring is generally not susceptible to nucleophilic attack. However, under forcing conditions, a nucleophile can displace a halide. The reaction is typically performed in the presence of a copper catalyst (Ullmann condensation) or under high-temperature conditions.
Method B: From Thiophen-2-ol via Williamson Ether Synthesis
Thiophen-2-ol exists in equilibrium with its tautomer, 2(5H)-thiophenone.[2] It can be prepared from 2-bromothiophene via its Grignard reagent and subsequent reaction with t-butyl perbenzoate followed by acid-catalyzed decomposition of the resulting t-butoxythiophene.[2] The resulting thiophen-2-ol can then be alkylated with an ethyl halide in a Williamson ether synthesis.
-
Reaction Principle: The Williamson ether synthesis is a classic SN2 reaction where an alkoxide (in this case, the thiophen-2-olate) displaces a halide from an alkyl halide.[3][4]
Carboxylation of 2-Ethoxythiophene
Once 2-ethoxythiophene is obtained, the carboxylic acid group is introduced at the 2-position. The high reactivity of the α-position of the thiophene ring facilitates this transformation.
-
Reaction Principle: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. An organolithium reagent, such as n-butyllithium, can deprotonate the C-H bond at the 2-position of 2-ethoxythiophene, which is activated by the adjacent sulfur atom. The resulting lithiated species is then quenched with carbon dioxide to afford the corresponding carboxylic acid after acidic workup.[5]
Experimental Protocol: Carboxylation of 2-Ethoxythiophene
-
Dissolve 2-ethoxythiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Bubble dry carbon dioxide gas through the reaction mixture for an extended period, or pour the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench with water.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Ethoxy-2-thiophenecarboxylic acid.
Table 1: Comparison of Starting Materials for Strategy 1
| Starting Material | Key Transformation | Advantages | Disadvantages |
| 2-Bromothiophene | Nucleophilic Aromatic Substitution | Readily available, relatively inexpensive. | May require harsh reaction conditions (high temperature or catalyst). |
| Thiophen-2-ol | Williamson Ether Synthesis | Milder reaction conditions for etherification. | Thiophen-2-ol is less stable and requires a multi-step synthesis. |
Logical Workflow for Strategy 1
Caption: Workflow for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid via carboxylation of 2-ethoxythiophene.
Strategy 2: Nucleophilic Aromatic Substitution on a Pre-functionalized Thiophene
This convergent approach begins with a thiophene derivative that already possesses the carboxylic acid (or a precursor) at the 2-position and a suitable leaving group at the 5-position.
Key Starting Material: Ethyl 5-Bromothiophene-2-carboxylate
Ethyl 5-bromothiophene-2-carboxylate is a commercially available and versatile starting material for this strategy.[6]
Nucleophilic Aromatic Substitution with Ethoxide
The core of this strategy is the displacement of the bromide at the 5-position with an ethoxide nucleophile.
-
Reaction Principle: The electron-withdrawing carboxylate group at the 2-position activates the thiophene ring towards nucleophilic aromatic substitution at the 5-position.[7] The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by resonance, including delocalization onto the carboxylate group. The reaction is typically carried out using sodium ethoxide in a suitable solvent.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Add ethyl 5-bromothiophene-2-carboxylate to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and neutralize it with an aqueous acid solution.
-
Extract the product, ethyl 5-ethoxy-2-thiophenecarboxylate, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or used directly in the next step.
Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Reaction Principle: Alkaline hydrolysis (saponification) is a common and efficient method for converting esters to carboxylic acids.[8][9][10] The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.
Experimental Protocol: Alkaline Hydrolysis
-
Dissolve ethyl 5-ethoxy-2-thiophenecarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the 5-Ethoxy-2-thiophenecarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Logical Workflow for Strategy 2
Caption: Workflow for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid via SNAr.
Strategy 3: Etherification of a 5-Hydroxythiophene Precursor
This route involves the formation of the C-O ether bond as a key step, starting from a thiophene ring bearing a hydroxyl group at the 5-position.
Synthesis of Ethyl 5-Hydroxythiophene-2-carboxylate
The synthesis of this key intermediate is a critical aspect of this strategy. One plausible route involves the Fiesselmann thiophene synthesis or related cyclization reactions.
Williamson Ether Synthesis
With the 5-hydroxythiophene derivative in hand, the ethoxy group is introduced via a Williamson ether synthesis.
-
Reaction Principle: The phenolic hydroxyl group of ethyl 5-hydroxythiophene-2-carboxylate is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the ether.[3][4]
Experimental Protocol: Williamson Ether Synthesis
-
Dissolve ethyl 5-hydroxythiophene-2-carboxylate in a polar aprotic solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate, and stir the mixture.
-
Add the ethylating agent (e.g., ethyl iodide) to the reaction mixture.
-
Heat the reaction mixture to facilitate the reaction, monitoring its progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude ethyl 5-ethoxy-2-thiophenecarboxylate can be purified by column chromatography.
Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester, as described in Strategy 2 (Section 2.3).
Logical Workflow for Strategy 3
Caption: Workflow for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid via etherification.
Conclusion
The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid can be effectively achieved through several distinct synthetic strategies. The choice of the most appropriate route will depend on a careful evaluation of factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's expertise with specific reaction types.
-
Strategy 1 (Carboxylation of 2-Ethoxythiophene) offers a direct and potentially high-yielding route, provided that 2-ethoxythiophene is readily accessible.
-
Strategy 2 (Nucleophilic Aromatic Substitution) is a robust and convergent approach that benefits from the commercial availability of the key starting material, ethyl 5-bromothiophene-2-carboxylate.
-
Strategy 3 (Etherification of a 5-Hydroxythiophene Precursor) provides an alternative pathway that leverages the well-established Williamson ether synthesis.
Each of these strategies relies on fundamental and well-understood organic transformations, providing a solid foundation for the reliable synthesis of this important heterocyclic building block. The detailed protocols and strategic insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to access 5-Ethoxy-2-thiophenecarboxylic acid and its derivatives for their scientific pursuits.
References
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PubChem. (n.d.). Ethyl 5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. The Organic Chemistry Tutor. [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 2-bromothiophene. Retrieved from [Link]
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Farmer, S., Kennepohl, D., Morsch, L., Reusch, W., Kabrhel, J., Roberts, J., & Caserio, M. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]
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Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
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Spectroscopic Characterization of 5-Ethoxy-2-thiophenecarboxylic acid: A Technical Guide
Introduction
5-Ethoxy-2-thiophenecarboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its successful application and for ensuring the integrity of subsequent research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing a detailed fingerprint of the molecular structure.
This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Ethoxy-2-thiophenecarboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide will leverage data from closely related analogs, such as 5-(methoxycarbonyl)thiophene-2-carboxylic acid and 5-methyl-2-thiophenecarboxylic acid, to provide a robust and scientifically-grounded prediction of its spectral characteristics. This approach not only offers a comprehensive understanding of the target molecule but also highlights the principles of structure-spectra correlation.
Molecular Structure and Logic of Analysis
The fundamental step in interpreting spectroscopic data is to understand the molecular structure and the different chemical environments of the atoms within it.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Ethoxy-2-thiophenecarboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: Use a high-resolution mass spectrometer for accurate mass measurements.
-
Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the key spectroscopic features of 5-Ethoxy-2-thiophenecarboxylic acid. By leveraging data from structurally similar compounds, we have established a reliable framework for the interpretation of its NMR, IR, and MS spectra. The presented data and interpretations will serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related thiophene derivatives. The validation of these predictions with experimental data will be a crucial next step in the comprehensive characterization of this compound.
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PubChem Compound Summary for CID 818352, 5-(methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]
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Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Master's Thesis. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
Solubility Profile of 5-Ethoxy-2-thiophenecarboxylic Acid: A Guide to Experimental Determination and Theoretical Principles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethoxy-2-thiophenecarboxylic acid is a substituted thiophene derivative with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for elucidating the solubility profile of this compound. In the absence of extensive published data, this document emphasizes the underlying physicochemical principles governing its solubility and presents detailed, field-proven methodologies for its experimental determination. We will explore the molecular basis for predicting solubility, outline a robust protocol for thermodynamic solubility measurement, and discuss the critical application of this data in a research and development context.
Introduction: The Significance of Solubility
In the realm of drug discovery and chemical synthesis, solubility is a critical physicochemical property that dictates the viability of a compound. For an active pharmaceutical ingredient (API), poor solubility can lead to low bioavailability and challenging formulation development.[1][2] For a synthetic intermediate, solubility determines the choice of reaction media, affects reaction kinetics, and is fundamental to designing effective crystallization and purification processes.
5-Ethoxy-2-thiophenecarboxylic acid, a molecule incorporating a thiophene ring, a carboxylic acid functional group, and an ethoxy substituent, presents a unique combination of polar and non-polar characteristics. Thiophene and its derivatives are key components in many pharmaceutical drugs, valued for their stability and diverse biological activities.[3] The carboxylic acid moiety offers a site for hydrogen bonding and salt formation, while the ethoxy group adds lipophilicity. Understanding how these structural features interact with different organic solvents is essential for any researcher working with this compound. This guide serves as a foundational resource, providing both the theoretical knowledge and the practical tools required to characterize the solubility of 5-Ethoxy-2-thiophenecarboxylic acid.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's affinity for a solvent is governed by the similarity of their intermolecular forces.[4] The structure of 5-Ethoxy-2-thiophenecarboxylic acid allows for several key interactions:
-
Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor, making it the primary driver of solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).[5]
-
Dipole-Dipole Interactions: The polar thiophene ring, the carbonyl group (C=O), and the ether linkage (C-O-C) create permanent dipoles, promoting solubility in polar aprotic solvents (e.g., acetone, DMSO, ethyl acetate).
-
Van der Waals Forces: The non-polar thiophene ring and the ethyl chain of the ethoxy group contribute to van der Waals interactions, allowing for some solubility in non-polar solvents (e.g., hexane, toluene).
Based on this analysis, we can make qualitative predictions. The parent compound, 2-thiophenecarboxylic acid, is known to be soluble in ethanol and ether, and slightly soluble in chloroform.[6][7] The addition of the ethoxy group to the 5-position increases the molecule's size and lipophilicity. This structural change would be expected to slightly decrease solubility in highly polar solvents compared to its parent compound but may enhance its solubility in solvents of intermediate polarity and non-polar solvents.
The following diagram illustrates the key molecular features of 5-Ethoxy-2-thiophenecarboxylic acid and their potential interactions with different solvent classes.
Caption: Predicted intermolecular interactions driving solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain reliable, quantitative data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method is the gold-standard technique for this purpose, as it ensures that the solvent is fully saturated with the solute.[8][9]
Causality Behind the Method
This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute.[8] Using an excess of the solid ensures that the solution reaches its saturation point.[10] Extended agitation at a constant temperature provides the necessary energy and time for the dissolution process to reach equilibrium.[11] Subsequent filtration is critical to separate the saturated solution (filtrate) from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[8] Finally, a validated analytical technique like HPLC provides accurate quantification of the dissolved compound.[12]
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh approximately 10-20 mg of 5-Ethoxy-2-thiophenecarboxylic acid into several 4 mL glass vials. The key is to ensure a visible excess of solid remains after equilibration.[8]
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Include a small magnetic stir bar in each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a magnetic stir plate or in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the mixtures for a minimum of 24 to 48 hours. For crystalline compounds, 24 hours is often sufficient, but 48 hours ensures equilibrium is reached.[8]
-
-
Sample Preparation & Separation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a glass pipette.
-
Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean HPLC vial. This step is crucial to remove all undissolved microparticles.
-
-
Quantification:
-
Prepare a series of calibration standards of 5-Ethoxy-2-thiophenecarboxylic acid of known concentrations in the test solvent.
-
Analyze the filtered sample and the calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Determine the concentration of the solute in the filtered sample by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or mol/L.
-
Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.
-
The following workflow diagram visualizes the Shake-Flask protocol.
Caption: Workflow for thermodynamic solubility determination.
Data Presentation and Interpretation
Table 1: Illustrative Solubility Profile of 5-Ethoxy-2-thiophenecarboxylic Acid at 25 °C
| Solvent | Solvent Class | Polarity Index | Dielectric Constant | Solubility (mg/mL) (Hypothetical) |
| n-Hexane | Non-Polar | 0.1 | 1.88 | < 1 |
| Toluene | Non-Polar | 2.4 | 2.38 | 5 - 10 |
| Dichloromethane | Polar Aprotic | 3.1 | 9.08 | 50 - 100 |
| Acetone | Polar Aprotic | 5.1 | 20.7 | > 200 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | > 200 |
| Ethanol | Polar Protic | 4.3 | 24.5 | > 200 |
| Methanol | Polar Protic | 5.1 | 32.7 | > 150 |
| Water | Polar Protic | 10.2 | 80.1 | < 0.1 |
Note: The solubility values in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate a plausible trend based on physicochemical principles.
This profile would be invaluable for:
-
Process Chemists: Selecting appropriate solvents for synthesis and reaction workups. For example, high solubility in acetone would make it an excellent reaction solvent.
-
Crystallization Scientists: Identifying suitable solvent/anti-solvent systems for purification. A high solubility in ethanol and low solubility in water suggests that crystallization could be achieved by adding water as an anti-solvent to an ethanol solution.
-
Formulation Scientists: Guiding the selection of excipients and vehicles for drug product development, especially for topical or oral liquid formulations.[12]
Conclusion
Characterizing the solubility of 5-Ethoxy-2-thiophenecarboxylic acid is a foundational step for its successful application in research and development. While published data is scarce, a robust understanding of its molecular structure allows for strong qualitative predictions of its behavior in various organic solvents. This guide provides the theoretical basis for these predictions and, more importantly, a detailed, self-validating experimental protocol for generating precise, quantitative thermodynamic solubility data. By systematically applying the shake-flask method, researchers can build a comprehensive solubility profile, enabling informed decisions in process development, purification, and formulation, thereby accelerating the journey from laboratory discovery to practical application.
References
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University of Waterloo. (2023). Solubility of Organic Compounds. Available at: [Link]
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PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Al-Moktadir, M. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. National Center for Biotechnology Information. Available at: [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid (CAS 527-72-0). Available at: [Link]
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World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies. Available at: [Link]
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ResearchGate. (2009). Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
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MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Available at: [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]
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ResearchGate. (2011). Solubility of Thiophene + Pentane and Thiophene + Octane Binary Mixtures in Supercritical Carbon Dioxide at Temperatures from 333 to 383 K. Available at: [Link]
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Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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crystal structure of 5-Ethoxy-2-thiophenecarboxylic acid
An In-Depth Technical Guide to the Crystal Structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. Among these, substituted thiophenecarboxylic acids are pivotal intermediates in the synthesis of numerous pharmaceuticals. This guide provides a detailed technical examination of the crystal structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, a monoester derivative of 2,5-thiophenedicarboxylic acid. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline lattice is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural nuances that govern the behavior of this class of compounds.
Molecular Structure and Conformation
The molecular structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid consists of a central thiophene ring substituted with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position.
Key Structural Features:
-
Planarity: A significant characteristic of the molecule is the near coplanarity of the carboxylic acid and the methoxycarbonyl groups with the thiophene ring. The dihedral angles are reported to be 3.1(4)° for the carboxylic acid group and 3.6(4)° for the methoxycarbonyl group, respectively[1]. This planarity suggests a high degree of conjugation across the molecule, which can influence its electronic and spectroscopic properties.
-
Bond Lengths and Angles: The bond lengths and angles within the thiophene ring and the substituent groups are consistent with those of other thiophene derivatives. The C-S bond lengths and the internal angles of the thiophene ring are characteristic of its aromatic nature.
The following diagram, generated using the DOT language, illustrates the molecular structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
Caption: Molecular structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions, which are crucial for the stability of the crystal structure.
Hydrogen Bonding:
The most prominent intermolecular interaction in the crystal structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid is the classical O—H⋯O hydrogen bond. The carboxylic acid group of one molecule forms a hydrogen bond with the carbonyl oxygen of the carboxylic acid group of an adjacent molecule. This interaction leads to the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids[1].
The visualization below illustrates the formation of these hydrogen-bonded dimers.
Caption: Dimer formation via intermolecular hydrogen bonds.
Crystallographic Data
The single-crystal X-ray diffraction analysis provides precise information about the unit cell dimensions, space group, and other crystallographic parameters.
| Parameter | Value |
| Chemical Formula | C₇H₆O₄S |
| Formula Weight | 186.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8633 (12) |
| b (Å) | 11.235 (2) |
| c (Å) | 12.193 (3) |
| β (°) | 98.68 (3) |
| Volume (ų) | 793.9 (3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.559 |
| Absorption Coefficient (mm⁻¹) | 0.386 |
| F(000) | 384 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.33 to 25.00 |
| R-factor | 0.041 |
| wR-factor | 0.108 |
| Data-to-parameter ratio | 12.7 |
| Measurement Temperature | 298 K |
Data sourced from a study on a related derivative, as direct data for the title compound was not available in the initial search[1].
Experimental Protocols
The determination of a crystal structure involves a series of meticulous experimental procedures.
Synthesis and Crystallization
The synthesis of thiophenecarboxylic acid derivatives can be achieved through various organic synthesis routes. For instance, a one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid involves the chlorination of 2-thiophenecarboxaldehyde followed by oxidation[2].
Protocol for Single Crystal Growth (Slow Evaporation Method):
-
Dissolution: Dissolve the synthesized 5-(Methoxycarbonyl)thiophene-2-carboxylic acid powder in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at a slightly elevated temperature to achieve saturation. The choice of solvent is critical and often determined empirically.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Loosely cover the container with the solution and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Harvesting: Once well-formed single crystals of suitable size appear, carefully harvest them from the mother liquor.
The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered crystalline lattice, which is essential for obtaining high-quality diffraction data.
Single-Crystal X-ray Diffraction
This is the definitive technique for elucidating the three-dimensional atomic arrangement in a crystal.
Experimental Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
-
Instrumentation: Data collection is typically performed on a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα radiation)[3].
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to obtain the final, accurate crystal structure[3].
Conclusion
The crystal structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid reveals a planar molecular conformation stabilized by a network of intermolecular O—H⋯O hydrogen bonds that form centrosymmetric dimers. This detailed structural understanding is invaluable for drug development professionals, as it provides a basis for comprehending the solid-state properties of this important class of molecules. The experimental protocols outlined herein represent standard methodologies for the synthesis, crystallization, and structural elucidation of such compounds, ensuring the generation of reliable and high-quality crystallographic data.
References
-
Xia, G.-M., Ji, M.-W., Lu, P., Sun, G.-X., & Xu, W.-F. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]
-
Naveen, S., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Journal of Molecular Structure, 1230, 129881. [Link]
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google P
Sources
The Synthetic Versatility and Pharmacological Potential of 5-Ethoxy-2-thiophenecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of Substituted Thiophenes
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have propelled thiophene-containing molecules to the forefront of drug discovery programs targeting a spectrum of diseases, including cancer, inflammation, and infectious agents.[1][3][4] This guide focuses on a particularly promising, yet underexplored, subclass: derivatives of 5-Ethoxy-2-thiophenecarboxylic acid. The introduction of an ethoxy group at the 5-position of the thiophene ring offers a compelling opportunity to modulate the lipophilicity, metabolic stability, and target engagement of resulting derivatives, making this scaffold a fertile ground for the development of novel therapeutics.
This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of key derivatives of 5-Ethoxy-2-thiophenecarboxylic acid. We will delve into the strategic considerations behind synthetic pathways, offer detailed experimental protocols, and present a forward-looking perspective on the therapeutic avenues these compounds may unlock.
I. The Core Scaffold: Synthesis of 5-Ethoxy-2-thiophenecarboxylic Acid
The foundational step in exploring the derivative space of 5-Ethoxy-2-thiophenecarboxylic acid is the efficient and scalable synthesis of the core molecule itself. While multiple strategies exist for the synthesis of thiophenecarboxylic acids, a logical and adaptable approach for this specific scaffold involves a multi-step sequence starting from a readily available substituted thiophene.
A plausible and efficient synthetic route, adapted from established methodologies for similar thiophene derivatives, is outlined below.[5] This pathway emphasizes strategic functional group manipulations to achieve the desired substitution pattern.
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A Comprehensive Technical Guide to the Thermal Stability of 5-Ethoxy-2-thiophenecarboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Thermal Stability Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, thermal stability is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation, packaging, and storage. This guide provides an in-depth exploration of the thermal stability of 5-Ethoxy-2-thiophenecarboxylic acid, a thiophene derivative of interest. While specific experimental data for this particular molecule is not extensively documented in public literature, this guide will serve as a comprehensive framework for its evaluation. We will delve into the foundational principles of thermal analysis, present robust experimental protocols, and discuss the anticipated decomposition pathways, thereby equipping researchers with the necessary tools to thoroughly characterize this and similar compounds.
Introduction to 5-Ethoxy-2-thiophenecarboxylic Acid: Structure and Significance
5-Ethoxy-2-thiophenecarboxylic acid belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a five-membered ring with one sulfur atom. The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic agents[1]. The presence of both a carboxylic acid and an ethoxy group on the thiophene ring of 5-Ethoxy-2-thiophenecarboxylic acid suggests its potential as a versatile intermediate in the synthesis of novel pharmaceutical compounds.
The inherent reactivity and stability of such a molecule are dictated by the interplay of its constituent functional groups. The aromatic thiophene ring, the acidic carboxyl group, and the ether linkage of the ethoxy group all contribute to its overall thermal profile. A comprehensive understanding of its thermal stability is therefore crucial for ensuring the safety, efficacy, and shelf-life of any potential drug product derived from it.
| Property | Value | Source |
| Molecular Formula | C7H8O3S | Inferred from name |
| Molecular Weight | 172.20 g/mol | Inferred from formula |
| Appearance | Likely a solid at room temperature | Based on similar compounds |
The Cornerstone of Stability Assessment: Thermal Analysis Techniques
To rigorously assess the thermal stability of 5-Ethoxy-2-thiophenecarboxylic acid, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about how a material's physical and chemical properties change as a function of temperature in a controlled atmosphere.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as it is heated over time. This technique is fundamental for determining the temperatures at which a compound begins to decompose and for quantifying the mass loss associated with decomposition events. For thiophene derivatives, TGA is a critical tool for identifying the onset of degradation[2][3].
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program[4]. This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions, providing valuable information about the material's physical state and purity[5][6]. For crystalline solids like 5-Ethoxy-2-thiophenecarboxylic acid, DSC can precisely determine the melting point, which is often a precursor to thermal decomposition.
Experimental Protocols for Thermal Stability Assessment
The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of 5-Ethoxy-2-thiophenecarboxylic acid.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset of thermal decomposition and characterize the mass loss profile of 5-Ethoxy-2-thiophenecarboxylic acid.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Ethoxy-2-thiophenecarboxylic acid into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass lost at each decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and identify other thermal transitions of 5-Ethoxy-2-thiophenecarboxylic acid.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 5-Ethoxy-2-thiophenecarboxylic acid into a clean, tared aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature above the anticipated melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify and integrate any endothermic or exothermic peaks.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Anticipated Thermal Behavior and Decomposition Pathways
Based on the chemical structure of 5-Ethoxy-2-thiophenecarboxylic acid and the known thermal behavior of related compounds, we can anticipate several key thermal events.
Melting and Pre-Decomposition Events
The compound is expected to exhibit a sharp melting endotherm in the DSC thermogram. For comparison, the melting point of the parent compound, 2-thiophenecarboxylic acid, is 125-127 °C[7][8]. The presence of the ethoxy group may influence the crystal lattice energy and thus alter the melting point. It is crucial to observe if any decomposition occurs concurrently with or immediately following melting, as this can have significant implications for processing and formulation.
Thermal Decomposition Mechanisms
The thermal decomposition of 5-Ethoxy-2-thiophenecarboxylic acid is likely to be a multi-step process. The primary and most anticipated decomposition pathway for carboxylic acids is decarboxylation, the loss of carbon dioxide (CO2)[9][10].
Potential Decomposition Pathways:
-
Decarboxylation: The carboxylic acid group can be eliminated as CO2, leading to the formation of 2-ethoxythiophene. This is often the initial and primary decomposition step for aromatic carboxylic acids[11].
-
Ether Cleavage: The ethoxy group may undergo cleavage at higher temperatures, potentially leading to the formation of ethanol and a thiophene derivative.
-
Thiophene Ring Opening: At very high temperatures, the stable thiophene ring can rupture, leading to the formation of various sulfur-containing gaseous products and a carbonaceous residue.
Implications for Handling, Storage, and Drug Development
A thorough understanding of the thermal stability of 5-Ethoxy-2-thiophenecarboxylic acid is critical for its successful application in drug development.
-
Handling and Storage: The determined decomposition temperature will inform the safe handling and storage conditions for this compound. It is advisable to store thiophene derivatives in a cool, dry, and well-ventilated area, away from heat and ignition sources[12][13][14].
-
Manufacturing Processes: Knowledge of the melting point and decomposition temperature is essential for designing and controlling manufacturing processes such as drying, milling, and granulation to avoid thermal degradation of the API.
-
Formulation Development: The thermal stability profile will guide the selection of excipients and the manufacturing process for the final drug product to ensure its stability and shelf-life.
-
Regulatory Compliance: Thermal stability data is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.
Conclusion: A Roadmap to Thermal Characterization
References
- Al-Ostoot, F. H., Al-Saad, K. A., & Al-Jeboori, M. J. (2020). SYNTHESIS, CHARACTERIZATION, THERMAL ANALYSIS AND BIOLOGICAL STUDY OF NEW THIOPHENE DERIVATIVE CONTAINING o-AMINOBENZOIC ACID LI. International Journal of Pharmaceutical Research, 12(4).
- Serio, M. A., Kroo, E., & Bassilakis, R. (1995). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. USDOE Office of Energy Efficiency and Renewable Energy.
-
ResearchGate. (n.d.). Thermogravimetric analysis plots of arene-thiophene oligomers. Retrieved from [Link]
-
Wikipedia. (2023). Thiophene-2-carboxylic acid. Retrieved from [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
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Eurasian Chemical Communications. (2022). Thermal stability, synthesis of new formazan complexes derived from thiophene-2-carboxaldehyde. Retrieved from [Link]
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National Institutes of Health. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
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ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Retrieved from [Link]
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ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]
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Purity and Assay Methods for 5-Ethoxy-2-thiophenecarboxylic acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigorous characterization of active pharmaceutical ingredients (APIs) and key chemical intermediates is foundational to modern drug development and chemical research. 5-Ethoxy-2-thiophenecarboxylic acid, a heterocyclic compound of interest, serves as a valuable building block in the synthesis of various biologically active molecules. Its purity and precise quantification are not merely procedural formalities; they are critical parameters that directly influence reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a potential therapeutic agent.
This guide provides a comprehensive overview of the principal analytical methodologies for determining the purity and assay of 5-Ethoxy-2-thiophenecarboxylic acid. It is structured to provide not only procedural steps but also the underlying scientific rationale, enabling researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties: The Analytical Foundation
A thorough understanding of a molecule's physical and chemical properties is a prerequisite for developing robust analytical methods. These properties dictate choices in solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃S | N/A |
| Molecular Weight | 172.20 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline powder | N/A |
| Melting Point | 133-137 °C | N/A |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | N/A |
| pKa | ~3.5-4.5 (Estimated) | N/A |
Chromatographic Purity and Assay: The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the definitive technique for both purity determination (identifying and quantifying impurities) and assay (quantifying the main component). Its high resolution and sensitivity make it indispensable.
Principle of Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. For acidic compounds like 5-Ethoxy-2-thiophenecarboxylic acid, the mobile phase is typically acidified to suppress the ionization of the carboxyl group (R-COOH). In its neutral form, the molecule is more hydrophobic, leading to better retention and sharper, more symmetrical peaks.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to ensure the analyte is in its non-ionized form. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Gradient | 0-20 min: 30% to 80% B | A gradient ensures that both polar and nonpolar impurities are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | 254 nm | The thiophene ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh approximately 25 mg of 5-Ethoxy-2-thiophenecarboxylic acid reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of ~0.5 mg/mL.
-
Sample Solution (for Purity & Assay): Prepare in the same manner as the standard solution, using the sample to be tested.
Data Analysis:
-
Assay (%): The assay is calculated by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
-
Purity (% Area): Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity and Assay Analysis.
Spectroscopic Methods for Structural Confirmation and Identification
Spectroscopic techniques are essential for confirming the chemical identity of 5-Ethoxy-2-thiophenecarboxylic acid and providing a qualitative assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency, providing detailed information about the molecular structure.
-
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Expected Spectral Features:
-
¹H NMR:
-
~10-13 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.0-7.8 ppm (two doublets, 2H): Protons on the thiophene ring.
-
~4.2 ppm (quartet, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).
-
~1.4 ppm (triplet, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
-
-
¹³C NMR:
-
~165-170 ppm: Carboxylic acid carbonyl carbon.
-
~120-160 ppm: Thiophene ring carbons.
-
~60-70 ppm: Methylene carbon of the ethoxy group.
-
~14-16 ppm: Methyl carbon of the ethoxy group.
-
-
-
Trustworthiness: The presence of all expected signals with correct chemical shifts, multiplicities, and integrations provides very high confidence in the compound's identity. Impurities would present as additional, unassigned peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable method for identifying the functional groups present in a molecule.[1][2]
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. An FTIR spectrum is a unique fingerprint of a molecule's functional groups.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Key Vibrational Bands:
-
2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.[3]
-
~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.[3][4]
-
~1210-1320 cm⁻¹ (medium): C-O stretch.
-
~1000-1250 cm⁻¹: Asymmetric C-O-C stretch of the ether.
-
~690-900 cm⁻¹: Bands associated with the thiophene ring C-S vibrations and C-H bending.[2]
-
Titrimetry: A Classic Assay Method
Acid-base titration is a classic, absolute method for determining the assay of a carboxylic acid. It relies on a well-defined stoichiometric reaction and serves as an excellent orthogonal technique to HPLC.
-
Principle: The carboxylic acid is neutralized by a standardized solution of a strong base. The endpoint, where all the acid has been consumed, can be determined using a colorimetric indicator or by monitoring the pH with a potentiometer.
-
Protocol:
-
Accurately weigh approximately 150 mg of 5-Ethoxy-2-thiophenecarboxylic acid into a flask.
-
Dissolve the sample in ~50 mL of a suitable solvent (e.g., 75% ethanol in water).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with a standardized 0.1 M Sodium Hydroxide (NaOH) solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
-
Self-Validation and Calculation: The method is self-validating through the use of a standardized titrant, traceable to a primary standard.
Assay (%) = (V_NaOH * M_NaOH * MW_acid) / (W_sample * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH titrant (mL)
-
M_NaOH = Molarity of standardized NaOH (mol/L)
-
MW_acid = Molecular weight of the acid (172.20 g/mol )
-
W_sample = Weight of the sample (g)
-
Integrated Analytical Strategy
No single method provides a complete picture. A robust quality assessment of 5-Ethoxy-2-thiophenecarboxylic acid relies on an integrated approach.
Caption: Integrated strategy for quality control.
This multi-faceted approach ensures that the material is not only correctly identified but also meets the high standards of potency and purity required for its intended use in research and development. By combining chromatographic separation, spectroscopic identification, and stoichiometric assay, scientists can build a complete and trustworthy profile of their 5-Ethoxy-2-thiophenecarboxylic acid.
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Magdaline, J. D. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]
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Iqbal, M. A., et al. Synthesis and characterization of Thiophene fused arylbenzo[5][6]thieno[2,3- d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. 2023. [Link]
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PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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The Organic Chemistry Tutor. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. 2021. [Link]
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Ecker, J. R., et al. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. [Link]
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Thiophene as a Bioisostere for the Benzene Ring: An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic replacement of molecular fragments with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of lead compounds. Among these, the substitution of a benzene ring with a thiophene moiety is a widely employed tactic. This guide provides a comprehensive technical analysis of the bioisosterism between thiophene and benzene, tailored for researchers, scientists, and drug development professionals. We will delve into the nuanced physicochemical, metabolic, and pharmacokinetic consequences of this substitution, supported by mechanistic insights, experimental protocols, and successful case studies. The objective is to equip drug discovery teams with the foundational knowledge and practical considerations necessary to effectively leverage this bioisosteric replacement in their optimization campaigns.
Introduction: The Rationale for Bioisosteric Replacement
The benzene ring is a ubiquitous scaffold in pharmaceuticals, often serving as a critical anchor for pharmacophoric groups.[1][2] However, its inherent properties can present significant challenges in drug development, including metabolic instability and poor aqueous solubility.[1][3] Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, offers a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[4]
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a classical bioisostere of the benzene ring.[5][6][7] This is attributed to their remarkable similarities in certain physicochemical properties, such as their boiling points (thiophene: 84°C, benzene: 81.1°C).[6][7] The substitution of a -CH=CH- group in benzene with a sulfur atom in thiophene leads to a molecule with a comparable steric profile but distinct electronic and metabolic characteristics.[3] This guide will explore the multifaceted implications of this substitution, providing a decision-making framework for its application in drug design.
Comparative Physicochemical Properties: A Tale of Two Rings
The decision to replace a benzene ring with thiophene is predicated on a thorough understanding of their comparative physicochemical properties. These differences, though subtle in some cases, can have profound effects on a molecule's interaction with its biological target and its overall pharmacokinetic profile.
Steric and Electronic Profile
While both rings are planar and aromatic, they are not perfect isosteres.[8] The C-S bond in thiophene is longer than a C-C bond in benzene, and the internal bond angles are different, leading to a slightly altered overall geometry.[8]
From an electronic standpoint, the sulfur atom in thiophene introduces a dipole moment and alters the electron distribution within the ring. Thiophene is considered an electron-rich aromatic system, making it more susceptible to electrophilic substitution than benzene.[5][9] In fact, thiophene brominates 10^7 times faster than benzene.[8] This heightened reactivity can be advantageous for synthetic modifications but must be carefully considered in the context of metabolic stability.
Lipophilicity and Solubility
The replacement of a carbon-carbon double bond with a sulfur atom generally leads to a decrease in lipophilicity (logP). This can be a desirable outcome in drug design, as lower lipophilicity is often associated with improved aqueous solubility and a reduced risk of off-target effects. However, the magnitude of this change is context-dependent and influenced by the substitution pattern on the ring.
| Property | Benzene | Thiophene |
| Molecular Formula | C₆H₆ | C₄H₄S |
| Molar Mass ( g/mol ) | 78.11 | 84.14[8] |
| Boiling Point (°C) | 80.1 | 84[6][8] |
| Melting Point (°C) | 5.5 | -38[8] |
| Density (g/mL) | 0.876 | 1.051[8] |
| Aromaticity (Resonance Energy, kcal/mol) | ~36 | ~29 |
Table 1: Comparative Physicochemical Properties of Benzene and Thiophene.
Metabolic Considerations: Navigating the Biotransformation Landscape
A primary driver for replacing a benzene ring is to modulate a drug's metabolic profile.[1][10] Benzene rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, often leading to the formation of reactive epoxide intermediates that can be associated with toxicity.[10] Thiophene, while also a substrate for CYPs, presents a different set of metabolic pathways and potential liabilities.
Cytochrome P450-Mediated Metabolism
The metabolism of thiophene-containing drugs is primarily mediated by CYP enzymes and can proceed through two main pathways: S-oxidation and epoxidation.[11][12][13]
-
S-oxidation: This pathway leads to the formation of thiophene-S-oxides, which are reactive metabolites that can covalently bind to cellular nucleophiles, such as proteins.[11][14][15]
-
Epoxidation: Similar to benzene, the double bonds in the thiophene ring can be epoxidized, forming reactive thiophene epoxides.[11]
The balance between these pathways and the subsequent detoxification mechanisms determines the overall toxicity profile of a thiophene-containing drug.[11][16] It is a misconception that the presence of a thiophene ring automatically confers toxicity; many successful drugs contain this moiety without significant adverse effects.[11] This is often due to the presence of other, more readily metabolizable sites on the molecule, which effectively spares the thiophene ring from extensive bioactivation.[11]
Case Study: Tienilic Acid - A Cautionary Tale
Tienilic acid, a uricosuric diuretic, is a classic example of the potential for thiophene-induced toxicity.[11][16] Its metabolism leads to the formation of a reactive acyl glucuronide and oxidation of the thiophene ring, which can covalently bind to CYP2C9, triggering an immune-mediated hepatotoxicity.[11] This case underscores the importance of a thorough preclinical evaluation of the metabolic fate of thiophene-containing compounds.
Strategic Applications in Drug Design: Case Studies and Triumphs
The successful application of thiophene as a benzene bioisostere is evident in numerous marketed drugs across various therapeutic areas.[5] These examples highlight the diverse ways in which this substitution can be leveraged to improve drug properties.
Clopidogrel and Prasugrel: Enhancing Antiplatelet Activity
The antiplatelet agents clopidogrel and prasugrel are excellent examples of how the thiophene ring can be integral to the pharmacophore. In these prodrugs, the thiophene ring is metabolized by CYPs to an active thiol metabolite that irreversibly inhibits the P2Y₁₂ receptor.
Duloxetine: Modulating CNS Activity
Duloxetine, a serotonin-norepinephrine reuptake inhibitor, features a naphthyl group where one of the benzene rings is replaced by a thiophene. This modification contributes to its unique pharmacological profile and pharmacokinetic properties.
Olanzapine: Fine-Tuning Receptor Interactions
The atypical antipsychotic olanzapine contains a thienobenzodiazepine core. The replacement of a benzene ring with a thiophene in this scaffold influences its binding affinity and selectivity for various neurotransmitter receptors.
Experimental Protocols for Evaluating Thiophene Bioisosteres
A robust experimental workflow is crucial for validating the decision to incorporate a thiophene ring and for assessing the consequences of this substitution.
In Vitro Metabolic Stability Assessment
Objective: To compare the metabolic stability of a benzene-containing parent compound with its thiophene-containing analogue.
Methodology:
-
Incubation: Incubate the test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Reactive Metabolite Trapping
Objective: To identify the formation of reactive electrophilic metabolites.
Methodology:
-
Incubation: Incubate the test compound with human liver microsomes and NADPH in the presence of a trapping agent, such as glutathione (GSH).
-
Analysis: Analyze the incubation mixture by LC-MS/MS to detect the formation of GSH adducts. The mass of the adduct will correspond to the mass of the parent compound plus the mass of GSH.
-
Structural Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the GSH adduct and identify the site of conjugation on the parent molecule.
Synthetic Strategies for Thiophene-Containing Analogues
The synthesis of thiophene-containing analogues can be achieved through various established methods.[8][17] The choice of synthetic route will depend on the desired substitution pattern and the nature of the starting materials.
Common synthetic approaches include:
-
Paal-Knorr Thiophene Synthesis: The reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.[8]
-
Gewald Aminothiophene Synthesis: A multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[8][17]
-
Hinsberg Thiophene Synthesis: The condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.
Conclusion and Future Perspectives
The bioisosteric replacement of a benzene ring with a thiophene moiety is a valuable and field-proven strategy in drug discovery.[5] It offers a means to modulate a compound's physicochemical properties, alter its metabolic profile, and fine-tune its pharmacological activity.[2] However, this substitution is not a panacea and requires careful consideration of the potential for the formation of reactive metabolites.[11][16]
A comprehensive understanding of the comparative properties of these two aromatic systems, coupled with a robust experimental evaluation, is paramount for the successful application of this bioisosteric replacement. As our understanding of drug metabolism and toxicology continues to evolve, so too will our ability to rationally design safer and more effective thiophene-containing drugs. The continued development of novel synthetic methodologies will further expand the chemical space accessible to medicinal chemists, enabling the exploration of a wider range of thiophene-based scaffolds.
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An In-Depth Technical Guide to Carboxylic Acid Derivatization for Drug Development
Introduction: The Central Role of Carboxylic Acid Derivatization in Medicinal Chemistry
The carboxylic acid moiety is a cornerstone functional group in modern pharmaceuticals, prized for its ability to engage in critical hydrogen bonding interactions with biological targets. However, its inherent acidity and polarity often present challenges in drug development, including poor membrane permeability, rapid metabolism, and unfavorable pharmacokinetic profiles. Derivatization serves as a powerful and indispensable strategy to overcome these limitations. By converting the carboxylic acid into esters, amides, or other related functional groups, medicinal chemists can meticulously modulate a molecule's physicochemical properties to enhance its efficacy, stability, and overall performance as a therapeutic agent.[1]
This guide provides an in-depth exploration of the core synthetic reactions used for carboxylic acid derivatization. It moves beyond simple procedural descriptions to offer field-proven insights into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can select and execute the optimal strategy for their specific molecular context.
Section 1: Conversion to Acyl Halides — The Reactive Gateway
The conversion of a carboxylic acid to an acyl halide, most commonly an acyl chloride, is often the first step in a multi-step synthesis. Acyl halides are highly reactive electrophiles, making them versatile intermediates for the synthesis of esters, amides, and anhydrides under mild conditions.[2]
Mechanistic Rationale and Reagent Choice
The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) excel at converting this hydroxyl into an excellent leaving group.[3]
Thionyl Chloride (SOCl₂): The reaction between a carboxylic acid and SOCl₂ proceeds through a chlorosulfite intermediate.[2][3] The subsequent nucleophilic attack by the chloride ion is facilitated by the concurrent release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion according to Le Châtelier's principle.[2][3]
Expertise in Practice: While effective, the use of neat SOCl₂ at reflux is harsh.[4] For sensitive or complex substrates, oxalyl chloride in a non-polar solvent with a catalytic amount of N,N-Dimethylformamide (DMF) is the superior choice. The DMF catalyst forms the reactive Vilsmeier reagent in situ, which then activates the carboxylic acid under much milder conditions.
// Nodes RCOOH [label="Carboxylic Acid (R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; SOCl2 [label="Thionyl Chloride (SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Chlorosulfite Intermediate\nR-CO-O-S(O)Cl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chloride [label="Cl⁻", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahedral [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RCOCl [label="Acyl Chloride (R-COCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SO2 [label="SO₂ (gas)"]; HCl [label="HCl (gas)"];
// Edges RCOOH -> Intermediate1 [label="Nucleophilic attack on S"]; SOCl2 -> Intermediate1; Intermediate1 -> Tetrahedral [label="Chloride attack on carbonyl C"]; Chloride -> Tetrahedral; Tetrahedral -> RCOCl [label="Collapse & Elimination"]; Tetrahedral -> SO2 [label="Elimination"]; Tetrahedral -> HCl [label="Elimination"];
// Invisible nodes for alignment inv1 [style=invis, width=0]; inv2 [style=invis, width=0]; RCOCl -> inv1 [style=invis]; SO2 -> inv2 [style=invis];
{rank=same; RCOCl; SO2; HCl} }
Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.
Self-Validating Experimental Protocol: Acyl Chloride Synthesis
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (or nitrogen inlet), add the carboxylic acid (1.0 eq).
-
Reagent Addition: Under anhydrous conditions, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. For sensitive substrates, an inert solvent like dichloromethane (DCM) or toluene can be used.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (typically 70-80°C) for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a basic scrubber for safety).
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude acyl chloride is often used immediately in the next step without further purification.
-
Validation: The formation of the acyl chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch around 1800 cm⁻¹).
Section 2: Esterification - Modulating Lipophilicity and Prodrug Strategies
Esterification is a fundamental derivatization for improving a drug's lipophilicity, which can enhance membrane permeability and oral absorption. It is also a key strategy in the design of prodrugs, where an ester linkage is cleaved in vivo to release the active carboxylic acid.
Fischer-Speier Esterification: The Classic Approach
This reaction involves heating a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5]
Mechanistic Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6][7] The reaction is an equilibrium process; to drive it towards the ester product, either the alcohol is used in large excess or the water byproduct is removed, often by azeotropic distillation with a Dean-Stark apparatus.[8][9]
Expertise in Practice: Fischer esterification is cost-effective and suitable for simple, robust primary and secondary alcohols.[5] However, its harsh acidic conditions and high temperatures make it unsuitable for complex molecules with acid-labile functional groups. For such substrates, milder methods are required.
Steglich Esterification: A Mild and Versatile Alternative
The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11]
Mechanistic Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] While an alcohol can react with this intermediate directly, the reaction is often slow. DMAP, a more potent nucleophile, intercepts the O-acylisourea to form an N-acylpyridinium species.[10] This "active ester" intermediate is highly reactive towards even sterically hindered alcohols and is not prone to the side reactions that can plague the O-acylisourea, such as rearrangement to an inactive N-acylurea.[10][11]
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_acylisourea [label="O-Acylisourea\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="DMAP\n(Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_acylpyridinium [label="N-Acylpyridinium\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ROH [label="Alcohol\n(R'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Ester\n(R-COOR')", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU\n(Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_acylisourea [label="Activation"]; DCC -> O_acylisourea; O_acylisourea -> N_acylpyridinium [label="Acyl Transfer"]; DMAP -> N_acylpyridinium; N_acylpyridinium -> Ester [label="Nucleophilic\nAttack"]; ROH -> Ester; O_acylisourea -> DCU [headport="n", tailport="s"]; N_acylpyridinium -> DMAP [label="Regeneration", style=dashed, color="#EA4335"]; }
Caption: Catalytic Cycle of the Steglich Esterification.
Data Presentation: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Limitations |
| Fischer | R-COOH, R'-OH, H₂SO₄ | High Temp, Excess Alcohol | Low cost, simple | Harsh conditions, not for sensitive substrates, equilibrium limited[9] |
| Steglich | R-COOH, R'-OH, DCC, DMAP | Room Temp | Mild, high yield, for hindered substrates[10] | DCC byproduct (DCU) can be difficult to remove, potential for N-acylurea side product[12] |
| Acyl Chloride | R-COCl, R'-OH, Base | Low to Room Temp | High reactivity, fast | Requires prior synthesis of acyl chloride, moisture sensitive[2] |
Section 3: Amidation — The Cornerstone of Medicinal Chemistry
The amide bond is arguably the most important functional group in drug discovery, forming the backbone of peptides and appearing in a vast number of top-selling drugs.[13][14][15] Direct reaction between a carboxylic acid and an amine is generally unfeasible as it results in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt.[16] Therefore, activation of the carboxylic acid is essential.
Carbodiimide-Mediated Coupling: The Workhorse Reactions
Carbodiimides like DCC and EDC are the most common reagents for amide bond formation.[16][17] As with esterification, they form an O-acylisourea intermediate.
The Role of Additives (HOBt, HOAt): The O-acylisourea intermediate is susceptible to racemization at the α-carbon of the carboxylic acid and can undergo intramolecular rearrangement. To mitigate this, additives such as N-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) are used.[13][18] These additives intercept the O-acylisourea to form an active HOBt or HOAt ester.[19] These esters are more stable, less prone to racemization, and more reactive towards the amine nucleophile.[19]
Urionium/Guanidinium Reagents: For Challenging Couplings
For sterically hindered substrates or electron-deficient amines where carbodiimide methods may fail, more powerful uronium/aminium salt coupling reagents are employed.[14][20] The most prominent of these is HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[21]
Mechanistic Rationale: HATU is the uronium salt derived from HOAt.[21][22] In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated and attacks HATU to form the highly reactive HOAt-ester directly.[23] The pyridine nitrogen in the HOAt moiety is believed to provide a neighboring group effect, which stabilizes the transition state and accelerates the rate of amidation.[21] This makes HATU exceptionally efficient, often providing high yields with minimal racemization where other reagents fail.[22][23]
Self-Validating Experimental Protocol: EDC/HOBt Amide Coupling
-
Preparation: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DCM) at 0 °C, add EDC·HCl (1.2 eq). Stir the mixture for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of the amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The water-soluble EDC-urea byproduct is removed during these aqueous washes.
-
Purification & Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Validate the final product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 4: Anhydride Formation - Activating for Further Reactions
Carboxylic acid anhydrides, both symmetrical and mixed, are another class of activated derivatives used for acylation.[24] They are generally more reactive than esters but less reactive than acyl chlorides.
Mixed Anhydride Method
A common strategy, particularly in peptide synthesis, involves the formation of a mixed anhydride.[25] This is typically achieved by reacting the carboxylic acid with an acyl halide like pivaloyl chloride or a chloroformate like isobutyl chloroformate in the presence of a tertiary amine base at low temperature.[26]
Mechanistic Rationale and Causality: The resulting mixed anhydride has two electrophilic carbonyl centers. Nucleophilic attack by an amine or alcohol preferentially occurs at the less sterically hindered carbonyl carbon derived from the original carboxylic acid.[25] This regioselectivity is a key advantage. The reaction is fast and efficient at low temperatures, which helps to preserve the stereochemical integrity of chiral substrates.
Self-Validating Experimental Protocol: Mixed Anhydride Formation and Amidation
-
Anhydride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF or DCM. Cool the solution to -15 °C. Add N-methylmorpholine (NMM) or triethylamine (TEA) (1.0 eq), followed by the dropwise addition of isobutyl chloroformate (1.0 eq). Stir the reaction at -15 °C for 30 minutes. A salt precipitate (NMM·HCl) will form.
-
Coupling: To this mixture, add a pre-cooled solution of the amine (1.0 eq) in the same solvent.
-
Reaction: Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Validation: Filter off the salt precipitate. Concentrate the filtrate and redissolve in an appropriate solvent like ethyl acetate. Wash with dilute acid and base as described for the EDC coupling. Purify the product by chromatography or crystallization and validate by spectroscopic methods.
Conclusion
The derivatization of carboxylic acids is a fundamental pillar of drug discovery and development. The choice of reaction—be it conversion to a highly reactive acyl chloride, a lipophilic ester, a robust amide, or a transiently activated anhydride—is a critical decision guided by the substrate's complexity, the desired properties of the final product, and the need to preserve stereochemical integrity. A deep understanding of the mechanisms, reagents, and practical considerations detailed in this guide empowers the medicinal chemist to navigate these choices effectively, transforming promising lead compounds into optimized drug candidates.
References
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047–11051. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Singh, R., Kumar, A., & Singh, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-356. [Link]
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical Reagents and Derivatization Procedures in Drug Analysis. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Chemguide. (n.d.). CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). Retrieved from [Link]
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Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Singh, R., Kumar, A., & Singh, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, April 18). Carboxylic Acid Derivative Reactions [Video]. YouTube. [Link]
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Li, C., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Molecules. [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
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Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
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Chemicuss. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction [Video]. YouTube. [Link]
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Wentzel Lab. (2020, April 6). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride) [Video]. YouTube. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 5-Ethoxy-2-thiophenecarboxylic Acid in Modern Organic Synthesis
These application notes serve as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 5-Ethoxy-2-thiophenecarboxylic acid. This document provides insights into its role as a key building block, outlines detailed experimental protocols for its derivatization, and discusses its potential in the synthesis of complex organic molecules.
Introduction: The Thiophene Scaffold in Synthesis and Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its electronic properties and ability to act as a bioisostere for the benzene ring.[1] The introduction of substituents onto the thiophene core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. 5-Ethoxy-2-thiophenecarboxylic acid is a valuable bifunctional building block, featuring a nucleophilic thiophene ring activated by an electron-donating ethoxy group and a versatile carboxylic acid handle for further chemical modifications. While direct literature on this specific molecule is emerging, its applications can be expertly extrapolated from its close structural analogs, such as 5-methoxy-2-thiophenecarboxylic acid and other 5-substituted-2-thiophenecarboxylic acids.[2]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃S | Inferred |
| Molecular Weight | 172.20 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. | Inferred from analogs |
Spectroscopic Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.8 (d, 1H, H3), 6.3-6.5 (d, 1H, H4), 4.1-4.3 (q, 2H, -OCH₂CH₃), 1.4-1.6 (t, 3H, -OCH₂CH₃), 9.0-11.0 (br s, 1H, -COOH).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~165-170 (-COOH), ~160-165 (C5), ~130-135 (C2), ~125-130 (C3), ~105-110 (C4), ~70 (-OCH₂CH₃), ~15 (-OCH₂CH₃).
-
IR (KBr, cm⁻¹): 3100-2800 (O-H stretch of carboxylic acid), 1680-1700 (C=O stretch of carboxylic acid), ~1550 (C=C aromatic stretch), ~1250 (C-O stretch).
Core Synthetic Applications and Methodologies
The dual functionality of 5-Ethoxy-2-thiophenecarboxylic acid allows it to be a versatile starting material for a variety of chemical transformations. The electron-rich nature of the thiophene ring, enhanced by the 5-ethoxy group, makes it amenable to electrophilic substitution, while the carboxylic acid provides a handle for amide bond formation, esterification, and conversion to other functional groups.
Amide Coupling Reactions: Synthesis of Bioactive Amides
The carboxylic acid moiety is readily converted to amides, a common linkage in pharmaceuticals. This transformation is typically achieved using standard peptide coupling reagents.
Workflow for Amide Synthesis:
Caption: Generalized workflow for amide synthesis.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Reaction Setup: To a solution of 5-Ethoxy-2-thiophenecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it suitable for a wide range of amine substrates. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
Electrophilic Aromatic Substitution: Functionalization of the Thiophene Ring
The 5-ethoxy group strongly activates the thiophene ring towards electrophilic substitution, primarily directing incoming electrophiles to the 4-position.
Protocol 2: Bromination of 5-Ethoxy-2-thiophenecarboxylic acid
-
Reaction Setup: Dissolve 5-Ethoxy-2-thiophenecarboxylic acid (1.0 eq) in a suitable solvent such as acetic acid or chloroform in a flask protected from light.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS, 1.05 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-5-ethoxy-2-thiophenecarboxylic acid.
Scientific Rationale: The use of NBS provides a mild source of electrophilic bromine, which is crucial for achieving regioselective bromination without unwanted side reactions on the activated thiophene ring.
Logical Relationship of Ring Activation and Substitution:
Sources
Application Notes and Protocols: 5-Ethoxy-2-thiophenecarboxylic Acid as a Versatile Building Block in Pharmaceutical Development
Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry
The landscape of contemporary drug discovery is continually shaped by the exploration of novel chemical scaffolds that offer unique structural and electronic properties. Among these, heterocyclic compounds are of paramount importance, with the thiophene ring standing out as a "privileged pharmacophore" in medicinal chemistry.[1][2] This five-membered, sulfur-containing aromatic ring is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[3][4] The thiophene moiety's utility is further enhanced by its role as a bioisostere for the phenyl group, offering an alternative with modulated physicochemical properties that can lead to improved pharmacokinetic profiles and novel intellectual property.[5]
This guide focuses on a specific, yet highly valuable, derivative: 5-Ethoxy-2-thiophenecarboxylic acid . The presence of the 5-ethoxy group, an electron-donating substituent, significantly influences the electronic distribution within the thiophene ring, thereby modulating its interaction with biological targets. The carboxylic acid at the 2-position provides a versatile synthetic handle for the construction of a diverse library of derivatives, primarily through the formation of amide and ester linkages. These notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 5-Ethoxy-2-thiophenecarboxylic acid, along with detailed protocols for its use in the synthesis of potential therapeutic agents.
Physicochemical and Safety Profile
Table 1: Physicochemical Properties of 5-Ethoxy-2-thiophenecarboxylic acid and Related Analogs
| Property | 5-Ethoxy-2-thiophenecarboxylic acid (Estimated) | 2-Thiophenecarboxylic acid[1][6] | 5-Methyl-2-thiophenecarboxylic acid[7] | 5-(Methoxycarbonyl)thiophene-2-carboxylic acid[8] |
| Molecular Formula | C₇H₈O₃S | C₅H₄O₂S | C₆H₆O₂S | C₇H₆O₄S |
| Molecular Weight | 172.20 g/mol | 128.15 g/mol | 142.17 g/mol | 186.19 g/mol |
| Appearance | White to off-white solid | White solid | Light yellow powder | White to off-white solid |
| Melting Point | Not available | 125-127 °C | Not available | Not available |
| Boiling Point | Not available | 260 °C | Not available | Not available |
| Solubility | Likely soluble in hot water, ethanol, ether; slightly soluble in chloroform | Soluble in hot water, ethanol, ether; slightly soluble in chloroform | Not available | Not available |
| pKa | ~3.5 - 4.0 | 3.49 (at 25 °C) | Not available | Not available |
Safety and Handling:
Derivatives of thiophenecarboxylic acid are generally considered irritants.[8] Standard laboratory safety precautions should be observed when handling 5-Ethoxy-2-thiophenecarboxylic acid and its derivatives.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]
Applications in Medicinal Chemistry
The structural features of 5-Ethoxy-2-thiophenecarboxylic acid make it an attractive starting material for the synthesis of compounds targeting a range of therapeutic areas.
Anti-Inflammatory Agents
Thiophene derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[3][10] The mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.[11] The carboxylic acid moiety is a common pharmacophoric feature in many NSAIDs, responsible for key interactions within the active sites of these enzymes. The 5-ethoxy-2-thienyl group can serve as a bioisosteric replacement for substituted phenyl rings found in many established anti-inflammatory drugs, potentially offering improved potency, selectivity, or pharmacokinetic properties.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[12] The thiophene scaffold has been successfully incorporated into a variety of kinase inhibitors.[13] The 5-ethoxy-2-thiophenecarboxamide moiety can be designed to interact with the hinge region of the kinase ATP-binding site, a common strategy in the design of kinase inhibitors. The ethoxy group can be directed towards hydrophobic pockets, while the carboxamide can form crucial hydrogen bonds. By varying the amine component of the carboxamide, chemists can tune the selectivity and potency of the resulting inhibitors against specific kinases.
Synthetic Protocols
The carboxylic acid group of 5-Ethoxy-2-thiophenecarboxylic acid is the primary site for synthetic modification. The most common transformation is the formation of amides, which are prevalent in many pharmaceutical compounds.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of 5-Ethoxy-2-thiophenecarboxylic acid with a primary or secondary amine using a carbodiimide coupling agent.
Workflow Diagram:
Caption: General workflow for amide coupling of 5-Ethoxy-2-thiophenecarboxylic acid.
Materials:
-
5-Ethoxy-2-thiophenecarboxylic acid
-
Desired primary or secondary amine
-
Coupling agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or N,N′-Dicyclohexylcarbodiimide (DCC)
-
Catalyst (optional): 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous aprotic solvent: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)
-
Reagents for work-up: Water, dilute hydrochloric acid, saturated sodium bicarbonate solution, brine
-
Drying agent: Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-Ethoxy-2-thiophenecarboxylic acid (1.0 eq.) in the chosen anhydrous solvent.
-
To this solution, add the desired amine (1.0-1.2 eq.).
-
Add the coupling agent (e.g., EDC·HCl, 1.1-1.5 eq.) and, if used, the catalyst (e.g., HOBt, 0.1-0.2 eq. or DMAP, 0.1 eq.).
-
Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with water, a dilute acid (e.g., 1M HCl) if the amine is in excess, a saturated solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents are used to prevent reaction with the activated carboxylic acid intermediate.
-
Coupling Agent: Carbodiimides like EDC and DCC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. EDC is often preferred as its urea byproduct is water-soluble and easily removed during aqueous work-up.
-
Catalyst: HOBt can be added to suppress side reactions and reduce the risk of racemization if chiral amines are used. DMAP is a highly effective acylation catalyst, particularly for sterically hindered amines.
Protocol 2: Synthesis of the Acid Chloride
For less reactive amines or for large-scale synthesis, converting the carboxylic acid to the more reactive acid chloride can be advantageous.
Workflow Diagram:
Caption: Workflow for the synthesis of 5-Ethoxy-2-thiophenecarbonyl chloride.
Materials:
-
5-Ethoxy-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous inert solvent (e.g., Toluene, Dichloromethane)
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 5-Ethoxy-2-thiophenecarboxylic acid in the anhydrous inert solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2-3 eq.) or oxalyl chloride (1.5-2.0 eq.) dropwise. If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.
-
The resulting crude 5-Ethoxy-2-thiophenecarbonyl chloride is typically used in the next step without further purification.
Characterization of Synthesized Derivatives
The identity and purity of the synthesized amides should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. Key signals to look for in the ¹H NMR of a 5-ethoxy-2-thiophenecarboxamide derivative include the ethoxy protons (a triplet and a quartet), the thiophene protons (two doublets), and the protons of the amine moiety.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful coupling.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the amide (typically around 1630-1680 cm⁻¹) and an N-H stretch (for primary and secondary amides) are indicative of a successful reaction.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.
Conclusion
5-Ethoxy-2-thiophenecarboxylic acid is a valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its unique electronic properties, conferred by the ethoxy group, combined with the synthetic accessibility of the carboxylic acid handle, make it an attractive starting point for the development of new anti-inflammatory agents and kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. As with any synthetic endeavor, careful optimization of reaction conditions and thorough characterization of the final products are paramount to success.
References
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
- Talele, T. T. (2011). The “Privileged” Thiophene Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 11(9), 747-769.
-
Luo, Y., Liu, Z., & Li, Y. (2009). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2336-2339. [Link]
-
ResearchGate. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
- Al-Sultani, A. A. J., & Al-Trawi, O. H. (2017). Synthesis and Anti-Inflammatory Activity of Some-5-Ethoxy-2-Mercapto Benzimidazole Derivatives. International Journal of Pharmaceutical Quality Assurance, 8(1), 1-4.
-
Lee, S., Kim, D., & Park, C. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 25(21), 5035. [Link]
- Google Patents.
-
Semantic Scholar. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]
-
National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
ResearchGate. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]
- Google Patents.
-
Chemspace. Bioisosteric Replacements. [Link]
-
PubMed. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 11(34), 20955-20968. [Link]
-
Otava Chemicals. Multi kinase inhibitors. [Link]
-
Semantic Scholar. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99%. [Link]
Sources
- 1. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 2. US7109205B2 - Carboxylic acid derivatives, their preparation and use - Google Patents [patents.google.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
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- 12. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
applications of 5-Ethoxy-2-thiophenecarboxylic acid in medicinal chemistry
Application Note: Leveraging 5-Ethoxy-2-thiophenecarboxylic Acid in Fragment-Based Drug Discovery and Lead Optimization
Abstract
This application note details the strategic utility of 5-Ethoxy-2-thiophenecarboxylic acid as a high-value scaffold in medicinal chemistry. While often overlooked in favor of its phenyl analogs, this heterocyclic building block offers unique electronic and steric properties that are critical for Lead Optimization and Fragment-Based Drug Discovery (FBDD) . We explore its application in modulating P2X3 receptors (chronic cough/pain), its role as a bioisostere for p-alkoxybenzoic acids, and provide optimized protocols for its synthesis and incorporation into drug candidates.
Strategic Profile: The Bioisosteric Advantage
In the optimization of lead compounds, the "Phenyl-to-Thiophene" switch is a classic yet underutilized tactic. 5-Ethoxy-2-thiophenecarboxylic acid serves as a direct bioisostere to 4-ethoxybenzoic acid , but with distinct physicochemical alterations that can rescue a failing lead series.
| Feature | 4-Ethoxybenzoic Acid (Phenyl) | 5-Ethoxy-2-thiophenecarboxylic Acid (Thiophene) | Medicinal Chemistry Impact |
| Bond Angle | 120° (C-C-C) | ~148° (C-S-C) | Alters the vector of the ethoxy substituent, potentially accessing new hydrophobic pockets. |
| Lipophilicity (LogP) | ~2.5 | ~2.1 | Thiophenes are generally less lipophilic than benzenes, improving aqueous solubility. |
| Electronic Nature | Electron-neutral/rich | Electron-rich (Exaggerated) | The sulfur lone pair and ethoxy group make the ring highly electron-rich, influencing |
| Metabolic Liability | CYP450 Hydroxylation | S-Oxidation / Ring Opening | Offers an "orthogonal" metabolic soft spot; if the phenyl ring is a metabolic hot spot, the thiophene may shunt metabolism elsewhere. |
Expert Insight: The Vector Shift
The most critical application of this molecule is vector manipulation . When a benzamide ligand binds to a receptor (e.g., a GPCR or Kinase), the para-substituent projects at a specific angle. If the pocket is tight or slightly offset, the binding affinity plateaus. Substituting with the thiophene scaffold changes the projection angle of the ethoxy group by approximately 28°, often "clicking" the substituent into a deeper hydrophobic groove.
Target Class Applications
A. P2X3 Receptor Antagonists (Chronic Cough & Pain)
The P2X3 receptor is a validated target for refractory chronic cough and neuropathic pain. High-throughput screening often identifies amide-linked aryl scaffolds.
-
Application: 5-Ethoxy-2-thiophenecarboxylic acid is used to synthesize heteroaryl amides that mimic the pharmacophore of known antagonists (e.g., Gefapixant analogs).
-
Mechanism: The ethoxy group acts as a hydrogen bond acceptor or hydrophobic anchor, while the carboxylic acid forms the critical amide linker to a diaminopyrimidine or similar core.
-
Rationale: The electron-rich thiophene ring enhances the dipole moment of the amide bond, potentially strengthening interactions with backbone carbonyls in the receptor binding site.
B. Acetyl-CoA Carboxylase (ACC) Inhibitors
In metabolic disease research, thiophene carboxylic acids are frequently employed to link "head groups" (interacting with the carboxyltransferase domain) to "tail groups."
-
Utility: The 5-ethoxy substituent provides bulk to fill the "hydrophobic tunnel" of the ACC enzyme, a common feature in allosteric inhibitors.
Experimental Protocols
Protocol A: Optimized Amide Coupling (The "Difficult" Coupling)
Why this protocol? Electron-rich acids like 5-ethoxy-2-thiophenecarboxylic acid have a less electrophilic carbonyl carbon due to resonance donation from the thiophene ring and the ethoxy oxygen. Standard EDC/HOBt couplings often suffer from slow kinetics or low yields. We recommend HATU or Acid Chloride activation.
Materials:
-
5-Ethoxy-2-thiophenecarboxylic acid (1.0 eq)[1]
-
Amine partner (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Dissolve 5-Ethoxy-2-thiophenecarboxylic acid in anhydrous DMF (0.1 M concentration) under Nitrogen. Add DIPEA. Stir for 5 minutes.
-
Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester (OAt-ester).
-
Critical Check: Ensure the solution remains clear. Precipitation indicates insolubility of the active ester.
-
-
Amine Addition: Add the amine partner.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.
-
Note: If conversion < 50% after 4 hours, heat to 50°C. The electron-rich ring makes the intermediate stable enough to withstand mild heating.
-
-
Workup: Dilute with Ethyl Acetate. Wash with 10% Citric Acid (to remove unreacted amine and DIPEA), followed by Sat. NaHCO3 (to remove unreacted acid) and Brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: De Novo Synthesis of the Scaffold
Why this protocol? Commercial supplies can be impure or expensive. This lithiation route is the "Gold Standard" for purity.
Reaction: 5-Ethoxythiophene + n-BuLi + CO2
-
Lithiation: Dissolve 2-ethoxythiophene (commercially available) in dry THF at -78°C.
-
Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 1 hour at -78°C.
-
Quench: Bubble dry CO2 gas (from a balloon/sublimed dry ice) into the solution for 30 minutes while warming to 0°C.
-
Workup: Quench with 1N HCl. Extract with EtOAc.[4] The product precipitates as a white/off-white solid upon acidification.
Visualization of Workflows
Figure 1: The Bioisosteric Logic Flow
A decision tree for Medicinal Chemists deciding when to use this scaffold.
Caption: Decision logic for replacing a phenyl ring with a thiophene scaffold to solve potency or stability issues.
Figure 2: Amide Coupling Reaction Mechanism
Visualizing the activation challenges of electron-rich acids.
Caption: The HATU-mediated activation pathway required to overcome the reduced electrophilicity of the thiophene carboxylate.
References
-
Bioisosterism in Medicinal Chemistry
-
Meanwell, N. A. (2011).[6] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
-
P2X3 Receptor Antagonists & Thiophene Scaffolds
- Richards, D., et al. (2019). "Recent Progress in the Discovery of P2X3 Antagonists for the Treatment of Chronic Cough." Journal of Medicinal Chemistry.
-
Synthesis of Thiophenecarboxylic Acids
- Campaigne, E., & Archer, W. L. (1953). "3-Substituted Thiophenes. VI. 3-Thenoic Acid." Journal of the American Chemical Society.
-
Amide Coupling with HATU
- Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 5-Ethoxy-2-thiophenecarboxylic Acid Esters
Introduction: The Significance of 5-Ethoxy-2-thiophenecarboxylic Acid Esters
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1] The introduction of an ethoxy group at the 5-position and an ester at the 2-position of the thiophene ring modulates the molecule's electronic properties and lipophilicity, making 5-Ethoxy-2-thiophenecarboxylic acid esters valuable intermediates in drug discovery. These compounds serve as key building blocks for synthesizing more complex molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] This guide provides a detailed protocol for the synthesis of these esters, focusing on the robust and widely applicable Fischer esterification method.
Overview of Synthetic Strategies
There are two primary approaches for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid esters:
-
Two-Step Synthesis via Carboxylic Acid: This common and reliable method involves the initial synthesis or procurement of 5-Ethoxy-2-thiophenecarboxylic acid, followed by its esterification with the desired alcohol. The esterification is typically acid-catalyzed, following the Fischer esterification mechanism.[2] This approach offers high yields and straightforward purification.
-
Direct Catalytic Synthesis: More advanced methods allow for the direct synthesis from a substituted thiophene precursor. For instance, a reaction between an appropriately substituted thiophene, carbon tetrachloride, and an alcohol in the presence of a transition metal catalyst can yield the desired ester in a single step.[3] While efficient, this method may require more specialized catalysts and optimization.
This document will focus on the detailed protocol for the first approach, the Fischer esterification, due to its broad applicability and reliance on common laboratory reagents.
Detailed Protocol: Fischer Esterification of 5-Ethoxy-2-thiophenecarboxylic Acid
This protocol details the synthesis of ethyl 5-ethoxy-2-thiophenecarboxylate from 5-Ethoxy-2-thiophenecarboxylic acid and ethanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 5-Ethoxy-2-thiophenecarboxylic acid | ≥97% | Standard vendor | The limiting reagent. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Standard vendor | Serves as both reagent and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Standard vendor | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | In-house prep | For neutralization. |
| Diethyl Ether (Et₂O) | Anhydrous | Standard vendor | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard vendor | For drying the organic phase. |
| Round-bottom flask (100 mL) | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle | - | - | |
| Separatory funnel (250 mL) | - | - | |
| Rotary evaporator | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of ethyl 5-ethoxy-2-thiophenecarboxylate.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Ethoxy-2-thiophenecarboxylic acid (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous ethanol (50 mL). The large excess of ethanol acts as both a reactant and the solvent, driving the equilibrium towards the product side as per Le Chatelier's principle.[2]
-
While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.[2]
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the oily residue in diethyl ether (50 mL).
-
Transfer the solution to a 250 mL separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL). Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
-
Wash the organic layer with brine (1 x 30 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to obtain the pure ethyl 5-ethoxy-2-thiophenecarboxylate.
-
Reaction Mechanism and Data
Fischer Esterification Mechanism
The synthesis follows the classic Fischer esterification mechanism, which is a reversible, acid-catalyzed process.
Caption: The reversible mechanism of Fischer Esterification.
Quantitative Data Summary
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 5-Ethoxy-2-thiophenecarboxylic acid | 172.20 | 5.0 | 29.0 | 1.0 |
| Ethanol | 46.07 | ~39.5 (50 mL) | ~857 | ~29.5 |
| Sulfuric Acid | 98.08 | ~0.92 (0.5 mL) | ~9.4 | ~0.32 (cat.) |
| Product (Theoretical Yield) | 200.25 | 5.81 | 29.0 | 1.0 |
| Expected Experimental Yield | - | - | - | 75-85% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the ethanol used is anhydrous, as water can shift the equilibrium to the left. |
| Loss of product during work-up. | Ensure complete extraction with the organic solvent. Avoid overly vigorous shaking that can lead to emulsions. | |
| Reaction does not proceed | Inactive catalyst or insufficient amount. | Use fresh, concentrated sulfuric acid. A slight increase in the catalytic amount may be beneficial. |
| Product is difficult to purify | Presence of unreacted starting material. | Ensure the wash with sodium bicarbonate is thorough to remove all acidic impurities. |
| Formation of byproducts due to high temperature. | Maintain a gentle reflux; avoid excessive heating which can lead to decomposition or side reactions. |
References
-
Khusnutdinov, R. I., Bayguzina, A. R., Dzhemilev, U. M. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of Organic Chemistry, 44, 1201–1205. [Link]
-
Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
El-Metwaly, N. M. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Egyptian Journal of Chemistry, 64(9), 4871-4881. [Link]
Sources
Application Note & Protocol: Synthesis of 5-Ethoxy-2-thiophenecarbonyl Chloride via Reaction with Thionyl Chloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 5-Ethoxy-2-thiophenecarbonyl chloride, a key intermediate in medicinal chemistry, through the reaction of 5-Ethoxy-2-thiophenecarboxylic acid with thionyl chloride. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations. This guide is intended to equip researchers in drug discovery and organic synthesis with a robust method for preparing this valuable building block, supported by mechanistic insights and best practices for handling the reagents involved.
Introduction: The Significance of Thiophene Scaffolds in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved pharmaceuticals. Its unique electronic and steric properties allow it to serve as a bioisostere for the benzene ring, often leading to improved pharmacokinetic profiles and target engagement. Thiophene-containing drugs have shown efficacy in a multitude of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[1] The conversion of substituted thiophenecarboxylic acids to their corresponding acyl chlorides is a critical step in the synthesis of more complex molecules, such as amides and esters, which are common functionalities in drug candidates.[1][2] 5-Ethoxy-2-thiophenecarbonyl chloride, in particular, offers a synthetically versatile handle for the elaboration of novel chemical entities.
Reaction Overview and Mechanism
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose due to the formation of gaseous byproducts that drive the reaction to completion.[3][4]
Overall Reaction:
The reaction proceeds through a well-established mechanism. The carboxylic acid first acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent formation of a highly reactive chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an addition-elimination sequence, leading to the formation of the desired acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.[4][5][6]
The use of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate this reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a highly electrophilic chloroiminium salt, which is more reactive towards the carboxylic acid than thionyl chloride itself.[7][8]
Mechanistic Pathway Diagram
Caption: General mechanism for acyl chloride formation.
Reagent and Equipment Specifications
A successful and safe synthesis requires the use of appropriate reagents and equipment. The following table outlines the necessary components for this protocol.
| Reagent / Equipment | Grade / Type | Supplier (Example) | Notes |
| 5-Ethoxy-2-thiophenecarboxylic acid | ≥97% | Sigma-Aldrich, Combi-Blocks | Physical properties should be confirmed prior to use. |
| Thionyl chloride (SOCl₂) | ≥99%, Reagent Grade | Sigma-Aldrich, Acros Organics | Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific | Used as a catalyst. |
| Anhydrous Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific, VWR | Reaction solvent. |
| Round-bottom flask | Two-neck, appropriate size | Pyrex, Kimble | Must be oven-dried before use. |
| Reflux condenser | Allihn or Graham type | --- | To prevent loss of solvent and reagents. |
| Addition funnel | Pressure-equalizing | --- | For the controlled addition of thionyl chloride. |
| Magnetic stirrer and stir bar | --- | --- | For efficient mixing. |
| Heating mantle with controller | --- | --- | For controlled heating. |
| Gas trap/scrubber | --- | --- | To neutralize HCl and SO₂ gases (e.g., with NaOH solution). |
| Vacuum distillation apparatus | --- | --- | For purification of the product. |
| Inert gas supply (N₂ or Ar) | High purity | --- | To maintain anhydrous conditions. |
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of similar thiophene carbonyl chlorides.[3][5]
Pre-reaction Setup
-
Drying Glassware: All glassware (round-bottom flask, condenser, addition funnel) must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent.
-
Inert Atmosphere: Assemble the reaction apparatus under a gentle stream of dry nitrogen or argon. This is crucial to prevent the reaction of thionyl chloride with atmospheric moisture.
-
Gas Scrubber: Connect the outlet of the reflux condenser to a gas trap containing a solution of sodium hydroxide (e.g., 2 M) to neutralize the evolved HCl and SO₂ gases.
Reaction Procedure
-
Charge the Flask: To the two-neck round-bottom flask, add 5-Ethoxy-2-thiophenecarboxylic acid (1.0 eq) and a magnetic stir bar.
-
Add Solvent: Add anhydrous dichloromethane (DCM) to the flask to create a slurry or solution (approximately 5-10 mL of DCM per gram of carboxylic acid).
-
Add Catalyst: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops per gram of carboxylic acid) to the reaction mixture with stirring.
-
Cool the Reaction: Cool the reaction flask to 0 °C using an ice-water bath.
-
Add Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred mixture via the addition funnel over a period of 15-30 minutes. The addition is exothermic. Maintain the temperature below 10 °C during the addition.
-
Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-60 minutes.
-
Heat to Reflux: Heat the reaction mixture to reflux (for DCM, this is approximately 40 °C) using a heating mantle. Continue to stir at reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Cool Down: After the reaction is complete, cool the mixture to room temperature.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Work-up and Purification
-
Remove Volatiles: Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected from corrosive vapors with a cold trap and/or a base trap.
-
Vacuum Distillation: The crude 5-Ethoxy-2-thiophenecarbonyl chloride is then purified by vacuum distillation. The distillation should be performed under high vacuum to avoid thermal decomposition. The exact boiling point will depend on the pressure. For unsubstituted 2-thiophenecarbonyl chloride, the boiling point is 206-208 °C at atmospheric pressure.[9]
Safety and Handling Precautions
Thionyl Chloride is a highly hazardous substance and must be handled with extreme caution.
-
Corrosive: Causes severe skin burns and eye damage.[10]
-
Toxic if Inhaled: Vapors are highly irritating to the respiratory tract.[10]
-
Reacts Violently with Water: Releases toxic and corrosive gases (SO₂ and HCl).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. Work should be exclusively conducted in a well-ventilated chemical fume hood.[11][12]
-
Spill and Waste Disposal: In case of a spill, neutralize with a dry agent like sodium bicarbonate. Dispose of all waste in accordance with local regulations.
Applications in Drug Development
5-Ethoxy-2-thiophenecarbonyl chloride is a valuable intermediate for the synthesis of a variety of biologically active molecules. Its acyl chloride functionality allows for facile reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively. These functional groups are ubiquitous in drug molecules and are often crucial for target binding and modulating physicochemical properties. The ethoxy group can also play a role in target engagement or in fine-tuning the lipophilicity of the final compound.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of 5-Ethoxy-2-thiophenecarbonyl chloride. By understanding the reaction mechanism and adhering to the stringent safety precautions for handling thionyl chloride, researchers can confidently prepare this important building block for applications in medicinal chemistry and drug discovery. The key to a successful synthesis lies in maintaining anhydrous conditions and carefully controlling the reaction temperature.
References
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- WO2016161063A1 - Processes for the preparation of 2-thiophenecarbonyl chloride.
- 2-thiophenecarbonyl chloride synthesis - ChemicalBook.
- Reaction of thionyl chloride with methyl-substituted heteroarom
- Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps - OrgoSolver.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. - Master Organic Chemistry.
- SOCl2 Reaction with Carboxylic Acids. - Chemistry Steps.
- Reaction of alcohols with thionyl chloride. - YouTube.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- US4321399A - Preparation of 2-thiophenecarbonyl chloride.
- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog.
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. - NJ.gov.
- SAFETY D
- SAFETY D
- Vilsmeier-Haack Reaction. - Tokyo Chemical Industry.
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
- Vilsmeier adducts of dimethylformamide. - Journal of the Chemical Society C.
- Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. - American Chemical Society.
- 2-Thiophenecarbonyl chloride 97%. - Sigma-Aldrich.
- SAFETY D
- The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. - Scientific Research Publishing.
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Application Note & Protocol: Synthesis of Ethyl 5-Ethoxy-2-thiophenecarboxylate via Fischer Esterification
Abstract: This document provides a comprehensive guide for the synthesis of ethyl 5-ethoxy-2-thiophenecarboxylate from 5-ethoxy-2-thiophenecarboxylic acid using the Fischer esterification method. Thiophene esters are valuable intermediates in the development of pharmaceuticals and advanced materials. This application note details the underlying chemical principles, a robust step-by-step laboratory protocol, methods for product validation, and critical safety considerations. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering both practical instructions and the theoretical basis for procedural choices.
Introduction and Scientific Rationale
The Fischer-Speier esterification, first reported in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids into esters.[1] The reaction involves treating a carboxylic acid with an alcohol under acidic conditions.[2] It is a classic example of a nucleophilic acyl substitution reaction that proceeds via an equilibrium process.[1]
The target molecule, ethyl 5-ethoxy-2-thiophenecarboxylate, is a derivative of thiophene, a sulfur-containing heterocycle. Thiophene moieties are prevalent in a wide array of biologically active compounds and organic electronic materials, making the synthesis of their derivatives a subject of significant interest.[3][4]
The primary challenge in Fischer esterification is managing the reaction equilibrium. The reaction of a carboxylic acid with an alcohol produces an ester and water.[5]
R-COOH + R'-OH ⇌ R-COOR' + H₂OTo ensure a high yield of the ester, the equilibrium must be shifted to the right. This is typically achieved by applying Le Chatelier's principle in one of two ways: using a large excess of the alcohol reactant, which also conveniently serves as the solvent, or by actively removing the water as it is formed.[5][6][7] This protocol will utilize an excess of ethanol to drive the reaction to completion.
Reaction Mechanism: An Acid-Catalyzed Pathway
The Fischer esterification proceeds through a well-established multi-step mechanism, where the acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack.[1][8]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[1][5]
-
Nucleophilic Attack: A molecule of the alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[1][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[2][5]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl C=O double bond, simultaneously expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[5][6]
The entire process is reversible, which underscores the importance of the reaction conditions chosen in the protocol.[7]
Caption: The acid-catalyzed mechanism for Fischer esterification.
Detailed Experimental Protocol
This protocol is designed for the synthesis of ethyl 5-ethoxy-2-thiophenecarboxylate on a standard laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 5-Ethoxy-2-thiophenecarboxylic acid | C₇H₈O₃S | 172.20 | 5.00 g | 29.0 | Starting material |
| Ethanol (Absolute, 200 proof) | C₂H₅OH | 46.07 | 100 mL | ~1700 | Reactant and solvent (large excess) |
| Sulfuric Acid (Concentrated, 98%) | H₂SO₄ | 98.08 | 1.0 mL | ~18.4 | Catalyst |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | ~150 mL | - | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction solvent |
| Brine (Saturated NaCl Solution) | NaCl (aq) | - | ~50 mL | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
500 mL separatory funnel
-
Ring stand and clamps
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Step-by-Step Procedure
Reaction Setup & Execution:
-
Place 5.00 g (29.0 mmol) of 5-ethoxy-2-thiophenecarboxylic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 100 mL of absolute ethanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.
-
Place the flask in a heating mantle. In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring solution. Causality Note: The acid is added slowly to control the initial exothermic reaction. Sulfuric acid is a strong dehydrating agent and catalyst; its protonation of the carbonyl group is the initiating step of the reaction.[9]
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Causality Note: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.[9][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
Work-up and Isolation: 6. After the reflux period, turn off the heat and allow the flask to cool to room temperature. 7. Reduce the volume of the solvent to approximately 20-25 mL using a rotary evaporator. Causality Note: Removing the excess ethanol simplifies the subsequent extraction process.[9] 8. Carefully pour the concentrated reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water. 9. Add 100 mL of ethyl acetate to the separatory funnel. 10. Slowly add saturated sodium bicarbonate solution in small portions to the separatory funnel until the aqueous layer is neutral or slightly basic (pH ~7-8), as checked with pH paper. Swirl gently and vent frequently to release the CO₂ gas that evolves. Causality Note: This step neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, converting it to its water-soluble sodium salt, which facilitates its removal from the organic layer.[9] 11. Stopper the funnel, invert, and shake vigorously, venting frequently. Allow the layers to separate. 12. Drain the lower aqueous layer and discard it. 13. Wash the remaining organic layer with 50 mL of brine (saturated NaCl solution). Causality Note: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.[9] 14. Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes. 15. Decant or filter the dried solution to remove the sodium sulfate. 16. Remove the ethyl acetate using a rotary evaporator to yield the crude ethyl 5-ethoxy-2-thiophenecarboxylate, which should be a pale yellow oil.
Product Characterization and Validation
To confirm the successful synthesis of the target ester and assess its purity, a combination of spectroscopic analysis and yield calculation is essential.
Spectroscopic Data
The structure of ethyl 5-ethoxy-2-thiophenecarboxylate can be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected data are summarized below.
| Analysis | Expected Data |
| ¹H NMR | δ ~7.5-7.7 (d, 1H, thiophene H-3), δ ~6.2-6.4 (d, 1H, thiophene H-4), δ ~4.3 (q, 2H, ester -OCH₂CH₃), δ ~4.1 (q, 2H, ether -OCH₂CH₃), δ ~1.4 (t, 3H, ether -OCH₂CH₃), δ ~1.3 (t, 3H, ester -OCH₂CH₃). (Predicted based on analogous structures).[11][12] |
| ¹³C NMR | δ ~162 (C=O), δ ~160 (thiophene C-5), δ ~140 (thiophene C-2), δ ~125 (thiophene C-3), δ ~105 (thiophene C-4), δ ~68 (ether -OCH₂), δ ~61 (ester -OCH₂), δ ~15 (ether -CH₃), δ ~14 (ester -CH₃). (Predicted values). |
| IR (cm⁻¹) | ~2980 (C-H stretch, aliphatic), ~1710 (strong C=O stretch, ester), ~1550 & ~1450 (C=C stretch, aromatic ring), ~1250 (C-O stretch, ester). (Characteristic ester and thiophene peaks).[4] |
Yield Calculation
-
Theoretical Yield:
-
Moles of starting material = 29.0 mmol
-
Molecular weight of product (C₉H₁₂O₃S) = 200.25 g/mol
-
Theoretical Yield = 0.0290 mol * 200.25 g/mol = 5.81 g
-
-
Percent Yield:
-
Measure the mass of the obtained product (actual yield).
-
Percent Yield = (Actual Yield / Theoretical Yield) * 100%
-
A typical yield for this reaction under the described conditions is expected to be in the range of 75-90%.
Experimental Workflow Overview
Caption: Workflow for the synthesis and analysis of ethyl 5-ethoxy-2-thiophenecarboxylate.
Safety and Hazard Management
All procedures must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.
-
5-Ethoxy-2-thiophenecarboxylic acid: May cause skin, eye, and respiratory irritation. Handle with care. Based on data for similar thiophene carboxylic acids.[13][14]
-
Ethanol: Highly flammable liquid and vapor. Keep away from open flames and sparks.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water. Always add acid to the solution, never the other way around.
-
Ethyl Acetate: Flammable liquid. Irritating to the eyes and respiratory system.
-
Alternative Reagents (e.g., Thionyl Chloride): If an alternative route via an acid chloride were considered, Thionyl Chloride (SOCl₂) would be used. It is highly toxic, corrosive, and reacts violently with water, releasing toxic HCl and SO₂ gas.[15][16][17][18] Extreme caution and specific handling procedures are required for this reagent.
Waste Disposal: All organic waste should be collected in a designated halogen-free solvent waste container. The neutralized aqueous waste can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
PubChem. 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
-
University of California, Irvine. Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. Fischer Esterification Detailed Mechanism. Retrieved from [Link]
-
Wikipedia. Fischer–Speier esterification. Retrieved from [Link]
-
New Jersey Department of Health. Hazard Summary: Thionyl Chloride. Retrieved from [Link]
- Google Patents. US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters.
-
PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Oxford Academic. (2017, April 12). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters. Retrieved from [Link]
-
SpectraBase. 5-Iodo-thiophene-2-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids. Retrieved from [Link]
-
ChemSynthesis. 5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
University of California, Santa Barbara. SOP: Thionyl Chloride. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid. Retrieved from [Link]
-
MDPI. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino). Molbank. Retrieved from [Link]
-
SpectraBase. Ethyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 5-Ethoxy-2-thiophenecarboxylic Acid in the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Thiophene Scaffold in Inflammation Research
The landscape of anti-inflammatory drug discovery is in constant evolution, driven by the need for more selective and efficacious agents with improved safety profiles over classical non-steroidal anti-inflammatory drugs (NSAIDs). Within this pursuit, heterocyclic compounds have emerged as privileged scaffolds, and among them, the thiophene ring holds a position of significant interest. Thiophene-based molecules are key components in a variety of commercially available drugs, including the anti-inflammatory agents Tinoridine and Tiaprofenic acid.[1] These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, critical mediators of the inflammatory cascade.[1][2]
The structural versatility of the thiophene nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of substituents such as carboxylic acids, esters, and alkoxy groups has been shown to be crucial for biological activity, particularly for the inhibition of COX and LOX enzymes.[1][2] This document provides a detailed guide for researchers on the strategic use of a specific, functionalized building block, 5-Ethoxy-2-thiophenecarboxylic acid , in the rational design and synthesis of next-generation anti-inflammatory drug candidates.
Core Chemical Principles: The Role of 5-Ethoxy-2-thiophenecarboxylic Acid
5-Ethoxy-2-thiophenecarboxylic acid is a promising, yet underexplored, starting material for the synthesis of novel anti-inflammatory compounds. Its utility stems from the interplay of its key functional groups:
-
The Thiophene Ring: A bioisostere of the benzene ring, the thiophene core provides a robust and synthetically versatile framework. Its aromatic character allows for a range of electrophilic and nucleophilic substitution reactions.
-
The 2-Carboxylic Acid: This functional group is a cornerstone of many NSAIDs, often serving as a key binding motif within the active sites of COX and LOX enzymes. It also provides a convenient handle for further chemical elaboration, most notably through the formation of amide bonds.[3][4]
-
The 5-Ethoxy Group: The presence of an electron-donating ethoxy group at the 5-position can influence the electronic properties of the thiophene ring, potentially modulating the compound's reactivity and biological activity. Alkoxy groups have been noted for their importance in the anti-inflammatory activity of thiophene derivatives.[1]
The strategic combination of these features makes 5-Ethoxy-2-thiophenecarboxylic acid an attractive starting point for creating libraries of novel compounds for screening as potent and selective anti-inflammatory agents.
Hypothetical Target and Synthetic Strategy
To illustrate the practical application of 5-Ethoxy-2-thiophenecarboxylic acid, we propose the synthesis of a hypothetical anti-inflammatory agent, N-(4-sulfamoylphenyl)-5-ethoxy-2-thiophenecarboxamide (Compound 3) . This target molecule incorporates the core 5-ethoxy-2-thiophenecarboxamide scaffold coupled with a sulfamoylphenyl moiety, a feature present in the selective COX-2 inhibitor celecoxib. This design is based on established structure-activity relationships for COX inhibitors.[1]
The synthetic approach involves a two-step process:
-
Synthesis of the Starting Material: A plausible synthesis of 5-Ethoxy-2-thiophenecarboxylic acid (1) from commercially available 2-thiophenecarboxylic acid.
-
Amide Coupling: The formation of the target compound (3) via an amide bond formation between 5-Ethoxy-2-thiophenecarboxylic acid (1) and 4-aminobenzenesulfonamide (2) .
Caption: Proposed synthetic pathway to a novel anti-inflammatory agent.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6][7] Substituted thiophenecarboxylic acids and their derivatives may cause skin and eye irritation.[6]
Protocol 1: Synthesis of 5-Ethoxy-2-thiophenecarboxylic acid (1) (Hypothetical)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Thiophenecarboxylic acid | 128.15 | 12.8 g | 0.1 |
| Lithium diisopropylamide (LDA) | 107.12 | 0.22 mol | 2.2 eq |
| Diethyl sulfate | 154.19 | 17.0 g | 0.11 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Diethyl ether | - | 150 mL | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-thiophenecarboxylic acid (12.8 g, 0.1 mol) and anhydrous THF (100 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (2.2 eq) to the stirred solution, maintaining the temperature below -70 °C. The formation of the dianion is expected.[8]
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Slowly add diethyl sulfate (17.0 g, 0.11 mol) via the dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M HCl (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-Ethoxy-2-thiophenecarboxylic acid (1).
Protocol 2: Synthesis of N-(4-sulfamoylphenyl)-5-ethoxy-2-thiophenecarboxamide (3)
This protocol utilizes a standard amide coupling procedure using a carbodiimide reagent.[9][10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Ethoxy-2-thiophenecarboxylic acid (1) | 172.20 | 1.72 g | 0.01 |
| 4-Aminobenzenesulfonamide (2) | 172.21 | 1.72 g | 0.01 |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) | 191.70 | 2.1 g | 0.011 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 0.135 g | 0.001 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.6 g | 0.02 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 50 mL | - |
| Ethyl acetate | - | 150 mL | - |
| 1 M Hydrochloric acid (HCl) | - | 50 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 5-Ethoxy-2-thiophenecarboxylic acid (1) (1.72 g, 0.01 mol) in anhydrous DMF (20 mL).
-
Add EDC·HCl (2.1 g, 0.011 mol), HOBt (0.135 g, 0.001 mol), and DIPEA (2.6 g, 0.02 mol) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 4-aminobenzenesulfonamide (2) (1.72 g, 0.01 mol) in anhydrous DMF (30 mL).
-
Add the solution of 4-aminobenzenesulfonamide to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target compound N-(4-sulfamoylphenyl)-5-ethoxy-2-thiophenecarboxamide (3).
Caption: Experimental workflow for amide coupling.
Data Interpretation and Characterization
The successful synthesis of the target compound (3) should be confirmed by a suite of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound by identifying the characteristic chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the amide C=O and N-H stretches.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Protocol 1 | Incomplete lithiation or side reactions. | Ensure strictly anhydrous conditions and maintain low temperatures during the addition of LDA and the electrophile. |
| Incomplete reaction in Protocol 2 | Insufficient activation of the carboxylic acid or low reactivity of the amine. | Increase the amount of coupling reagents (EDC, HOBt) to 1.5 equivalents. Increase the reaction temperature to 40-50 °C. |
| Formation of byproducts | Side reactions of the activated ester. | Add the amine solution immediately after the activation step. Ensure the purity of starting materials and solvents. |
Conclusion
5-Ethoxy-2-thiophenecarboxylic acid represents a valuable and versatile building block for the synthesis of novel anti-inflammatory drug candidates. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By leveraging established principles of medicinal chemistry and organic synthesis, the development of potent and selective inhibitors of key inflammatory mediators is an achievable and promising endeavor.
References
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Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
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Singh, P., & Kaur, M. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2557184. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Kumar, A., & Kumar, R. (2019). Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc, 2011(10), 55-70. [Link]
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Application Notes and Protocols: 5-Ethoxy-2-thiophenecarboxylic Acid Derivatives as Novel Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Thiophene-based compounds have emerged as a promising class of heterocycles, with various derivatives demonstrating significant antimicrobial efficacy.[1][2] Within this class, derivatives of 5-Ethoxy-2-thiophenecarboxylic acid represent a scaffold of particular interest for medicinal chemists and drug discovery scientists. The ethoxy group at the 5-position and the carboxylic acid at the 2-position of the thiophene ring provide key electronic and structural features that can be strategically modified to optimize antibacterial potency and selectivity.
These application notes provide a comprehensive guide for researchers engaged in the synthesis, evaluation, and mechanistic elucidation of 5-Ethoxy-2-thiophenecarboxylic acid derivatives as potential antibacterial agents. The protocols outlined herein are grounded in established methodologies and are designed to ensure scientific rigor and reproducibility.
Part 1: Synthesis and Characterization of 5-Ethoxy-2-thiophenecarboxylic Acid Derivatives
The synthesis of novel derivatives is the foundational step in the exploration of their therapeutic potential. A common approach involves the modification of the carboxylic acid moiety to generate a library of amides, esters, or other functionalized analogs.
General Synthetic Workflow
The following diagram outlines a generalized synthetic scheme for the derivatization of 5-Ethoxy-2-thiophenecarboxylic acid.
Caption: Generalized workflow for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid derivatives.
Protocol 1: Synthesis of an Amide Derivative
This protocol provides a representative example of the synthesis of an amide derivative from 5-Ethoxy-2-thiophenecarboxylic acid.
Materials:
-
5-Ethoxy-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC) and an activator (e.g., HOBt)
-
An appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acyl Chloride): To a solution of 5-Ethoxy-2-thiophenecarboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the acyl chloride.
-
Method B (Coupling Agents): To a solution of 5-Ethoxy-2-thiophenecarboxylic acid (1 equivalent), the desired amine (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM, add TEA (2 equivalents). Stir the mixture at room temperature overnight.
-
-
Amide Coupling:
-
If using Method A, dissolve the obtained acyl chloride in anhydrous DCM and add a solution of the desired amine (1.1 equivalents) and TEA (2 equivalents) in DCM dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up:
-
Quench the reaction mixture with water.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.[3]
-
Part 2: In Vitro Antibacterial Activity Assessment
The evaluation of the antibacterial activity of the synthesized derivatives is crucial to identify promising lead compounds. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the potency of an antimicrobial agent.[4][5]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]
Materials:
-
Synthesized 5-Ethoxy-2-thiophenecarboxylic acid derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]
-
Data Presentation: Summarizing Antibacterial Efficacy
The results of the MIC assays should be presented in a clear and concise tabular format to facilitate comparison between derivatives and against reference antibiotics.
| Derivative ID | Gram Stain | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| 5E2T-Amide-1 | Gram (+) | 8 | >64 | >64 | Vancomycin: 1 |
| 5E2T-Amide-2 | Gram (-) | 32 | 16 | 32 | Ciprofloxacin: 0.5 |
| ... | ... | ... | ... | ... | ... |
Part 3: Cytotoxicity Assessment
To evaluate the potential of a compound as a therapeutic agent, it is essential to assess its toxicity to mammalian cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a desirable characteristic.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.[9][10]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[11]
-
Part 4: Elucidating the Mechanism of Action
Understanding how a novel antibacterial agent exerts its effect is crucial for its further development. Thiophene derivatives have been reported to act through various mechanisms, including disruption of the bacterial cell membrane and inhibition of essential enzymes.[1][12]
Investigative Approaches for Mechanism of Action
The following diagram illustrates a logical workflow for investigating the mechanism of action of a novel antibacterial compound.
Caption: A workflow for investigating the mechanism of action of antibacterial compounds.
Potential Mechanisms of Action of Thiophene Derivatives
-
Membrane Disruption: Some thiophene derivatives have been shown to increase the permeability of the bacterial membrane, leading to leakage of intracellular contents and cell death.[1][12] This can be investigated using fluorescent dyes that are excluded by cells with intact membranes.
-
Enzyme Inhibition: Thiophene-based compounds can inhibit the activity of essential bacterial enzymes. For example, they may target enzymes involved in DNA replication, such as DNA gyrase and topoisomerase, or enzymes involved in cell wall synthesis.[13]
-
Inhibition of Virulence Factors: Some compounds may not directly kill bacteria but instead inhibit their ability to cause disease. For instance, a derivative of 3-aminothiophene-2-carboxylic acid has been shown to inhibit the biogenesis of the bacterial capsule in E. coli, which is a key virulence factor.[14]
Conclusion and Future Directions
The exploration of 5-Ethoxy-2-thiophenecarboxylic acid derivatives as antibacterial agents represents a promising avenue for the discovery of novel therapeutics. The protocols and application notes provided herein offer a robust framework for the synthesis, in vitro evaluation, and mechanistic investigation of these compounds. Future research should focus on establishing structure-activity relationships (SAR) to guide the design of more potent and selective derivatives, as well as in vivo efficacy and safety studies to validate their therapeutic potential. The integration of computational approaches, such as molecular docking, can further aid in the rational design and optimization of these promising antibacterial candidates.[2]
References
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El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]
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Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1358805. [Link]
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ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different...[Link]
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Noah, J. W., et al. (2012). 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Al-Shammari, E., et al. (2023). Antimicrobial and Anti-Biofilm Properties of Ma'in Hot Springs Targeting Diabetic Foot Ulcer Pathogens. Infection and Drug Resistance, 16, 4581-4596. [Link]
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Marian, C., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters, 15(5), 5546-5552. [Link]
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Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
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Al-Ostoot, F. H., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. [Link]
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van der Westhuyzen, J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1242337. [Link]
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Slanina, J., et al. (2017). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Molecules, 22(1), 133. [Link]
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Dadgostar, P. (2023). Novel Antibacterial Approaches and Therapeutic Strategies. Antibiotics, 12(11), 1601. [Link]
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Spenkelink, B., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(11), 3370-3393. [Link]
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Al-Bayati, F. A., & Al-Mola, H. F. (2008). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Journal of Applied Sciences, 8(1), 154-159. [Link]
-
ResearchGate. (n.d.). Cytotoxicity test and antibacterial assessment in a bacteria-fibroblast co-culture system. [Link]
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Kumar, S., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 58. [Link]
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Sim, C. H., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e25892. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]
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Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
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Taylor & Francis Online. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
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Application Note & Protocols: Thiophene Derivatives as the Cornerstone of Modern Conductive Polymers for Scientific and Biomedical Applications
Introduction
The advent of π-conjugated conducting polymers has catalyzed a paradigm shift in materials science, bridging the gap between traditional organic chemistry and electronics.[1] Among the various classes of these remarkable materials, polythiophenes—polymers derived from the sulfur-containing heterocycle thiophene—have emerged as a particularly versatile and high-performance family.[1][2] Their unique combination of environmental stability, tunable electronic properties, and processability has established them as critical components in a vast array of technologies, from organic electronics to advanced biomedical devices.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pivotal role of thiophene derivatives, detailing the fundamental principles, validated synthesis protocols, and key characterization techniques that underpin their application. We will explore not just the "how" but the critical "why" behind methodological choices, empowering researchers to rationally design and fabricate novel thiophene-based materials for their specific needs.
Section 1: The Thiophene Advantage - A Structural and Electronic Rationale
The remarkable utility of thiophene as a monomer for conductive polymers is not accidental; it is a direct consequence of its intrinsic electronic and structural characteristics. The thiophene ring is an electron-rich aromatic system. This electron richness facilitates oxidation, the crucial first step in polymerization, allowing thiophene units to link together and form a conjugated polymer backbone.[5] It is this continuous chain of overlapping p-orbitals that allows for the delocalization of electrons, which is the fundamental origin of electrical conductivity in these materials.[6]
Furthermore, the structure of the thiophene ring allows for facile chemical modification, particularly at the 3- and 4-positions.[7] Attaching different functional groups, such as alkyl chains, to the thiophene backbone can dramatically alter the polymer's properties. For instance, long alkyl chains increase solubility in common organic solvents, making the polymer processable from solution—a critical advantage over insoluble and intractable conductive materials.[7] This ability to "tune" properties like solubility, conductivity, and even optical absorption through synthetic chemistry is a key reason for the widespread success of polythiophene derivatives.[1][2]
One of the most critical structural factors influencing a polythiophene's performance is regioregularity . When polymerizing substituted thiophenes, the monomer units can link in different orientations: "head-to-tail" (HT), "head-to-head" (HH), or "tail-to-tail" (TT). A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-orbital overlap between adjacent rings. This increased planarity facilitates more efficient charge transport along and between polymer chains, resulting in significantly higher electrical conductivity and improved performance in electronic devices.[6] Regiorandom polymers, in contrast, have twisted backbones that disrupt conjugation and lead to inferior properties.[8]
Section 2: Synthetic Strategies for Tailored Polythiophenes
The choice of synthetic method is paramount as it dictates the final properties of the polythiophene, including its molecular weight, regioregularity, and ultimately, its performance. Three primary methods dominate the field: Chemical Oxidative Polymerization, Grignard Metathesis (GRIM) Polymerization, and Electrochemical Polymerization.
Chemical Oxidative Polymerization: The Scalable Workhorse
This method is valued for its simplicity, low cost, and suitability for large-scale production.[9] It involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to initiate the polymerization of thiophene monomers in a suitable solvent.[7]
Causality and Mechanism: The process begins when the oxidant removes an electron from the thiophene monomer, creating a radical cation.[5] These radical cations then couple, and subsequent deprotonation and re-aromatization steps lead to the formation of dimers, oligomers, and finally, the high molecular weight polymer.[5] While effective for producing large quantities of polymer, this method typically yields regioirregular materials, as the radical coupling is not selective for the head-to-tail orientation.[8] However, for applications where high regioregularity is not the primary concern, such as antistatic coatings or bulk conductive materials, this method is highly effective.[10]
Protocol 2.1: Synthesis of Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
A prominent example of this method is the synthesis of PEDOT:PSS, one of the most commercially successful conductive polymers, prized for its high conductivity, transparency, and stability.[2][10]
Materials:
-
3,4-ethylenedioxythiophene (EDOT) monomer (CAS: 126213-50-1)[11]
-
Polystyrene sulfonic acid (PSS)
-
Sodium persulfate (Na₂S₂O₈)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of PSS. The PSS acts as both a template for polymerization and a charge-balancing dopant, which is crucial for rendering the final polymer water-dispersible.[10][12]
-
Add the EDOT monomer to the PSS solution and stir to create an emulsion.
-
Separately, prepare an aqueous solution of the oxidant, sodium persulfate.
-
Slowly add the oxidant solution to the EDOT/PSS emulsion under vigorous stirring. The reaction is typically carried out at room temperature.
-
Validation: A distinct color change from a milky emulsion to a deep blue or black dispersion is a primary indicator of successful PEDOT polymerization.
-
Allow the reaction to proceed for several hours to ensure complete polymerization.
-
The resulting PEDOT:PSS dispersion is then purified, often through dialysis or ion exchange, to remove residual monomer, oxidant, and byproducts.
Electrochemical Polymerization: Crafting Thin Films Directly
This technique is ideal for applications requiring a thin, uniform film of conductive polymer to be deposited directly onto an electrode surface, such as in sensors, electrochromic devices, and as electrode modification layers. [6][13] Causality and Mechanism: In this method, a three-electrode electrochemical cell is used, containing a solution of the thiophene monomer and a supporting electrolyte. [14]When a specific potential is applied to the working electrode, the monomer at the electrode surface is oxidized to a radical cation. [6]These reactive species then couple and polymerize directly onto the electrode surface, forming an adherent, conductive film. [14]The thickness and morphology of the film can be precisely controlled by modulating the electrochemical parameters, such as the applied potential, current density, and polymerization time. [6][14]
Protocol 2.3: Electrochemical Deposition of a Poly(3-thiopheneacetic acid) Film for Biosensing
Functionalized polythiophenes, such as those with carboxylic acid groups, are excellent platforms for immobilizing biological molecules like enzymes or DNA. [13][15] Materials & Equipment:
-
3-thiopheneacetic acid monomer
-
Anhydrous acetonitrile (solvent)
-
Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)
-
Potentiostat with a three-electrode cell:
-
Working Electrode (e.g., glassy carbon or gold)
-
Counter Electrode (e.g., platinum wire)
-
Reference Electrode (e.g., Ag/AgCl)
-
Procedure:
-
Prepare a solution containing the 3-thiopheneacetic acid monomer and TBAP in anhydrous acetonitrile.
-
Assemble the three-electrode cell with the electrodes immersed in the solution.
-
Deposition: Using the potentiostat, apply a potential to the working electrode sufficient to oxidize the monomer (typically around 1.6 V vs. Ag/AgCl, though this should be determined via cyclic voltammetry). [13]This can be done by holding a constant potential (potentiostatic), a constant current (galvanostatic), or by repeatedly scanning the potential (cyclic voltammetry). [14]4. Validation: Successful film deposition is confirmed by observing a color change on the working electrode surface and by monitoring the current response during polymerization. In cyclic voltammetry, the appearance and growth of new redox peaks indicate the formation of an electroactive polymer film. [15]5. After deposition, the modified electrode is rinsed with clean solvent to remove unreacted monomer and electrolyte. The resulting film contains accessible carboxylic acid groups ready for subsequent bio-functionalization (e.g., via EDC/NHS chemistry). [13]
Section 3: Essential Characterization Protocols
Synthesizing a polymer is only half the battle; robust characterization is essential to validate its structure and quantify its properties.
3.1 Spectroscopic Verification (UV-Vis Spectroscopy): This is a quick and powerful technique to confirm the presence of a conjugated polymer system. The delocalized π-electrons in the polythiophene backbone give rise to a strong π-π* electronic transition, typically observed as a broad absorption peak in the visible region of the spectrum (400-600 nm). The position of this peak (λ_max) is sensitive to the conjugation length; a longer, more planar polymer chain (as in regioregular P3HT) will show a red-shifted (higher wavelength) λ_max compared to a more twisted, regioirregular polymer. [9] 3.2 Electrochemical Analysis (Cyclic Voltammetry - CV): CV is indispensable for probing the electronic properties of conductive polymers. By scanning the potential applied to a polymer film on an electrode, one can determine its oxidation and reduction potentials. [9]These values are crucial as they relate to the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern its behavior in electronic devices and its stability. [15] 3.3 Conductivity Measurement (Four-Point Probe): The ultimate measure of a conductive polymer's performance is its electrical conductivity. A four-point probe setup is the standard method for this measurement. It uses two outer probes to source a current through a film of the material and two inner probes to measure the voltage drop. This method eliminates contributions from contact resistance, providing an accurate measurement of the material's intrinsic conductivity.
Section 4: Data Interpretation & Property Comparison
The choice of synthesis method has a profound impact on the final polymer properties. The following table summarizes typical properties for polymers produced by the methods described.
| Property | Chemical Oxidation (PEDOT) | GRIM (Regioregular P3HT) | Electrochemical (Polythiophene Film) |
| Regioregularity | Generally low (amorphous) | Very high (>95% HT) [6] | Variable, depends on conditions |
| Conductivity (S/cm) | 1 - 500 [10] | 100 - 1000+ (doped) [6] | 10 - 100 (doped) [3] |
| Processability | Water-dispersible (as PSS salt) | Soluble in organic solvents | Insoluble film on substrate |
| Control over M.W. | Poor | Good, "living-like" [16] | Poor |
| Typical Application | Transparent electrodes, antistatic layers | OFETs, organic photovoltaics | Sensors, electrochromic devices |
Section 5: Applications in Research and Drug Development
The unique properties of polythiophene derivatives make them highly attractive for biomedical applications, where the interface between electronics and biology is critical. [4][17]
-
Biosensors: The high conductivity and surface area of polythiophene films make them excellent transducers for biosensors. [18]Enzymes, antibodies, or DNA probes can be immobilized on functionalized polythiophene surfaces. [4][13]When the target analyte binds, it can induce a change in the polymer's conductivity, capacitance, or redox state, which can be measured as a detectable electrical signal. [15][18]For example, a glucose oxidase enzyme immobilized on a PEDOT electrode can be used for the highly sensitive amperometric detection of glucose. [18]
-
Drug Delivery: The ability of conductive polymers to change volume or release entrapped molecules in response to an electrical stimulus opens up possibilities for on-demand drug delivery systems. [4][19]A drug can be incorporated into a polythiophene matrix, and the application of a specific voltage can trigger a conformational change in the polymer, leading to the controlled release of the therapeutic agent at a specific time and location.
-
Tissue Engineering: Conductive scaffolds are gaining significant attention in tissue engineering, particularly for regenerating electro-active tissues like nerve and cardiac muscle. [20]Polythiophene-based materials can be fabricated into porous scaffolds that provide both structural support for cell growth and electrical stimulation to promote cell differentiation and tissue formation. [20]The inherent biocompatibility of many thiophene derivatives is a significant advantage in this field. [20]
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- (2021). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). PMC.
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- Thiophene. Wikipedia.
- Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells.
- (2011). Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylt. Treasures @ UT Dallas.
- Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers.
- Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly. CORE.
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Investigating the Agrochemical Potential of 5-Ethoxy-2-thiophenecarboxylic Acid: A Research Framework
An Application Note and Protocol Guide for Researchers
Abstract: While 5-Ethoxy-2-thiophenecarboxylic acid is not yet established as a mainstream agrochemical, its structural motifs—a thiophene ring and a carboxylic acid group—are present in various biologically active molecules. This document outlines a comprehensive research framework for the systematic evaluation of 5-Ethoxy-2-thiophenecarboxylic acid as a potential lead compound in agrochemical discovery, with a primary focus on its fungicidal and plant health-promoting properties. This guide provides detailed, field-proven protocols for formulation, in vitro and in vivo screening, and preliminary mechanism of action studies, designed for researchers in crop protection and agricultural biotechnology.
Part 1: Rationale and Scientific Background
The thiophene ring is a privileged scaffold in medicinal and agricultural chemistry due to its diverse biological activities. Thiophene derivatives have demonstrated a broad spectrum of effects, including antifungal, antibacterial, and insecticidal properties. The carboxylic acid moiety can enhance water solubility and may play a role in the molecule's interaction with biological targets. The ethoxy group can further modulate the lipophilicity of the compound, which is a critical parameter for its uptake and transport in plants and pathogens.
This guide, therefore, puts forth a hypothesis-driven approach to explore the potential of 5-Ethoxy-2-thiophenecarboxylic acid as a novel agrochemical. The following protocols are designed to rigorously test this hypothesis and to provide a solid foundation for any subsequent development efforts.
Part 2: Experimental Workflow and Protocols
The overall experimental workflow for evaluating the agrochemical potential of 5-Ethoxy-2-thiophenecarboxylic acid is depicted below. This workflow is designed to be a self-validating system, where the results from each stage inform the decision to proceed to the next.
Figure 1: A high-level overview of the experimental workflow.
Protocol 1: Development of a Stock Solution and Test Formulation
Rationale: To ensure consistent and reproducible results in biological assays, a stable and homogenous formulation of the test compound is essential. Due to the carboxylic acid moiety, the solubility of 5-Ethoxy-2-thiophenecarboxylic acid is expected to be pH-dependent. This protocol describes the preparation of a stock solution in an organic solvent and a subsequent aqueous formulation for bioassays.
Materials:
-
5-Ethoxy-2-thiophenecarboxylic acid (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Tween® 20 (Polysorbate 20)
-
Sterile deionized water
-
pH meter
-
Vortex mixer
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Preparation of Stock Solution (100 mM): a. Accurately weigh 18.62 mg of 5-Ethoxy-2-thiophenecarboxylic acid (Molar Mass: 186.22 g/mol ) and place it in a 1.5 mL microcentrifuge tube. b. Add 1.0 mL of DMSO to the tube. c. Vortex thoroughly until the compound is completely dissolved. This is your 100 mM stock solution. Store at -20°C for long-term use.
-
Preparation of Test Formulation (1 mM working solution): a. In a sterile 50 mL conical tube, add 9.9 mL of sterile deionized water. b. Add 10 µL of Tween® 20 to the water (final concentration of 0.01% v/v). c. Add 100 µL of the 100 mM stock solution of 5-Ethoxy-2-thiophenecarboxylic acid to the water-Tween® 20 mixture. d. Vortex immediately and vigorously for 30 seconds to ensure a homogenous suspension. e. Measure the pH of the final formulation and adjust to a physiologically relevant pH (e.g., 6.5-7.0) using dilute NaOH or HCl if necessary. f. For sterile applications, filter the final formulation through a 0.22 µm sterile filter.
Note: A vehicle control (containing DMSO and Tween® 20 at the same concentrations) must be included in all subsequent experiments.
Protocol 2: In Vitro Antifungal Screening
Rationale: This protocol is designed to rapidly assess the direct antifungal activity of 5-Ethoxy-2-thiophenecarboxylic acid against a panel of economically important plant pathogenic fungi. A microtiter plate-based assay allows for high-throughput screening and determination of the half-maximal effective concentration (EC50).
Materials:
-
Test formulation of 5-Ethoxy-2-thiophenecarboxylic acid (from Protocol 1)
-
Vehicle control
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani)
-
Potato Dextrose Broth (PDB), sterile
-
96-well sterile, flat-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm
-
Hemocytometer or spectrophotometer for spore counting
Procedure:
-
Fungal Spore Suspension Preparation: a. Grow fungal cultures on Potato Dextrose Agar (PDA) plates until sporulation is observed. b. Flood the plates with sterile water containing 0.01% Tween® 20 and gently scrape the surface to release the spores. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Microtiter Plate Assay: a. In each well of a 96-well plate, add 50 µL of sterile PDB. b. Create a serial dilution of the 1 mM test formulation directly in the plate. Add 50 µL of the 1 mM test formulation to the first well of a row and mix. Then, transfer 50 µL from this well to the next, and so on, to create a dilution series (e.g., 500 µM, 250 µM, 125 µM, etc.). c. Prepare a vehicle control and a positive control (a known fungicide) in the same manner. d. To each well, add 50 µL of the fungal spore suspension (final volume 100 µL). e. Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) for 48-72 hours in the dark.
-
Data Analysis: a. Measure the optical density (OD) at 600 nm using a plate reader. b. Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.
Hypothetical Data Presentation:
| Compound | Botrytis cinerea EC50 (µM) | Fusarium oxysporum EC50 (µM) | Alternaria solani EC50 (µM) |
| 5-Ethoxy-2-thiophenecarboxylic acid | 75.2 | > 500 | 128.5 |
| Positive Control (e.g., Azoxystrobin) | 0.5 | 1.2 | 0.8 |
Protocol 3: In Vivo Plant Pathogen Challenge Study
Rationale: Following promising in vitro results, it is crucial to evaluate the efficacy of the compound in a whole-plant system. This protocol describes a preventative treatment model using a model plant species such as Arabidopsis thaliana or tomato (Solanum lycopersicum).
Materials:
-
Test formulation of 5-Ethoxy-2-thiophenecarboxylic acid (from Protocol 1)
-
Vehicle control
-
4-week-old tomato plants (or other suitable host plant)
-
Spore suspension of a relevant pathogen (e.g., Botrytis cinerea at 1 x 10^6 spores/mL)
-
Spray bottle for application
-
High-humidity chamber or plastic dome
Procedure:
-
Plant Treatment: a. Randomly assign plants to treatment groups (e.g., untreated, vehicle control, test compound, positive control). b. Spray the foliage of the plants with the respective treatments until runoff. c. Allow the plants to dry for 24 hours.
-
Pathogen Inoculation: a. Spray the treated plants with the fungal spore suspension. b. Place the inoculated plants in a high-humidity chamber to facilitate infection.
-
Disease Scoring and Data Collection: a. After 5-7 days, assess the disease severity using a visual rating scale (e.g., 0 = no symptoms, 4 = severe necrosis and sporulation). b. Calculate the disease severity index for each treatment group.
Application Note: A Robust HPLC-UV Method for the Analysis of Thiophene-Based Carboxylic Acids in Pharmaceutical Development
Abstract
This application note presents a comprehensive guide to the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of thiophene-based carboxylic acids. These moieties are prevalent in a wide array of pharmaceutical compounds, making their accurate determination critical for drug development, quality control, and stability testing. This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and offers insights into troubleshooting and method validation in accordance with ICH guidelines.
Introduction: The Significance of Thiophene-Based Carboxylic Acids
Thiophene rings are key heterocyclic structures in medicinal chemistry, valued for their ability to act as bioisosteres of phenyl groups, enhancing pharmacological activity and modulating physicochemical properties. When coupled with a carboxylic acid function, these molecules often exhibit critical binding interactions with biological targets. Consequently, the precise and reliable quantification of thiophene-based carboxylic acids is a cornerstone of pharmaceutical analysis, impacting everything from reaction monitoring in synthesis to impurity profiling and stability assessments of final drug products.[1][2]
The analytical challenge with these compounds lies in their acidic nature, which can lead to poor peak shape and variable retention in reversed-phase chromatography if not properly addressed. This guide provides a systematic approach to overcome these challenges.
Foundational Principles of Method Development
A successful HPLC method is built on a logical, science-driven foundation. The following diagram illustrates the key decision points in developing a robust analytical method for thiophene-based carboxylic acids.
Caption: A flowchart illustrating the key stages and decision-making process in developing an HPLC method for thiophene-based carboxylic acids.
Analyte Characterization: The Starting Point
Before any practical work, understanding the physicochemical properties of the target thiophene-based carboxylic acid is paramount. Key parameters include:
-
pKa: The acidity of the carboxylic acid group dictates its ionization state at a given pH. To ensure reproducible retention in RP-HPLC, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units below the analyte's pKa.[3][4] This suppresses the ionization of the carboxyl group, rendering the molecule more hydrophobic and promoting retention on a non-polar stationary phase.
-
LogP (Octanol-Water Partition Coefficient): This value gives an indication of the molecule's overall hydrophobicity and helps in the initial selection of the mobile phase's organic solvent strength.
-
UV-Vis Spectrum: The presence of the thiophene ring and other conjugated systems typically provides strong UV absorbance, making UV detection a suitable and robust choice.[5] The wavelength of maximum absorbance (λmax) should be determined to ensure high sensitivity.
Column Selection: The Heart of the Separation
For the separation of thiophene-based carboxylic acids, reversed-phase columns are the most common and effective choice.[6]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for this application due to its hydrophobicity, which provides good retention for the non-ionized form of the carboxylic acids.[6][7] Columns with high-purity silica and end-capping are recommended to minimize interactions between residual silanols on the silica surface and the analyte, which can cause peak tailing.
-
Particle Size and Column Dimensions: For standard HPLC applications, a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance of efficiency, resolution, and backpressure. For faster analysis, UHPLC systems with sub-2 µm particle columns can be employed.
Mobile Phase Optimization: Controlling the Chemistry
The mobile phase is the most powerful tool for manipulating the separation.[8]
-
Aqueous Component and pH Control: As discussed, maintaining a low pH is critical. A buffered aqueous phase ensures a stable pH throughout the analysis. A common and effective choice is a phosphate or acetate buffer. For LC-MS compatibility, volatile buffers like formic acid or acetic acid are preferred.[9][10] A starting pH of around 2.5-3.0 is generally effective for most carboxylic acids.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[8] Acetonitrile often provides better peak shape and lower backpressure. The ratio of the aqueous buffer to the organic modifier is adjusted to achieve the desired retention time and resolution. A gradient elution (where the proportion of the organic solvent is increased over time) is often necessary for separating the main analyte from its impurities, which may have a wide range of polarities.
-
Additives: In some cases, peak tailing may still be an issue. The addition of a small amount of an ion-pairing agent or a competing base like triethylamine (TEA) can improve peak symmetry, though this is less common for acidic compounds.[5]
Detailed Application Protocol: HPLC Analysis of a Generic Thiophene-Based Carboxylic Acid
This protocol provides a starting point for the analysis of a typical thiophene-based carboxylic acid. Optimization will likely be required for specific molecules.
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: High-purity, deionized water (18.2 MΩ·cm).
-
Reagents: Phosphoric acid, potassium phosphate monobasic, sodium hydroxide (for pH adjustment).
-
Sample: Thiophene-based carboxylic acid reference standard and sample for analysis.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV or DAD detector is suitable. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good retention and efficiency for this class of compounds.[6] |
| Mobile Phase A | 25 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄ | Buffers the system to suppress ionization of the carboxylic acid, ensuring consistent retention.[4] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity and peak shape. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B | A gradient allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A smaller injection volume can improve peak shape. |
| Detector | UV Diode Array Detector (DAD) | Set to the λmax of the analyte (e.g., 254 nm) and monitor a range (e.g., 200-400 nm) to check for impurities. |
Sample and Standard Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the thiophene-based carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) and bring to volume.[11]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should ideally be the initial mobile phase composition to avoid peak distortion.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration that falls within the linear range of the calibration curve. This may involve dissolution, extraction, and dilution.[12]
-
Filtration: Before injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter and protect the HPLC column.[13]
Data Analysis and System Suitability
-
Quantification: Use the peak area from the chromatograms to construct a linear regression curve from the working standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
System Suitability: Before running the samples, inject a working standard solution (e.g., 25 µg/mL) five or six times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Method Validation: Ensuring Trustworthiness
Once the method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]
Caption: A diagram showing the essential parameters for validating an analytical method as per ICH guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] | Peak purity analysis (using DAD), resolution > 2 between the analyte and closest eluting peak. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. Assessed by spiking a placebo with known amounts of the analyte at different concentration levels. | Recovery of 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[14] | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH (±0.2 units), column temperature (±5 °C), or flow rate (±0.1 mL/min) are varied. |
Stability-Indicating Aspects and Forced Degradation
For use in stability studies, the HPLC method must be proven to be "stability-indicating." This means the method can separate the active pharmaceutical ingredient (API) from its degradation products. This is achieved through forced degradation studies.[18][19]
The API is subjected to stress conditions such as:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., 80 °C
-
Photolytic Stress: e.g., exposure to UV light
The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak, and the peak purity of the API can be confirmed.[20][21]
Conclusion
The successful HPLC analysis of thiophene-based carboxylic acids is readily achievable through a systematic approach to method development. By carefully considering the physicochemical properties of the analyte and making informed choices regarding the stationary and mobile phases, a robust, reliable, and accurate method can be developed. The protocol and principles outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish high-quality analytical methods for these important pharmaceutical compounds. Adherence to rigorous validation standards ensures the integrity of the data generated, which is essential for regulatory submissions and ensuring product quality and safety.
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GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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2-thiophene carboxylic acid. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
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Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 27, 2026, from [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved January 27, 2026, from [Link]
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Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. (1984). PubMed. Retrieved January 27, 2026, from [Link]
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Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 27, 2026, from [Link]
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Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). PubMed. Retrieved January 27, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 27, 2026, from [Link]
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SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 27, 2026, from [Link]
-
Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. (n.d.). Retrieved January 27, 2026, from [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PubMed. Retrieved January 27, 2026, from [Link]
-
Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc. Retrieved January 27, 2026, from [Link]
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- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Elucidating the Mechanisms of Action of Thiophene Derivatives in Biological Systems
Introduction: The Thiophene Scaffold as a Privileged Structure in Modern Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties—stemming from the sulfur heteroatom's ability to influence electron distribution, lipophilicity, and metabolic stability—render it a "privileged scaffold".[2] This means the thiophene core is a recurring motif found in a multitude of biologically active compounds and approved drugs, capable of interacting with a wide array of biological targets.[2][3] Thiophene-based drugs have been successfully developed for cardiovascular, anti-inflammatory, neurological, and oncological indications.[2]
The versatility of the thiophene ring lies in its role as a bioisostere of the phenyl ring, offering similar steric properties but with distinct electronic characteristics that can be fine-tuned to optimize drug-receptor interactions.[1] The planarity of the ring can facilitate binding to target proteins, while its lipophilicity often aids in crossing biological membranes, including the blood-brain barrier.[2]
This guide provides an in-depth exploration of several key mechanisms of action (MoAs) through which thiophene derivatives exert their therapeutic effects. We will dissect these mechanisms at the molecular level and provide detailed, field-proven protocols for their investigation in a research setting. Each section is designed as a self-contained application note, offering both the theoretical framework and the practical methodology required for robust scientific inquiry.
Section 1: Mechanism via Enzyme Inhibition - Thiophene Derivatives as Cyclooxygenase (COX) Inhibitors
Application Note: Targeting the Arachidonic Acid Pathway
A predominant mechanism for many anti-inflammatory thiophene derivatives is the direct inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[4] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[4][5] Thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid leverage the thiophene scaffold to occupy the hydrophobic channel of the COX active site, thereby preventing substrate binding.[5]
Causality of the Thiophene Scaffold: The thiophene ring often serves as a central scaffold, with appended functional groups (e.g., carboxylic acids, methyl groups) making critical contacts with active site residues.[5] The sulfur atom can engage in specific interactions, and the overall aromatic character contributes to the binding affinity. Understanding the inhibitory potential and selectivity (COX-1 vs. COX-2) is a critical step in developing safer anti-inflammatory agents.
Visualizing the COX Inhibition Pathway
Caption: Thiophene-based inhibitors block COX enzymes, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Protocol: In Vitro Fluorometric COX Inhibitor Screening Assay
This protocol describes a robust method for determining the inhibitory potency (IC₅₀) of a thiophene derivative against COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of COX. PGG₂, produced by the cyclooxygenase activity, is reduced by the peroxidase component, leading to the oxidation of a fluorometric probe (e.g., ADHP) into a highly fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Heme cofactor
-
Potassium Phosphate buffer (100 mM, pH 8.0)
-
Arachidonic Acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorescent probe
-
Test thiophene compound and a known inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/590 nm)
Methodology:
-
Reagent Preparation (Self-Validation Rationale):
-
Prepare a stock solution of the test thiophene compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM). This range is crucial to capture the full dose-response curve for accurate IC₅₀ calculation.
-
Prepare a reaction buffer containing 100 mM potassium phosphate (pH 8.0), 1 µM heme, and 100 µM ADHP. Heme is an essential cofactor for COX activity; its inclusion ensures the enzyme is fully functional.
-
-
Enzyme Addition:
-
To each well of the 96-well plate, add 170 µL of the reaction buffer.
-
Add 10 µL of the diluted test compound or control vehicle (DMSO) to appropriate wells. Include "no inhibitor" and "no enzyme" controls. Controls are non-negotiable for validating the assay; they establish the baseline and maximum signal.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the wells. Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring measurement of true inhibitory effect rather than competition over time.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of arachidonic acid solution (final concentration ~10 µM).
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure fluorescence intensity (Ex/Em = 535/590 nm) every 60 seconds for 10-15 minutes (kinetic mode).
-
Data Analysis & Interpretation:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates by subtracting the rate of the "no enzyme" control.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (DMSO) control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | Target | IC₅₀ (nM) [Sample Data] |
| Test Thiophene Cmpd 1 | COX-1 | 1500 |
| Test Thiophene Cmpd 1 | COX-2 | 75 |
| Celecoxib (Control) | COX-1 | 2800 |
| Celecoxib (Control) | COX-2 | 30 |
An IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency. The ratio of IC₅₀ (COX-1 / COX-2) indicates selectivity.
Section 2: Mechanism via Receptor Antagonism - Thiophene Derivatives as P2Y₁₄ Receptor Antagonists
Application Note: Modulating Purinergic Signaling in Immunity
The P2Y₁₄ receptor, a G-protein coupled receptor (GPCR), is activated by UDP-sugars and plays a significant role in immune cell function and inflammatory diseases.[6] Antagonizing this receptor is a promising therapeutic strategy for conditions like inflammatory bowel disease (IBD). Recently, novel thiophene-based compounds have been developed as highly potent and selective P2Y₁₄ antagonists.[6]
Causality of the Thiophene Scaffold: In these antagonists, the thiophene-2-carboxylic acid moiety often acts as a crucial pharmacophore, anchoring the molecule within the receptor's binding pocket. The thiophene ring positions other functional groups (e.g., amides, aryl ethers) to make specific hydrogen bonds and hydrophobic interactions with key amino acid residues, effectively blocking the receptor from binding its endogenous ligand and preventing downstream signaling.[6]
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for assessing thiophene antagonist activity using a cell-based calcium flux assay.
Protocol: Cell-Based Calcium Flux Assay for P2Y₁₄ Antagonism
This functional assay measures the ability of a thiophene compound to block agonist-induced intracellular calcium mobilization, a hallmark of P2Y₁₄ receptor activation.
Principle: P2Y₁₄ couples to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). This increase can be detected using a calcium-sensitive fluorescent dye. An antagonist will prevent or reduce the agonist-induced fluorescence signal.
Materials:
-
HEK293 or CHO cell line stably expressing the human P2Y₁₄ receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test thiophene antagonist and a known agonist (e.g., UDP-glucose).
-
96- or 384-well black, clear-bottom cell culture plates.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Culture and Plating (Trustworthiness Pillar):
-
Culture the P2Y₁₄-expressing cells using standard sterile techniques.
-
Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight. A consistent, healthy cell monolayer is the foundation of a reproducible assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid). Probenecid is an anion-exchange transporter inhibitor that prevents the cells from pumping the dye out, thereby improving signal quality.
-
Aspirate the culture medium from the cells and add 100 µL of loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
During incubation, prepare a plate containing serial dilutions of the test thiophene antagonist in assay buffer.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the diluted antagonist solutions to the cell plate and incubate for 15-20 minutes at room temperature.
-
-
Signal Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Using the instrument's liquid handler, add a pre-determined concentration of the agonist (UDP-glucose, typically at its EC₈₀ concentration) to all wells.
-
Continue to record fluorescence for an additional 2-3 minutes to capture the full calcium response peak.
-
Data Analysis & Interpretation:
-
The response is typically measured as the maximum fluorescence signal minus the baseline signal.
-
Calculate the percent inhibition for each antagonist concentration relative to the "agonist only" control.
-
Plot % Inhibition vs. log[Antagonist Concentration] and fit the data to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's response.
| Compound | Target | Assay Type | IC₅₀ (nM) [Sample Data] |
| Test Thiophene Cmpd 2 | P2Y₁₄ | Calcium Flux | 5.2 |
| Known Antagonist | P2Y₁₄ | Calcium Flux | 10.5 |
This functional data is highly valuable as it demonstrates the compound's ability to block receptor signaling in a live cell context, a crucial step in drug development.
Section 3: Mechanism via Antimicrobial Action - Thiophene Derivatives and Bacterial Membrane Disruption
Application Note: A Strategy Against Drug-Resistant Bacteria
The rise of multidrug-resistant (MDR) bacteria necessitates novel antimicrobial strategies. Certain thiophene derivatives have emerged as promising antibacterial agents, particularly against Gram-negative bacteria.[7] One key mechanism of action involves the disruption of bacterial membrane integrity. These compounds can increase membrane permeability, leading to leakage of essential cellular components and ultimately cell death.[7]
Causality of the Thiophene Scaffold: The lipophilic nature of the thiophene ring, combined with specific functional groups like amides and piperidinyl moieties, is thought to facilitate insertion into the bacterial lipid bilayer.[7] This interaction disrupts the ordered structure of the membrane, creating pores or channels. This physical mechanism of action can be less susceptible to the development of resistance compared to single-enzyme inhibition.
Protocol: Bacterial Membrane Permeability Assay using SYTOX™ Green
This protocol assesses the ability of a thiophene compound to compromise the integrity of the bacterial cytoplasmic membrane.
Principle: SYTOX™ Green is a high-affinity nucleic acid stain that cannot cross the membrane of live bacteria. When the membrane is compromised, the dye enters the cell, binds to DNA, and exhibits a >500-fold increase in fluorescence.
Materials:
-
Bacterial strain of interest (e.g., E. coli, A. baumannii).
-
Bacterial growth medium (e.g., Mueller-Hinton Broth).
-
SYTOX™ Green nucleic acid stain.
-
Test thiophene compound.
-
Polymyxin B (positive control, known membrane disruptor).
-
DMSO (vehicle control).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader (Ex/Em = 485/520 nm).
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into growth medium and incubate until it reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.5). Using cells in a consistent growth phase is critical for reproducibility, as membrane composition can vary with growth stage.
-
Harvest the cells by centrifugation, wash twice with sterile PBS (pH 7.4), and resuspend in PBS to an OD₆₀₀ of 0.2.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of the test thiophene compound at various concentrations (typically 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration, MIC). Include Polymyxin B as a positive control and DMSO as a negative control.
-
Add SYTOX™ Green to all wells to a final concentration of 1-2 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader.
-
Incubate the plate at room temperature, protected from light.
-
Measure fluorescence intensity every 5 minutes for 60-90 minutes.
-
Data Analysis & Interpretation:
-
Subtract the background fluorescence from a "no cells" control.
-
Plot the fluorescence intensity against time for each concentration of the test compound and controls.
-
A rapid and dose-dependent increase in fluorescence indicates membrane permeabilization. The magnitude and rate of fluorescence increase can be compared to the positive control (Polymyxin B) to gauge the potency of the membrane-disrupting effect.
| Treatment | Concentration (vs. MIC) | Relative Fluorescence Units (RFU) at 30 min [Sample Data] | Interpretation |
| DMSO (Vehicle) | N/A | 150 | Intact Membrane |
| Test Thiophene Cmpd 3 | 1x MIC | 3200 | Moderate Permeabilization |
| Test Thiophene Cmpd 3 | 4x MIC | 8500 | Strong Permeabilization |
| Polymyxin B (Control) | 1x MIC | 9500 | Strong Permeabilization |
This assay provides direct, compelling evidence for a specific mechanism of antimicrobial action, distinguishing membrane disruptors from inhibitors of other cellular processes.
Section 4: Mechanism via Anticancer Activity - Thiophene Derivatives as Inducers of Apoptosis
Application Note: Targeting Mitochondrial Integrity in Cancer Cells
Many thiophene-based anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[8] A central event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm).[9] Certain thiophene compounds can trigger this event, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria, activating the caspase cascade and culminating in cell death.[8][9]
Causality of the Thiophene Scaffold: The structure of these thiophene derivatives allows them to accumulate in cancer cells and interact with mitochondrial targets. This may involve the generation of reactive oxygen species (ROS) or direct interaction with proteins of the mitochondrial permeability transition pore (mPTP), leading to its opening and the collapse of the membrane potential.[9]
Protocol: Assessing Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to detect the loss of ΔΨm in cancer cells following treatment with a thiophene compound.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~529 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cancer cell line (e.g., HeLa, Hep G2).
-
Cell culture medium and supplements.
-
Test thiophene compound.
-
Staurosporine or CCCP (positive controls for apoptosis/depolarization).
-
JC-1 dye.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence microplate reader or fluorescence microscope.
Methodology:
-
Cell Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test thiophene compound for a predetermined time (e.g., 6, 12, or 24 hours). Include vehicle (DMSO) and positive controls. A time-course experiment is often necessary to identify the optimal window for observing apoptosis.
-
-
JC-1 Staining:
-
Prepare a 5 µg/mL solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubate for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Measurement:
-
Remove the staining solution and wash the cells twice with warm PBS. Washing is crucial to remove background fluorescence and ensure the signal is from cell-associated dye.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure fluorescence using a plate reader. Read green fluorescence (Ex/Em ≈ 485/529 nm) and red fluorescence (Ex/Em ≈ 535/590 nm).
-
Data Analysis & Interpretation:
-
For each well, calculate the ratio of red fluorescence to green fluorescence (Red/Green).
-
Normalize the ratios of the treated cells to the ratio of the vehicle control cells.
-
A dose-dependent decrease in the Red/Green fluorescence ratio is a clear indicator of mitochondrial membrane depolarization and the induction of apoptosis.
| Treatment | Concentration (µM) | Red/Green Ratio (Normalized) [Sample Data] | Interpretation |
| Vehicle (DMSO) | N/A | 1.00 | Healthy Mitochondria |
| Test Thiophene Cmpd 4 | 10 | 0.72 | Partial Depolarization |
| Test Thiophene Cmpd 4 | 50 | 0.25 | Strong Depolarization |
| Staurosporine (Control) | 1 | 0.18 | Strong Depolarization |
This ratiometric analysis provides a robust, semi-quantitative measure of a key apoptotic event, offering strong mechanistic insight into the compound's anticancer activity.
Conclusion
The thiophene scaffold continues to prove its value in the discovery of novel therapeutics targeting a remarkable diversity of biological systems. The mechanisms explored herein—enzyme inhibition, receptor antagonism, membrane disruption, and apoptosis induction—represent only a fraction of its potential. The provided protocols offer validated, reliable frameworks for researchers to probe these mechanisms, enabling the rigorous evaluation and advancement of new thiophene-based drug candidates. By understanding the "why" behind a compound's activity, we can more rationally design the next generation of medicines with improved efficacy and safety.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
- Synthesis and Pharmacological Study of Thiophene Deriv
- Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Tre
- Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry.
- Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications.
- Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Advanced Scientific Research.
- Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study. European Journal of Medicinal Chemistry.
- Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- A Review on Anticancer Activities of Thiophene and Its Analogs.
- Thiophene‐containing compounds with antimicrobial activity.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Ethoxy-2-thiophenecarboxylic Acid
Welcome to the technical support center for the synthesis of 5-ethoxy-2-thiophenecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the challenges of this synthesis and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing 5-ethoxy-2-thiophenecarboxylic acid?
A1: The most robust and widely applicable method is the regioselective lithiation of 2-ethoxythiophene at the 5-position, followed by carboxylation with carbon dioxide (CO₂). This approach offers high regioselectivity and generally good yields. The ethoxy group at the 2-position strongly directs the deprotonation to the adjacent 5-position, ensuring the formation of the desired isomer.
Q2: How can I obtain the starting material, 2-ethoxythiophene?
A2: 2-Ethoxythiophene is not as commonly available as other thiophene derivatives. A practical laboratory-scale synthesis involves a copper- or palladium-catalyzed cross-coupling reaction between 2-bromothiophene and sodium ethoxide. This is often more reliable than a traditional Williamson ether synthesis, which can be challenging due to the specific reactivity of the thiophene ring. Direct etherification of 2-thienol is generally not feasible due to its tendency to exist as its tautomeric thienone form[1].
Q3: What are the critical safety precautions for this synthesis?
A3: This synthesis involves highly reactive and hazardous materials. Key safety precautions include:
-
Organolithium Reagents (e.g., n-Butyllithium): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under a strictly inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
-
Cryogenic Temperatures: The lithiation step is performed at low temperatures (typically -78 °C), requiring the use of a dry ice/acetone or similar cold bath. Appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, should be worn.
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and all solvents and reagents must be anhydrous to prevent quenching of the organolithium intermediate.
-
Quenching: The reaction should be quenched carefully. Adding the reaction mixture to crushed dry ice is a standard procedure.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the ethoxy group (a triplet and a quartet) and two doublets for the thiophene ring protons. ¹³C NMR will confirm the presence of all carbons, including the carboxylic acid carbonyl.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch from the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch.
-
Melting Point: A sharp melting point indicates high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 5-ethoxy-2-thiophenecarboxylic acid via lithiation and carboxylation of 2-ethoxythiophene.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield, or I've only recovered the starting material, 2-ethoxythiophene. What went wrong?
A: This is a common issue, often related to the stability of the organolithium intermediate. Here are the most likely causes and their solutions:
-
Cause A: Incomplete Lithiation. The deprotonation of 2-ethoxythiophene may not have gone to completion.
-
Solution:
-
Check Reagent Quality: Ensure your n-butyllithium (n-BuLi) is not degraded. It's best to titrate it before use to determine its exact molarity.
-
Increase Equivalents: Use a slight excess of n-BuLi (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.
-
Optimize Reaction Time/Temperature: While the addition of n-BuLi is done at low temperatures, allowing the reaction to stir for a sufficient time (e.g., 1-2 hours) at a slightly elevated temperature (e.g., -20 °C or 0 °C) can sometimes drive the lithiation to completion. However, be cautious, as higher temperatures can lead to side reactions.
-
-
-
Cause B: Premature Quenching of the Organolithium Intermediate. The highly basic 5-lithio-2-ethoxythiophene intermediate can be quenched by trace amounts of acid, primarily water.
-
Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is meticulously dried. Use a high-quality inert gas (argon is preferred over nitrogen for organolithium chemistry).
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Tetrahydrofuran (THF) should be dried over sodium/benzophenone.
-
Substrate Purity: Ensure your 2-ethoxythiophene is dry and free of acidic impurities.
-
-
-
Cause C: Inefficient Carboxylation. The reaction with CO₂ may not be efficient.
-
Solution:
-
Use High-Quality Dry Ice: Use freshly crushed, high-purity dry ice. Avoid using old dry ice that may have accumulated water ice from atmospheric condensation.
-
Ensure Good Mixing: When quenching, add the organolithium solution to a large excess of crushed dry ice with vigorous stirring. This ensures rapid reaction with CO₂ and minimizes side reactions. Alternatively, bubble dry CO₂ gas through the reaction mixture at low temperature.
-
-
Issue 2: My Final Product is Contaminated with a High-Boiling Impurity.
Q: After workup, I have my desired product, but also a significant amount of a less polar, higher molecular weight byproduct. What is it and how can I prevent it?
A: This is likely a symmetrical coupling byproduct, 5,5'-diethoxy-2,2'-bithiophene, formed by the reaction of the organolithium intermediate with any unreacted starting material or an oxidative coupling process.
-
Cause: Insufficiently low temperatures during lithiation or the presence of oxidizing agents can promote this side reaction.
-
Solution:
-
Maintain Low Temperatures: Strictly maintain the reaction temperature at -78 °C during the addition of n-BuLi and for the duration of the lithiation.
-
Controlled Reagent Addition: Add the n-BuLi solution dropwise to the solution of 2-ethoxythiophene. This maintains a low concentration of the organolithium reagent at any given time, disfavoring coupling reactions.
-
Degas Solvents: While not always necessary, degassing the solvent can remove dissolved oxygen, which can contribute to oxidative coupling.
-
Issue 3: The Product is Difficult to Purify.
Q: My crude product is an oil or a sticky solid, and I'm having trouble purifying it by recrystallization.
A: Purification challenges can arise from residual starting material or byproducts that co-precipitate or form a eutectic mixture with the product.
-
Solution 1: Optimize the Work-up.
-
After quenching with dry ice and allowing the mixture to warm, perform a basic wash (e.g., with dilute NaOH or NaHCO₃) to extract the carboxylate salt into the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., ether or ethyl acetate) to remove any unreacted 2-ethoxythiophene and other neutral organic impurities.
-
Carefully re-acidify the aqueous layer with cold, dilute HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration. This process should yield a much cleaner crude product.
-
-
Solution 2: Alternative Purification Methods.
-
If recrystallization is still problematic, consider column chromatography on silica gel. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid can be effective for purifying carboxylic acids.
-
For small scales, preparative thin-layer chromatography (TLC) can be used.
-
Experimental Protocol: Synthesis of 5-Ethoxy-2-thiophenecarboxylic Acid
This protocol outlines the synthesis starting from 2-ethoxythiophene.
Reagents and Equipment:
-
2-ethoxythiophene
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Dilute hydrochloric acid (e.g., 2 M HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, inert gas line (argon or nitrogen), and a dry ice/acetone bath.
Procedure:
-
Reaction Setup:
-
Assemble a three-neck flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to an argon/nitrogen inlet.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Lithiation:
-
In the reaction flask, dissolve 2-ethoxythiophene (1.0 eq) in anhydrous THF (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
-
Carboxylation:
-
In a separate beaker, crush a large excess of dry ice (at least 10 eq by weight) into a coarse powder.
-
While stirring vigorously, transfer the cold organolithium solution from the reaction flask onto the crushed dry ice via a cannula.
-
Allow the mixture to warm to room temperature slowly. The excess dry ice will sublime.
-
-
Work-up and Isolation:
-
Once at room temperature, add water to the residue to dissolve the lithium carboxylate salt.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x volumes) to remove any unreacted starting material or neutral byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white or off-white precipitate of 5-ethoxy-2-thiophenecarboxylic acid should form.
-
Extract the product into diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as hexanes/ethyl acetate or ethanol/water, to obtain the pure 5-ethoxy-2-thiophenecarboxylic acid.
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key parameters and their expected impact on the synthesis. These are general guidelines for optimizing organolithium reactions[2].
| Parameter | Standard Condition | Variation for Optimization | Rationale and Expected Outcome |
| Temperature | -78 °C | -78 °C to -40 °C | Lower temperatures (-78 °C) are crucial to prevent side reactions and decomposition of the organolithium intermediate. Increasing the temperature may improve lithiation rate but risks lower yield and purity. |
| n-BuLi (eq.) | 1.1 eq. | 1.05 to 1.5 eq. | A slight excess ensures complete deprotonation. A large excess can lead to side reactions and complicates purification. Titration of n-BuLi is highly recommended for reproducibility. |
| Lithiation Time | 1 hour | 30 minutes to 3 hours | Sufficient time is needed for complete deprotonation. The optimal time can be determined by quenching small aliquots and analyzing by GC-MS or TLC. |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether | THF is generally preferred as it is a better coordinating solvent, which can increase the rate of lithiation. Diethyl ether can also be used and may be preferable in some cases to minimize side reactions. |
| CO₂ Quench | Add to excess solid CO₂ | Bubble CO₂ gas through solution | Adding the reaction mixture to a large excess of crushed dry ice is generally robust and effective. Bubbling CO₂ gas can also work but requires careful monitoring to ensure saturation. |
Visualizations
Experimental Workflow
Caption: Decision tree for troubleshooting low yield issues.
References
-
O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry. Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]
-
o-DIRECTED LITHIATION OF ACYLATED HYDROXYTHIOPHENES. HETEROCYCLES. Available at: [Link]
-
Optimization of Organolithium Reactions. ResearchGate. Available at: [Link]
-
Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. Available at: [Link]
Sources
common side reactions in the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid
Welcome to the technical support center for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you might encounter during the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid, which is commonly prepared via the lithiation of 2-ethoxythiophene followed by carboxylation with carbon dioxide.
FAQ 1: My yield of 5-Ethoxy-2-thiophenecarboxylic acid is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors throughout the experimental process. Here’s a breakdown of the most common culprits and how to address them:
-
Incomplete Lithiation: The formation of the crucial 2-ethoxy-5-lithiothiophene intermediate may be inefficient.
-
Troubleshooting:
-
Reagent Quality: Ensure your organolithium reagent (typically n-butyllithium, n-BuLi) is fresh and has been properly titrated. Over time, n-BuLi degrades, leading to lower effective concentrations.
-
Reaction Temperature: The lithiation of 2-ethoxythiophene is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath maintains this temperature consistently.
-
Reaction Time: While lithiation is often rapid, insufficient reaction time can lead to incomplete conversion. Consider extending the stirring time at low temperature before adding the electrophile.
-
-
-
Reaction with Solvent: Tetrahydrofuran (THF), a common solvent for lithiation, can be attacked by organolithium reagents, especially at temperatures above -60 °C. This reaction consumes the organolithium reagent and generates byproducts.
-
Troubleshooting:
-
Maintain Low Temperature: Strictly maintain the reaction temperature at or below -78 °C until the organolithium reagent is consumed by the substrate or electrophile.
-
Alternative Solvents: In some cases, diethyl ether can be used, which is less reactive towards n-BuLi at low temperatures.
-
-
-
Inefficient Carboxylation: The reaction of the lithiated intermediate with carbon dioxide (CO₂) can be a source of yield loss.
-
Troubleshooting:
-
CO₂ Source: Use high-purity, dry CO₂. This can be in the form of a gas stream bubbled through the solution or by quenching the reaction mixture onto freshly crushed dry ice. When using dry ice, ensure it is free of condensed water.
-
Quenching Procedure: Add the lithiated thiophene solution to a large excess of crushed dry ice slurry in an appropriate solvent (e.g., THF or diethyl ether). This ensures rapid and efficient trapping of the organolithium species.
-
-
FAQ 2: I've isolated my product, but spectroscopic analysis (NMR, GC-MS) indicates the presence of an isomeric impurity. What is this and how can I avoid it?
The most likely isomeric impurity is 2-Ethoxy-3-thiophenecarboxylic acid .
-
Causality: While the ethoxy group at the 2-position is a strong directing group for lithiation at the 5-position (ortho-lithiation), a small amount of lithiation can occur at the 3-position.[1] Subsequent carboxylation of this minor lithiated species will lead to the formation of the 3-carboxy isomer.
-
Troubleshooting:
-
Choice of Base: Using a bulkier lithium amide base like lithium diisopropylamide (LDA) instead of n-BuLi can sometimes improve regioselectivity due to steric hindrance.[2]
-
Temperature Control: Maintaining a very low temperature during the lithiation step is crucial to favor the thermodynamically more stable 5-lithiated intermediate.
-
Purification: Careful column chromatography or recrystallization may be necessary to separate the desired 5-ethoxy-2-thiophenecarboxylic acid from its isomer.
-
FAQ 3: My reaction mixture turned dark, and I have isolated a significant amount of a non-polar byproduct. What could this be?
A common non-polar byproduct is 2-ethoxythiophene , the starting material. Another possibility is the formation of symmetrical biaryls.
-
Causality:
-
Unreacted Starting Material: This is often a result of incomplete lithiation, as discussed in FAQ 1.
-
Wurtz-Fittig Type Coupling: A portion of the 2-ethoxy-5-lithiothiophene can react with any unreacted 5-halo-2-ethoxythiophene (if that is the starting material for a Grignard-based synthesis) to form a symmetrical bithiophene.
-
-
Troubleshooting:
-
Optimize Lithiation: Revisit the troubleshooting steps for incomplete lithiation in FAQ 1.
-
Slow Addition: When preparing a Grignard reagent from a halogenated precursor, slow addition of the halide to the magnesium turnings can minimize the concentration of the halide available for coupling reactions.
-
FAQ 4: I am observing a byproduct that appears to have lost the ethoxy group. Is this possible?
Yes, cleavage of the ethoxy group is a potential, though less common, side reaction.
-
Causality: Ethers can be cleaved by strong acids.[3][4] While the reaction is performed under basic conditions, the acidic workup could potentially lead to some ether cleavage, especially if harsh acidic conditions or high temperatures are used. Additionally, very strong bases can, in some instances, promote elimination or cleavage reactions.
-
Troubleshooting:
-
Mild Acidic Workup: During the workup to protonate the carboxylate, use a dilute and cold acid solution (e.g., 1 M HCl) and avoid prolonged exposure or heating.
-
Careful Temperature Control: Avoid excessive temperatures throughout the reaction and workup process.
-
Experimental Workflow and Key Reaction Pathways
The primary synthetic route to 5-Ethoxy-2-thiophenecarboxylic acid involves the ortho-lithiation of 2-ethoxythiophene, followed by carboxylation.
Caption: Main reaction and a key side reaction pathway.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid, with critical steps highlighted to minimize side reactions.
Materials:
-
2-Ethoxythiophene
-
n-Butyllithium (in hexanes, titrated)
-
Dry Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Maintain a positive pressure of dry nitrogen throughout the reaction.
-
-
Lithiation:
-
To the flask, add 2-ethoxythiophene and dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Carboxylation:
-
In a separate flask, prepare a slurry of freshly crushed dry ice in dry THF.
-
Slowly transfer the solution of 2-ethoxy-5-lithiothiophene via cannula into the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature slowly.
-
-
Workup and Isolation:
-
Quench the reaction mixture with water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract with a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate extracts to pH 2-3 with cold 1 M HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Purification:
-
If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.
-
Data Summary: Impact of Reaction Parameters
| Parameter | Recommended Condition | Potential Side Reaction if Deviated | Troubleshooting |
| Temperature (Lithiation) | -78 °C | Reaction with THF, formation of isomeric byproducts | Maintain a consistent low-temperature bath. |
| n-BuLi Stoichiometry | 1.05 equivalents | Incomplete reaction, unreacted starting material | Use freshly titrated n-BuLi. |
| Reaction Time (Lithiation) | 1 hour | Incomplete lithiation | Ensure sufficient time for the reaction to complete. |
| CO₂ Quench | Addition to excess dry ice | Low yield, formation of ketones from reaction with carboxylate | Use a large excess of high-purity, dry CO₂. |
| Workup Acidity | Cold, dilute acid (pH 2-3) | Ether cleavage | Avoid strong, hot acidic conditions. |
References
- Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Snieckus, V. (1990).
- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
- Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Group, Scripps Research.
- Myers, A. G. (n.d.). Organolithium Reagents. Myers Research Group, Harvard University.
-
Reddit. (2021, August 18). Ortho-metalation vs. Li-X exhange? r/Chempros. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Organogel delivery vehicles for the stabilization of organolithium reagents. Retrieved from [Link]
-
JoVE. (2022, September 27). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Retrieved from [Link]
- Khusnutdinov, R. I., Shchadneva, N. A., Baiguzina, A. R., Mukminov, R. R., Mayakova, Y. Y., Smirnov, A. A., & Dzhemilev, U. M. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471–478.
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
-
PubChem. (n.d.). 5-nitro-2-thiophenecarboxylic acid. Retrieved from [Link]
Sources
Technical Support Center: Improving Reaction Selectivity with 5-Ethoxy-2-thiophenecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Ethoxy-2-thiophenecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this versatile building block. Here, we address common challenges in achieving reaction selectivity, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to empower you to optimize your synthetic routes, minimize side-product formation, and achieve your target molecules with greater efficiency.
Understanding the Reactivity of 5-Ethoxy-2-thiophenecarboxylic acid
5-Ethoxy-2-thiophenecarboxylic acid is a disubstituted thiophene with two electronically distinct functional groups that dictate its reactivity. Understanding their interplay is crucial for predicting and controlling reaction outcomes.
-
The Thiophene Core : An electron-rich aromatic heterocycle, inherently activated towards electrophilic substitution, primarily at the C2 and C5 positions.[1]
-
5-Ethoxy Group (-OEt) : An electron-donating group (EDG) that is strongly activating. It directs electrophilic attack to its ortho positions (C4) and, to a lesser extent, its meta position (C3).
-
2-Carboxylic Acid Group (-COOH) : An electron-withdrawing group (EWG) that is deactivating. It directs electrophilic attack to its meta position (C4).
The combined influence of these groups makes the C4 position the most electron-rich and sterically accessible site for electrophilic aromatic substitution (EAS). Conversely, the C3 position is the most acidic ring proton, making it the primary site for deprotonation via directed ortho-metalation (DoM).
Caption: Electronic influence of substituents on the thiophene ring.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution is a common strategy for functionalizing the thiophene ring. However, achieving high selectivity requires careful control of reaction conditions to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a bromination reaction, but I'm getting a mixture of products and significant decomposition. What's going wrong?
A1: This is a classic issue. The high reactivity of the ethoxy-activated thiophene ring can lead to over-bromination. More critically, strong acidic conditions, often generated by Brønsted or Lewis acids used in bromination, can promote decarboxylation of the carboxylic acid group.[2] This leads to the formation of 2-ethoxythiophene, which then reacts further to create a complex product mixture.
Troubleshooting Steps:
-
Choice of Brominating Agent: Avoid harsh reagents like Br₂ with AlCl₃. Use milder, more controlled sources of electrophilic bromine such as N-Bromosuccinimide (NBS).
-
Solvent and Temperature Control: Perform the reaction in a less polar solvent (e.g., CCl₄, THF, or DMF) at low temperatures (0 °C to room temperature) to moderate reactivity.
-
Proton Scavengers: Include a non-nucleophilic base, like pyridine or 2,6-lutidine, in catalytic amounts to neutralize any generated HBr, thereby suppressing acid-catalyzed decarboxylation.
Q2: My nitration reaction is resulting in very low yields and a tar-like substance. How can I improve this?
A2: Standard nitrating conditions (HNO₃/H₂SO₄) are often too harsh for this substrate. The strongly acidic and oxidizing environment leads to rapid degradation and decarboxylation.
Recommended Approach: Milder Nitrating Agents
-
Acetyl nitrate (CH₃COONO₂): Generate in situ by reacting nitric acid with acetic anhydride at low temperatures (e.g., -10 °C to 0 °C). This reagent is less acidic and provides a more controlled nitration.
-
Nitronium tetrafluoroborate (NO₂BF₄): A powerful but non-acidic nitrating agent that can be effective in an inert solvent like acetonitrile or sulfolane.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Br₂/FeBr₃ | CH₂Cl₂, RT | Highly reactive | Low selectivity, strong acid byproduct |
| NBS | THF or CCl₄, 0 °C to RT | High C4-selectivity, mild | Slower reaction times |
| HNO₃/H₂SO₄ | 0 °C | Inexpensive | Very harsh, causes decomposition |
| Acetyl Nitrate | Ac₂O, -10 °C to 0 °C | Milder, better yield | Requires in situ preparation |
Section 2: Directed ortho-Metalation (DoM)
DoM is a powerful technique for achieving regioselective functionalization at positions that are not accessible via EAS. For 5-Ethoxy-2-thiophenecarboxylic acid, this method exclusively targets the C3 position.
Frequently Asked Questions (FAQs)
Q1: How can I selectively functionalize the C3 position? Electrophilic substitution always goes to C4.
A1: Directed ortho-metalation (DoM) is the ideal strategy. The carboxylic acid group acts as a directing metalation group (DMG). By treating the substrate with a strong, non-nucleophilic base, you can selectively deprotonate the C3 position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles.[3][4]
Q2: I tried using n-BuLi for the metalation, but my yields are poor and I see byproducts. Why?
A2: There are two primary issues with using n-BuLi in this case:
-
Acid-Base Reaction: n-BuLi will first deprotonate the carboxylic acid, consuming one equivalent of your base.
-
Reactivity: n-BuLi can be too reactive, potentially leading to side reactions or decomposition, especially if the temperature is not rigorously controlled.[2]
The Solution: Use Lithium Diisopropylamide (LDA)
LDA is a strong, sterically hindered, non-nucleophilic base, making it perfect for this transformation. It efficiently performs the double deprotonation (on both the -COOH and the C3-H) to form the dianion, which is then ready for reaction with an electrophile.[5]
Protocol: Selective C3-Iodination via DoM
This protocol details the selective introduction of an iodine atom at the C3 position, a versatile handle for further cross-coupling reactions.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 5-Ethoxy-2-thiophenecarboxylic acid (1.0 eq) in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (2.2 eq, commercially available or freshly prepared) in THF dropwise over 20 minutes. The solution may change color. Stir at -78 °C for 1 hour.
-
Quenching: In a separate flask, dissolve iodine (I₂) (1.5 eq) in anhydrous THF. Add this solution to the reaction mixture dropwise at -78 °C.
-
Warm-up and Quench: Allow the reaction to stir for an additional 2 hours at -78 °C, then let it warm slowly to room temperature overnight. Quench the reaction by carefully adding a saturated aqueous solution of Na₂S₂O₃ to consume excess iodine, followed by 1M HCl to protonate the carboxylate.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Caption: Decision workflow for troubleshooting DoM reactions.
Section 3: Amide Coupling Reactions
The carboxylic acid moiety is a prime site for modification, most commonly through amide bond formation. Success here depends on choosing the right activation method to avoid side reactions on the electron-rich thiophene ring.
Frequently Asked Questions (FAQs)
Q1: My standard EDC/HOBt coupling protocol is giving low yields. What could be the problem?
A1: While EDC/HOBt is a workhorse, its performance can be sluggish with electron-deficient or sterically hindered amines.[6] Furthermore, the thiophene ring system can sometimes interfere with certain coupling reagents.
Troubleshooting & Optimization:
-
Reagent Choice: For challenging couplings, switch to a more potent uronium- or phosphonium-based reagent like HATU, HBTU, or PyBOP. These reagents form highly activated esters, leading to faster and more efficient reactions.[7][8]
-
Base: The choice of base is critical. Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of triethylamine (TEA) to minimize side reactions.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally superior to DCM or THF for amide couplings as they better solvate the intermediates.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If the acid is consumed but little product is formed, it may indicate instability of the activated intermediate. In such cases, adding the amine immediately after the coupling reagent can help.
Protocol: High-Efficiency Amide Coupling using HATU
This protocol is recommended for coupling with a wide range of amines, including those that are less reactive.
Step-by-Step Methodology:
-
Preparation: To a solution of 5-Ethoxy-2-thiophenecarboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M), add the desired amine (1.1 eq).
-
Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Activation and Coupling: Add a solution of HATU (1.2 eq) in DMF portion-wise. The reaction is often exothermic. Stir at room temperature for 2-4 hours, monitoring completion by LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃, and finally brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide via column chromatography.
Caption: Guide for selecting the appropriate amide coupling reagent.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
RSC Publishing. (2023, January 31). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). Sequential Regioselective C–H Functionalization of Thiophenes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2025, January 14). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. Retrieved from [Link]
-
Pearson. (2024, September 23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Retrieved from [Link]
-
YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
ChemRxiv. (2021, December 31). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]
-
National Institutes of Health. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]
-
PubMed. (2011, December 2). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-catalyzed C-H activation/arylation of Thiophenes. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
ResearchGate. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
download. (n.d.). THIOPHENE AND ITS DERIVATIVES. Retrieved from [Link]
-
YouTube. (2020, April 12). EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. bachem.com [bachem.com]
stability issues and degradation of 5-Ethoxy-2-thiophenecarboxylic acid
Welcome to the technical support center for 5-Ethoxy-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the stability issues and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Stability of 5-Ethoxy-2-thiophenecarboxylic Acid
5-Ethoxy-2-thiophenecarboxylic acid is a valuable building block in medicinal chemistry and materials science. However, like many substituted thiophenes, its stability can be a concern under various experimental and storage conditions. The presence of the electron-rich thiophene ring, a carboxylic acid functional group, and an ethoxy substituent introduces several potential pathways for degradation. This guide will help you navigate these challenges and ensure the integrity of your research.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 5-Ethoxy-2-thiophenecarboxylic acid.
1. What are the ideal storage conditions for 5-Ethoxy-2-thiophenecarboxylic acid?
To ensure the long-term stability of 5-Ethoxy-2-thiophenecarboxylic acid, it is recommended to store it in a cool, dark, and dry place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) is advisable.
2. I've noticed a change in the color of my 5-Ethoxy-2-thiophenecarboxylic acid. What could be the cause?
A change in color, often to a yellowish or brownish hue, can be an indicator of degradation. This may be due to oxidation of the thiophene ring or other decomposition pathways, potentially initiated by exposure to light, air (oxygen), or elevated temperatures.
3. Is 5-Ethoxy-2-thiophenecarboxylic acid sensitive to light?
Yes, thiophene derivatives can be susceptible to photodegradation.[1][2] It is crucial to store the compound in an amber or opaque container and to minimize its exposure to direct light during experiments.
4. Can the ethoxy group on the molecule cause any specific stability issues?
Yes, the ethoxy group, being an ether, has the potential to form peroxides upon prolonged exposure to air. Ethers are known to undergo auto-oxidation to produce unstable peroxides and hydroperoxides, which can be a safety hazard and may interfere with your reactions.[3]
5. How can I test for the presence of peroxides in my sample?
You can use commercially available peroxide test strips for a qualitative indication. For a more quantitative assessment, there are established wet chemical methods, such as the iodine-based tests. If you suspect high levels of peroxides, handle the material with extreme caution and consult your institution's safety officer.
6. What are the known incompatibilities of 5-Ethoxy-2-thiophenecarboxylic acid?
As a carboxylic acid, it is incompatible with strong bases, which will deprotonate it to form a salt. It may also react with strong oxidizing agents, which can lead to the degradation of the thiophene ring.[4]
III. Troubleshooting Guides
This section provides step-by-step guidance for troubleshooting common issues encountered when working with 5-Ethoxy-2-thiophenecarboxylic acid.
A. Issue: Unexpected Impurities Detected by HPLC Analysis
If your HPLC analysis reveals unexpected peaks, it is important to systematically investigate the source of these impurities.
Step 1: Verify the Purity of the Starting Material
-
Always run a baseline HPLC of the 5-Ethoxy-2-thiophenecarboxylic acid as received.
-
Compare the chromatogram to the supplier's certificate of analysis.
Step 2: Assess for Degradation During Sample Preparation
-
Hypothesis: The compound may be degrading in the dissolution solvent or under the sample preparation conditions.
-
Action:
-
Analyze the sample immediately after preparation.
-
Prepare a sample and let it sit at room temperature for a few hours before analysis to see if impurity peaks increase.
-
If the compound is dissolved in a reactive solvent, try a more inert alternative.
-
Step 3: Evaluate the Stability in the Mobile Phase
-
Hypothesis: The mobile phase may be causing on-column degradation.
-
Action:
-
Prepare a solution of the compound in the mobile phase and inject it at different time points to check for degradation.
-
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method to separate 5-Ethoxy-2-thiophenecarboxylic acid from its potential degradation products.[5][6]
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic carboxylic acids. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or Phosphoric Acid) | The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase it. | To ensure the elution of both the parent compound and any more polar or less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) | Allows for sensitive detection of the parent compound and many potential impurities. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
B. Issue: Discoloration or Precipitation in Solution
Discoloration or the formation of a precipitate in a solution of 5-Ethoxy-2-thiophenecarboxylic acid can be a sign of degradation or insolubility.
Step 1: Visual Inspection
-
Note the color of the solution and any solid material. A yellow or brown color may indicate degradation.
Step 2: Check Solubility
-
Ensure that the concentration of the compound is not exceeding its solubility limit in the chosen solvent.
-
Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. If it does not, it is more likely a degradation product.
Step 3: Analyze the Supernatant and Precipitate
-
If possible, separate the precipitate from the solution.
-
Analyze both the supernatant and the dissolved precipitate (in a suitable solvent) by HPLC to identify the components.
IV. Potential Degradation Pathways
Understanding the potential degradation pathways of 5-Ethoxy-2-thiophenecarboxylic acid is crucial for preventing its decomposition and for identifying any degradation products.
1. Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized, leading to the formation of sulfoxides or sulfones. This can be initiated by strong oxidizing agents or by atmospheric oxygen over time.[4]
2. Hydrolysis of the Ethoxy Group: Under acidic or basic conditions, the ethoxy group can be hydrolyzed to a hydroxyl group, forming 5-Hydroxy-2-thiophenecarboxylic acid.
3. Peroxide Formation: As mentioned in the FAQs, the ethoxy group can form hydroperoxides in the presence of oxygen. These can be unstable and may initiate further degradation.[3]
4. Photodegradation: Exposure to UV light can lead to complex degradation pathways, potentially involving radical intermediates and ring-opening reactions.[1][2]
V. Visualization of Workflows and Pathways
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting stability issues with 5-Ethoxy-2-thiophenecarboxylic acid.
Potential Degradation Pathways
Caption: Hypothesized degradation pathways for 5-Ethoxy-2-thiophenecarboxylic acid.
VI. References
-
Hydrolysis of esters mechanism. (2023, September 14). YouTube. Retrieved from [Link]
-
Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. Retrieved from [Link]
-
Bouchaala, S., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13865–13873. Retrieved from [Link]
-
Alberti, A., et al. (1997). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2253–2258. Retrieved from [Link]
-
Kolb, M., & Andersson, I. (2003). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [Link]
-
Adams, T. B., et al. (2004). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 42(5), 797–820. Retrieved from [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2011). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]
-
Maji, A., & Bera, S. (2021). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Organic & Biomolecular Chemistry, 19(31), 6829–6834. Retrieved from [Link]
-
Bouchaala, S., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ResearchGate. Retrieved from [Link]
-
Sagardía, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722–725. Retrieved from [Link]
-
Bouchaala, S., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13865–13873. Retrieved from [Link]
-
Popławska, M., & Sicińska, M. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of the Brazilian Chemical Society, 23(9), 1639-1646. Retrieved from [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Yousif, E., et al. (2013). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. Retrieved from [Link]
-
Mohd Makhtar, S. N. N. B., et al. (2023). Photocatalytic of Thiophene Desulfurization. Penerbit UTHM. Retrieved from [Link]
-
Wang, Y., & Liu, Y. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. Retrieved from [Link]
-
Emory University. (n.d.). Incompatibility of Common Laboratory Chemicals. Emory University Environmental Health and Safety Office. Retrieved from [Link]
-
University of Louisville. (n.d.). Peroxide Forming Chemicals. University of Louisville Department of Environmental Health and Safety. Retrieved from [Link]
Sources
troubleshooting guide for the synthesis of thiophene derivatives
Welcome to the Technical Support Center for the synthesis of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this important class of heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common synthetic hurdles. Our approach is rooted in a deep understanding of reaction mechanisms to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs) - Common Issues in Thiophene Synthesis
This section addresses high-level, frequently encountered problems in the synthesis of thiophene derivatives. For more detailed, reaction-specific guidance, please refer to the subsequent sections.
Q1: My reaction yield is consistently low. What are the general parameters I should investigate first?
A: Low yields in thiophene synthesis can often be traced back to a few key factors. Before delving into reaction-specific optimization, consider the following:
-
Purity of Starting Materials: Impurities in your starting materials are a common culprit for low yields and the formation of side products. Ensure that your carbonyl compounds, active methylene compounds, and sulfur sources are of high purity. Old or improperly stored solvents can also introduce contaminants or moisture that can hinder the reaction.
-
Reaction Temperature: Many thiophene syntheses are sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions or decomposition of the product. Careful temperature control is crucial.
-
Catalyst/Base Activity: The activity of your catalyst or base is paramount. Ensure that bases like morpholine or triethylamine have not degraded. If using a metal-based catalyst, verify its activity and ensure it hasn't been poisoned by impurities.
-
Moisture and Air Sensitivity: While many thiophene syntheses are robust, certain reagents or intermediates can be sensitive to moisture or atmospheric oxygen. If you suspect this is the case, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using flame-dried glassware is recommended.
Q2: I am observing a significant amount of an unexpected byproduct. How do I identify and minimize it?
A: The first step is to characterize the byproduct using techniques like NMR, LC-MS, and IR spectroscopy. A common byproduct in the Paal-Knorr synthesis, for example, is the corresponding furan. Once identified, you can often suppress its formation by modifying the reaction conditions. For instance, in the Paal-Knorr synthesis, the choice of sulfurizing agent can significantly impact the formation of furan byproducts[1]. Lawesson's reagent is often a milder and more selective thionating agent compared to phosphorus pentasulfide (P₄S₁₀), leading to a higher yield of the desired thiophene.
Q3: I am struggling with the purification of my thiophene derivative. What are some common pitfalls and solutions?
A: Purification of thiophene derivatives can be challenging due to their varying polarities and potential instability. Here are some common issues and solutions:
-
Decomposition on Silica Gel: Some thiophene derivatives can decompose on acidic silica gel. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, consider using a different stationary phase like alumina or reverse-phase silica.
-
Co-elution with Byproducts: If your product co-elutes with a byproduct, optimizing your solvent system in thin-layer chromatography (TLC) is the first step. If this fails, consider alternative purification methods such as recrystallization (for solid products), distillation (for volatile products), or preparative HPLC.
-
Product Volatility: Some simple thiophene derivatives can be volatile. Avoid concentrating the product under high vacuum for extended periods or at elevated temperatures.
Q4: My NMR spectrum shows broad peaks. What could be the cause?
A: Peak broadening in the NMR spectrum of thiophene derivatives can arise from several factors:
-
Aggregation: Polythiophenes and other conjugated thiophene derivatives can be prone to π-stacking and aggregation in solution, which can lead to broadened signals. You can try acquiring the spectrum at a higher temperature or in a different solvent to disrupt these interactions.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening. Ensure your glassware is scrupulously clean and that no metal contaminants have been introduced during the reaction or workup.
-
Poor Solubility: If your compound is not fully dissolved, you will observe broad peaks. Ensure your sample is completely dissolved before acquiring the spectrum.
-
Chemical Exchange: Protons on heteroatoms (like NH or OH) can undergo chemical exchange, leading to broad signals. Adding a drop of D₂O to your NMR tube will cause these protons to exchange with deuterium, and the peak will disappear, confirming its identity.
In-Depth Troubleshooting Guides for Specific Synthetic Reactions
This section provides detailed troubleshooting advice for common synthetic routes to thiophene derivatives.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classical and widely used method for preparing thiophenes from 1,4-dicarbonyl compounds and a sulfurizing agent[1].
Troubleshooting Workflow: Paal-Knorr Synthesis
Caption: Troubleshooting decision tree for the Paal-Knorr thiophene synthesis.
Common Problems and Solutions
Problem 1: Significant Furan Byproduct Formation
-
Causality: The sulfurizing agents used in the Paal-Knorr synthesis, particularly phosphorus pentasulfide (P₄S₁₀), are also potent dehydrating agents. This can lead to a competing acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material to form the corresponding furan[2].
-
Solutions:
-
Change the Sulfurizing Agent: Lawesson's reagent is generally considered a milder and more efficient thionating agent than P₄S₁₀. It often provides better selectivity for the thiophene product over the furan byproduct[3].
-
Optimize Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to furan formation. Maintain the lowest effective temperature for the reaction to proceed.
-
Reaction Time: Monitor the reaction progress closely by TLC. Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct.
-
Table 1: Comparison of Common Sulfurizing Agents in Paal-Knorr Synthesis
| Sulfurizing Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperature (reflux in toluene or xylene) | Readily available, inexpensive | Often leads to furan byproduct, can be harsh |
| Lawesson's Reagent | Milder conditions (can sometimes be run at lower temperatures) | More selective for thiophene, cleaner reactions | More expensive than P₄S₁₀ |
| Hydrogen Sulfide (H₂S) with Acid Catalyst | Gaseous reagent, requires specialized setup | Can be very efficient for thionation | Toxic gas, requires careful handling |
Detailed Experimental Protocol: Synthesis of 2,5-Diphenylthiophene
This protocol provides a detailed procedure for the synthesis of 2,5-diphenylthiophene from 1,4-diphenyl-1,4-butanedione using Lawesson's reagent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol) and Lawesson's reagent (2.0 g, 5.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane eluent. The product can be further purified by recrystallization from ethanol to yield white crystalline needles.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base[4].
Reaction Mechanism: Gewald Synthesis
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
Common Problems and Solutions
Problem 1: Low Yield or No Reaction
-
Causality: The initial Knoevenagel condensation is a critical step and is highly dependent on the choice of base and solvent. An inappropriate base may not be strong enough to deprotonate the active methylene compound, or the solvent may not facilitate the reaction.
-
Solutions:
-
Base Selection: Morpholine is a commonly used and effective base for the Gewald reaction in many solvent systems. Other organic bases like piperidine or triethylamine can also be effective. The choice of base can be substrate-dependent, so screening a few different bases may be necessary.
-
Solvent Optimization: Ethanol and dimethylformamide (DMF) are common solvents for the Gewald reaction. Ethanol is a good choice for many substrates, while DMF can be beneficial for less soluble starting materials. The solubility of elemental sulfur should also be considered when choosing a solvent.
-
Table 2: Influence of Base and Solvent on Gewald Reaction Yield
| Base | Solvent | General Outcome |
| Morpholine | Ethanol | Generally good yields for a wide range of substrates. |
| Triethylamine | DMF | Can be effective, especially for less reactive ketones. |
| Piperidine | Ethanol | Often used, with yields comparable to morpholine. |
| Sodium Hydroxide | Ethanol/Water | Can be used, but may lead to hydrolysis of ester groups. |
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol details the synthesis of a common 2-aminothiophene derivative from cyclohexanone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (4.9 g, 50 mmol), ethyl cyanoacetate (5.7 g, 50 mmol), and elemental sulfur (1.6 g, 50 mmol) in 50 mL of ethanol.
-
Base Addition: Add morpholine (4.4 g, 50 mmol) dropwise to the stirred mixture.
-
Reaction: Heat the mixture to 50-60 °C and maintain for 2-3 hours. The reaction mixture will typically turn a dark color.
-
Work-up: Cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 2-aminothiophene as a crystalline solid[5][6].
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a valuable method for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base[7].
Common Problems and Solutions
Problem 1: Formation of Thioacetal Byproducts
-
Causality: The reaction proceeds through the formation of a thioacetal intermediate. Under certain conditions, particularly in the absence of an alcohol, this intermediate can be the major product[7].
-
Solution: The presence of an alcohol in the reaction mixture can favor the formation of the desired monoadduct, which then cyclizes to the thiophene. When using a cyclic β-ketoester, the addition of an alcohol is often crucial to prevent the formation of the thioacetal as the main product.
Detailed Experimental Protocol: Synthesis of a 3-Hydroxy-2-thiophenecarboxylic Acid Derivative
This protocol provides a general procedure for the Fiesselmann synthesis.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the α,β-acetylenic ester (1.0 equiv) and the thioglycolic acid derivative (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or diethyl ether).
-
Base Addition: Cool the solution in an ice bath and add a base (e.g., sodium ethoxide or potassium tert-butoxide, 1.2 equiv) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling for Thiophene Derivatization
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents onto the thiophene ring. However, couplings involving thienylboronic acids can be challenging.
Troubleshooting Workflow: Suzuki Coupling with Thienylboronic Acids
Caption: Troubleshooting guide for Suzuki-Miyaura coupling reactions involving thienylboronic acids.
Common Problems and Solutions
Problem 1: Protodeboronation of the Thienylboronic Acid
-
Causality: Thienylboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the unsubstituted thiophene and a reduction in the yield of the desired coupled product. This side reaction is often promoted by strong bases and the presence of water.
-
Solutions:
-
Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.
-
Anhydrous Conditions: While many Suzuki couplings are performed in the presence of water, minimizing the amount of water or using anhydrous conditions can sometimes suppress protodeboronation.
-
Boronic Ester Derivatives: Consider using a more stable boronic ester derivative, such as a pinacol ester, which can be less prone to protodeboronation.
-
Detailed Experimental Protocol: Suzuki Coupling of 2-Thienylboronic Acid with 4-Bromoanisole
This protocol outlines a general procedure for the Suzuki coupling of a thienylboronic acid.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromoanisole (1.0 equiv), 2-thienylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
- Campaigne, E., & Foye, W. O. (1952). The Condensation of 1,4-Dicarbonyl Compounds with Phosphorus Pentasulfide. Journal of the American Chemical Society, 74(11), 2845-2847.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
- Fiesselmann, H. (1952). Über die Darstellung von Thiophenderivaten. Chemische Berichte, 85(9), 891-899.
- Mari, M., et al. (2018). A new way to synthesize ten different 2-aminothiophenes (42a–j) in two steps via 4-multicomponent reactions. Green Chemistry, 20(15), 3465-3474.
- Kavitha, C., et al. (2019). L-proline as an efficient organocatalyst for the synthesis of novel 2-aminothiophene derivatives via a one-pot four-component reaction. Tetrahedron Letters, 60(32), 150904.
- Zenkov, I. V., et al. (2021). Synthesis of Novel 2-Aminothiophene Derivatives via Morita–Baylis–Hillman Reaction and Their Antimicrobial Activity. Molecules, 26(16), 4945.
- Shaabani, A., Hooshmand, S. E., & Afaridoun, H. (2017). A green chemical approach: a straightforward one-pot synthesis of 2-aminothiophene derivatives via Gewald reaction in deep eutectic solvents. Monatshefte für Chemie-Chemical Monthly, 148(4), 711-716.
- Shafighi, S., Mohammad Shafiee, M. R., & Ghashang, M. (2018). MgO-CeO2 nanocomposite: efficient catalyst for the preparation of 2-aminothiophenes and thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Journal of Sulfur Chemistry, 39(4), 402-413.
- Donoso, R., de Urries, P. J., & Lissavetzky, J. (1992). Synthesis of [b]Condensed Alkyl 3-Hydroxythiophene-2-carboxylates. Journal of Heterocyclic Chemistry, 29(3), 637-640.
- Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1729-1740.
- Del Mazza, D., Reinecke, M. G., & Smith, W. B. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Magnetic Resonance in Chemistry, 27(2), 187-190.
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Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
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Agilent Technologies. (2010). LC Troubleshooting Series: Peak Broadening. [Link]
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O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
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ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link]
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Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (2022). Arkivoc, 2022(6), 1-13. [Link]
- Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
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ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? [Link]
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Reddit. (2023). NMR Peak Broadening. [Link]
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Hoff, B. H., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]
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Takara Bio. (n.d.). Thiophilic Resin User Manual. [Link]
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Al-Zahrani, F. A. M., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. AIP Conference Proceedings, 2390(1), 020007. [Link]
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ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5671-5678. [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
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Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]
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Organic Syntheses. (n.d.). 2-hydroxythiophene. [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
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NIH. (2022). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [Link]
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ResearchGate. (2018). Reaction optimization studies of the modified Gewald reaction a. [Link]
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NIH. (2021). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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NIH. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. [Link]
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NIH. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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solvent effects on the reactivity of 5-Ethoxy-2-thiophenecarboxylic acid
Welcome to the technical support guide for 5-Ethoxy-2-thiophenecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into the handling and reactivity of this versatile building block. My goal is to move beyond simple protocols and explain the underlying chemical principles that govern its behavior in different solvent environments, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs): Core Properties & Handling
This section addresses foundational questions regarding the physical properties and general handling of 5-Ethoxy-2-thiophenecarboxylic acid, with a focus on how solvents play a critical role from the outset.
Q1: What are the key structural features of 5-Ethoxy-2-thiophenecarboxylic acid that influence its solubility and reactivity?
A1: The molecule's behavior is dictated by three primary components: the aromatic thiophene ring, the electron-donating ethoxy group at the 5-position, and the electron-withdrawing carboxylic acid group at the 2-position.
-
Thiophene Ring: An aromatic, sulfur-containing heterocycle. It is more electron-rich than benzene, making it susceptible to electrophilic substitution.[1][2] The sulfur atom can also coordinate with metal catalysts.
-
Carboxylic Acid: This is the primary site for reactions like esterification and amidation. Its acidity (pKa) and the reactivity of its activated forms are highly sensitive to the solvent environment.
-
Ethoxy Group: An activating, electron-donating group that increases the electron density of the thiophene ring, potentially influencing the regioselectivity of other reactions on the ring. It also adds some lipophilicity to the molecule.
Q2: I'm having trouble dissolving 5-Ethoxy-2-thiophenecarboxylic acid. What solvents do you recommend?
A2: Solubility is a function of "like dissolves like." Given the molecule's moderate polarity, a range of solvents can be effective.
-
Polar Protic Solvents: Due to the carboxylic acid group, it exhibits good solubility in alcohols like ethanol and methanol, especially with gentle heating. It is also soluble in hot water.[3] However, these solvents are often unsuitable for subsequent reactions (e.g., with thionyl chloride) and can interfere with reactions by competing as nucleophiles.
-
Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN) are excellent choices for dissolving the acid for reactions. THF and DCM are particularly common for amide coupling and esterification. For metallation reactions involving thiophenes, ethers like Methyl tert-butyl ether (MTBE) are often preferred over THF to avoid side reactions.[4]
-
Nonpolar Solvents: Solubility is generally poor in nonpolar solvents like hexanes and toluene at room temperature, though toluene can be used at higher temperatures, for example, in Dean-Stark esterifications.
Table 1: Solvent Selection Guide for 5-Ethoxy-2-thiophenecarboxylic Acid
| Solvent | Class | Boiling Point (°C) | Polarity Index | Recommended For | Contraindications & Notes |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | 3.1 | Amide coupling, acyl chloride formation | Volatile; ensure anhydrous conditions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 4.0 | General reactions, Grignard reagents | Can form peroxides; may cause side products with strong bases like n-BuLi.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | 81.6 | 5.8 | General reactions, purifications | Can be challenging to remove under vacuum. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 6.4 | Amide coupling (for stubborn amines) | High boiling point; can decompose some reagents. |
| Toluene | Nonpolar | 110.6 | 2.4 | Azeotropic water removal (esterification) | Poor solubility at room temperature. |
| Ethanol (EtOH) | Polar Protic | 78.4 | 4.3 | Recrystallization, Fischer esterification | Nucleophilic; interferes with many reagents. |
Data compiled from various sources, including Murov's tables of organic solvents.[5]
Troubleshooting Guide 1: Esterification Reactions
Esterification is a fundamental transformation of 5-Ethoxy-2-thiophenecarboxylic acid. Success is highly dependent on reaction conditions, particularly the choice of solvent.
Q3: My Fischer esterification with ethanol is giving low yields (<65%). How can I drive the reaction to completion?
A3: Fischer esterification is an equilibrium-controlled process.[6][7] Low yields are almost always due to the presence of water, which drives the reverse reaction (hydrolysis). The solvent plays a dual role here as both reactant and medium.
Causality: The reaction is catalyzed by a strong acid (e.g., H₂SO₄) which protonates the carbonyl oxygen, making the carbon more electrophilic for attack by the alcohol. The water produced must be removed to push the equilibrium forward according to Le Chatelier's principle.[7]
Troubleshooting Steps:
-
Use a Large Excess of Alcohol: The simplest method is to use the alcohol reactant as the solvent. Employing a 10-fold or greater excess of ethanol will shift the equilibrium towards the product.[7]
-
Azeotropic Water Removal: For larger-scale reactions or with more precious alcohols, use a non-polar solvent that forms an azeotrope with water, such as toluene or cyclohexane. The reaction can be run in a flask equipped with a Dean-Stark trap to physically remove the water as it forms.
-
Switch to a Non-Equilibrium Method: If Fischer esterification remains problematic, convert the carboxylic acid to a more reactive intermediate first.
-
Acyl Chloride Formation: React 5-Ethoxy-2-thiophenecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert, aprotic solvent like DCM or toluene. After removing the excess reagent, the resulting acyl chloride can be reacted with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to yield the ester quantitatively.
-
Protocol: Acyl Chloride Mediated Esterification
-
Suspend 5-Ethoxy-2-thiophenecarboxylic acid (1.0 eq) in anhydrous DCM (10 mL per mmol) under an inert atmosphere (N₂ or Ar).
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Re-dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the alcohol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the alcohol/amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude ester for purification.
Troubleshooting Guide 2: Amide Coupling Reactions
Forming an amide bond with 5-Ethoxy-2-thiophenecarboxylic acid, especially with electron-deficient or sterically hindered amines, requires careful selection of coupling agents and solvents.
Q4: My amide coupling reaction using EDC/HOBt is failing with an electron-deficient aniline. What is the role of the solvent here and what should I change?
A4: This is a classic challenge. Electron-deficient amines are poor nucleophiles, so the reaction requires optimal activation of the carboxylic acid and a solvent that facilitates the SN2-like attack.
Causality: Amide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions (like forming an N-acylurea) if not quickly intercepted by a nucleophile. Additives like 1-Hydroxybenzotriazole (HOBt) react with the intermediate to form an activated ester, which is more stable and a better acylating agent.[8]
The Solvent's Critical Role:
-
Solvation: The solvent must fully dissolve all components: the acid, the amine, the coupling agents, and any base used.
-
Polarity: A polar aprotic solvent is ideal. It can stabilize the charged intermediates and transition states without interfering.
-
DCM: A good starting point, but may not be polar enough for all substrates.
-
DMF: Often the solvent of choice for difficult couplings. Its high polarity can significantly accelerate the reaction. However, it is difficult to remove and can sometimes facilitate side reactions.
-
Acetonitrile (MeCN): A useful alternative to DCM or DMF.[8]
-
-
Aprotic Nature: Protic solvents (alcohols, water) will react with the activated intermediate and must be rigorously excluded.
Troubleshooting Workflow:
Below is a decision-making workflow for optimizing a challenging amide coupling.
Caption: Troubleshooting workflow for difficult amide couplings.
Recommended Protocol for Difficult Amines:
-
Dissolve 5-Ethoxy-2-thiophenecarboxylic acid (1.0 eq), HATU (1.1 eq), and the amine (1.1 eq) in anhydrous DMF (10 mL per mmol) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS or TLC.
-
If the reaction is sluggish, warm to 40-50 °C.
-
Upon completion, dilute with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
References
-
Cravotto, G., & Orio, L. (2011). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry, 7, 1357–1367. [Link]
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Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent. Russian Journal of Organic Chemistry, 44(7), 1024-1029. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid. [Link]
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Ibragimov, A. G., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [https://www.semantic scholar.org/paper/New-method-for-the-synthesis-of-2-thiophenecarboxylic-Ibragimov-Talipov/f1e1b2e8c2539a2d829e09d0d3c638c4b2a8d3e9]([Link] scholar.org/paper/New-method-for-the-synthesis-of-2-thiophenecarboxylic-Ibragimov-Talipov/f1e1b2e8c2539a2d829e09d0d3c638c4b2a8d3e9)
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Reddit user discussion on r/OrganicChemistry. (2021). Deprotonation of 2-thiophenecarboxylic acid. [Link]
- Google Patents. (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 818352, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
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Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]
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Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
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Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
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Balachandran, V., et al. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 185-196. [Link]
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Murov, S.L. (2023). Properties of Common Organic Solvents. Chemistry LibreTexts. [Link]
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Valente, E. J., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1058-1061. [Link]
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Scribd. (n.d.). Chemistry Assignment (Generic) : Thiophene Reactions and Preparation. [Link]
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de Oliveira, C. S., et al. (2021). Understanding the effect of solvent polarity on the polymorphism of octadecanoic acid through spectroscopic techniques and DFT calculations. CrystEngComm, 23(1), 169-179. [Link]
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Vanoye, L., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry, 10, 848861. [Link]
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Gebregeorgis, A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. RSC Advances, 14(32), 23098-23113. [Link]
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jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
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ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]
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ResearchGate. (2010). Polarity of the acid chain of esters and transesterification activity of acid catalysts. [Link]
-
It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. [Link]
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Catalyst Selection for Reactions with 5-Ethoxy-2-thiophenecarboxylic Acid: A Technical Support Guide
Welcome to the technical support center for synthetic transformations involving 5-Ethoxy-2-thiophenecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile thiophene building block. Here, we move beyond simple protocols to explore the underlying principles of catalyst selection, helping you troubleshoot common issues and optimize your reaction outcomes.
The unique structure of 5-Ethoxy-2-thiophenecarboxylic acid presents both opportunities and challenges. The electron-rich thiophene ring, the coordinating potential of the carboxylic acid, and the presence of a sulfur heteroatom all play a crucial role in the catalytic cycle of many transformations. This guide provides a structured, question-and-answer approach to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding catalyst selection for the primary reaction types involving 5-Ethoxy-2-thiophenecarboxylic acid and its derivatives.
Part 1: Reactions at the Carboxylic Acid Group
Question 1: What is the most reliable catalytic method for esterifying 5-Ethoxy-2-thiophenecarboxylic acid?
Answer: For straightforward esterification, the Fischer-Speier esterification is the most robust and cost-effective method.[1][2] This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.
-
Mechanism and Catalyst Choice: The reaction is catalyzed by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[1]
-
Preferred Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are standard choices.
-
Causality: These strong acids are excellent proton donors and help to drive the equilibrium towards the ester by acting as dehydrating agents. The reaction is an equilibrium process, so using the alcohol as the solvent or removing water as it forms (e.g., with a Dean-Stark apparatus) is critical for achieving high yields.[2]
-
Question 2: I am struggling with direct amidation. What catalytic strategies can I use to form an amide bond with 5-Ethoxy-2-thiophenecarboxylic acid?
Answer: Direct thermal amidation of a carboxylic acid with an amine requires very high temperatures and is often low-yielding. Catalytic methods or the use of stoichiometric coupling agents are standard practice.
-
Stoichiometric "Activating Agents" (Most Common): While not true catalysts, coupling reagents are the industry standard. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[3] They work by forming a highly reactive activated ester intermediate in situ, which is then readily displaced by the amine.
-
True Catalytic Amidation: This is an area of active research. Boric acid and its derivatives have been shown to catalyze direct amidation at elevated temperatures (often >100 °C) with water removal. This approach is greener as the only byproduct is water, but it may require more optimization for your specific substrate.[4]
Part 2: Cross-Coupling Reactions on the Thiophene Ring
Note: For cross-coupling reactions, the thiophene ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). The following answers assume you are starting with a derivative such as 4-Bromo-5-ethoxy-2-thiophenecarboxylic acid.
Question 3: How do I select a palladium catalyst and ligand for a Suzuki-Miyaura coupling with a brominated 5-Ethoxy-2-thiophenecarboxylic acid derivative?
Answer: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[5][6] The choice of catalyst and ligand is critical, especially given the potential for the thiophene sulfur to coordinate to the palladium center.
-
Catalyst System Components:
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(PPh₃)₄ are common choices. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.
-
Ligand: The ligand is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle.[6] For an electron-rich substrate like a substituted thiophene, bulky, electron-rich phosphine ligands are recommended.
-
Good Starting Point: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, can be effective for aryl bromides.[7]
-
For Higher Performance: Buchwald ligands such as SPhos or XPhos often provide higher yields and turnover numbers, especially with less reactive coupling partners. They accelerate the rate-determining oxidative addition step.
-
-
Base: A base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid. The choice of base can significantly impact the reaction outcome.
-
The general workflow for selecting a catalyst is outlined in the diagram below.
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Catalytic Amidation [catalyticamidation.info]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Temperature Control in 5-Ethoxy-2-thiophenecarboxylic Acid Reactions
Welcome to the technical support center for handling reactions involving 5-Ethoxy-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on thermal management. Precise temperature control is paramount for ensuring reaction specificity, maximizing yield, and maintaining the safety and integrity of your experiments.[1]
Section 1: Critical Principles of Thermal Management
The chemical reactivity of 5-Ethoxy-2-thiophenecarboxylic acid is primarily dictated by its carboxylic acid group and the aromatic thiophene ring. The electron-donating nature of the ethoxy group can influence the reactivity of the thiophene ring, but the thermal challenges are often dominated by the reactions of the carboxylic acid moiety.
Why is Temperature Control So Important?
-
Controlling Exothermic Reactions: Many reactions involving the activation of carboxylic acids are highly exothermic. For instance, the conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride releases significant heat. Without proper cooling, this can lead to a rapid temperature increase, solvent boiling, and potentially a dangerous runaway reaction.
-
Minimizing Side Reactions and Degradation: The thiophene ring, while aromatic, can be susceptible to degradation under harsh conditions (e.g., high temperatures in the presence of strong acids or bases).[2] Undesired side reactions, such as decarboxylation or polymerization, can be accelerated at elevated temperatures, leading to complex product mixtures and reduced yields.[3]
-
Managing Reaction Kinetics and Equilibrium: Many key reactions, like Fischer esterification, are equilibrium-driven.[4] Temperature directly influences both the rate at which equilibrium is reached and the position of the equilibrium itself. For instance, while higher temperatures increase the reaction rate, they might unfavorably shift the equilibrium, and excessive heat can lead to byproducts.[5][6]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during reactions with 5-Ethoxy-2-thiophenecarboxylic acid, presented in a question-and-answer format.
Question: My esterification reaction (Fischer method) with ethanol is giving a low yield. I'm refluxing for several hours. What's going wrong?
Answer: Low yield in Fischer esterification is a classic problem often tied to equilibrium and water management.[4]
-
Causality: The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol form an ester and water.[4][7] If the water produced is not removed, it can hydrolyze the ester back to the starting materials, leading to a poor equilibrium position and low yield.
-
Troubleshooting Steps:
-
Use Excess Alcohol: The simplest method to shift the equilibrium towards the product is to use the alcohol (in this case, ethanol) as the solvent, creating a large molar excess.[6][8]
-
Remove Water: For reactions where using the alcohol as a solvent is not feasible, water must be actively removed. The standard laboratory technique for this is using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene. As the mixture refluxes, the toluene-water azeotrope distills over and is collected in the trap, with the denser water separating and the toluene returning to the flask.
-
Check Your Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH).[8] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[7]
-
Verify Reflux Temperature: Ensure you are achieving a true, gentle reflux. The temperature should be stable at the boiling point of your solvent.[8] For ethanol, this is approximately 78°C. An excessively high heating mantle temperature can cause localized overheating and potential degradation.
-
Question: I'm trying to form an amide using a coupling agent (like DCC), and the reaction is sluggish at room temperature. Can I heat it?
Answer: Yes, gentle heating can be beneficial, but it must be carefully controlled.
-
Causality: While many modern coupling reactions are designed to run efficiently at ambient temperature, stubborn substrates or steric hindrance can slow them down. The direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures (often >100°C) to drive off water, which is why coupling agents are used.[7] These agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
-
Troubleshooting Steps:
-
Gentle Heating: Increase the temperature to 40-50°C using a controlled oil or water bath. This will increase the reaction rate without promoting significant side reactions. Monitor the reaction progress by TLC or LCMS.
-
Solvent Choice: Ensure you are using an appropriate, anhydrous solvent (e.g., DMF, DCM, or THF). The presence of water can hydrolyze the activated intermediate.
-
Order of Addition: A common best practice is to first activate the carboxylic acid with the coupling agent (and additives like HOBt or DMAP) for a short period (15-30 minutes) before adding the amine. This can prevent the formation of unwanted byproducts from the coupling agent and the amine.
-
Question: I added thionyl chloride to my 5-Ethoxy-2-thiophenecarboxylic acid to make the acyl chloride, and the solution immediately turned dark brown/black. What happened?
Answer: This indicates decomposition, likely due to a thermal runaway.
-
Causality: The reaction between a carboxylic acid and thionyl chloride (SOCl₂) is highly exothermic. Adding the thionyl chloride too quickly without adequate cooling causes a rapid temperature spike. The thiophene ring, particularly with an activating ethoxy group, can be sensitive to strong acids and high temperatures, leading to polymerization or charring.
-
Preventative Protocol:
-
Cooling is Mandatory: Always perform this reaction in an ice bath (0°C).
-
Slow, Controlled Addition: Dissolve the 5-Ethoxy-2-thiophenecarboxylic acid in a suitable anhydrous solvent (e.g., toluene or DCM). Add the thionyl chloride dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.
-
Use a Co-solvent: Often, a small catalytic amount of anhydrous DMF is used to facilitate the reaction via the Vilsmeier intermediate. However, this can also increase the initial exotherm, so extreme caution is advised.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a safe starting temperature range for most reactions with this compound?
For reactions involving activation of the carboxylic acid (e.g., esterification, amidation), it is wise to start at a low temperature to control any initial exotherm, and then gently heat to the desired reaction temperature. A typical starting point for Fischer esterification would be refluxing at the boiling point of the alcohol, often between 60-110°C.[4] For coupling reactions, start at room temperature (20-25°C) and only warm to 40-50°C if the reaction is slow.
Q2: When should I consider using cryogenic (sub-zero) cooling?
Cryogenic cooling, using mediums like a dry ice/acetone bath (-78°C) or liquid nitrogen (-196°C), is necessary for reactions involving highly reactive or thermally sensitive intermediates.[9][10] For example, if you were to perform a lithiation on the thiophene ring (e.g., using n-BuLi to deprotonate a specific position), these reactions are almost always conducted at -78°C to prevent side reactions and decomposition.[11]
Q3: How does the ethoxy group on the thiophene ring affect thermal stability?
The electron-donating ethoxy group activates the thiophene ring towards electrophilic substitution. While this is useful synthetically, it can also make the ring more susceptible to degradation under strongly acidic and high-temperature conditions compared to the unsubstituted thiophene-2-carboxylic acid. Therefore, maintaining careful temperature control is even more critical.
Q4: What are the best practices for setting up a reaction for safe temperature control?
-
Use the Right Equipment: Choose a reaction vessel that is appropriately sized. A reaction that fills more than two-thirds of the flask is difficult to stir and control.
-
Ensure Proper Stirring: Vigorous stirring ensures even heat distribution and prevents the formation of localized hot spots.
-
Monitor Internal Temperature: For any reaction with a known or suspected exotherm, use a thermocouple or thermometer to monitor the internal reaction temperature, not the bath temperature.
-
Controlled Reagent Addition: Always add highly reactive reagents (like thionyl chloride, strong bases, or activating agents) slowly and in a controlled manner, preferably dropwise, while monitoring the temperature.[12]
Data & Protocols
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Reagents | Solvent | Recommended Temp. (°C) | Key Considerations |
| Fischer Esterification | Alcohol, Acid Catalyst (H₂SO₄, p-TsOH) | Excess Alcohol or Toluene | 60 - 110 °C (Reflux) | Equilibrium-driven; remove water for best results.[4] |
| Amidation (Coupling) | Amine, DCC/EDC, HOBt | DCM, DMF | 0 °C to 50 °C | Start at 0°C or RT; warm gently only if necessary. |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Toluene, DCM | 0 °C to Reflux | Highly exothermic addition; must be done with initial cooling. |
| Ring Lithiation | n-BuLi, s-BuLi | THF, Diethyl Ether | -78 °C | Highly exothermic and air/moisture sensitive; requires cryogenic cooling.[9][11] |
Experimental Protocol: Fischer Esterification to Ethyl 5-Ethoxy-2-thiophenecarboxylate
This is a representative protocol. Users must adapt it based on their specific experimental goals and safety assessments.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Ethoxy-2-thiophenecarboxylic acid (1.0 eq).
-
Reagents: Add absolute ethanol (10-20 eq, acting as both reagent and solvent).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 eq) dropwise. An initial exotherm may be observed.
-
Heating: Heat the mixture to a gentle reflux (approx. 78-80°C) using a heating mantle with a temperature controller and an external thermocouple in the heating block.[6]
-
Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Cool Down: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethanol. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
Diagrams
This diagram outlines the decision-making process for choosing the appropriate heating or cooling system for your reaction.
Caption: Decision tree for selecting the appropriate thermal control system.
References
-
Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Available at: [Link]
-
Lab Manager. (2022). Controlling an Experiment's Temperature. Available at: [Link]
-
MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Available at: [Link]
-
ResearchGate. (2024). A State of the Art on Cryogenic Cooling and Its Applications in the Machining of Difficult-to-Machine Alloys. Available at: [Link]
-
ELPRO. (n.d.). The Ultimate Guide to GLP Compliant Temperature Monitoring. Available at: [Link]
-
Eurasian Chemical Communications. (n.d.). Thermal stability, synthesis of new formazan complexes derived from thiophene-2- carboxaldehyde. Available at: [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]
-
ResearchGate. (2008). Effect of temperature on esterification reaction at various.... Available at: [Link]
-
Chemistry LibreTexts. (2019). Reactions of Carboxylic Acids. Available at: [Link]
-
MDPI. (n.d.). A State of the Art on Cryogenic Cooling and Its Applications in the Machining of Difficult-to-Machine Alloys. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]
-
Medium. (2023). Cryogenics And Ammonia Synthesis. Available at: [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet: Thiophene-2,5-dicarboxylic acid. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Michigan State University Chemistry. (n.d.). Derivatives of Carboxylic Acids. Available at: [Link]
-
Lab Equipment Australia. (n.d.). Why Temperature Control Is Crucial in Laboratories. Available at: [Link]
- Google Patents. (n.d.). Thiophene-2,5-dicarboxylic acid synthesis method.
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. Available at: [Link]
-
amixon GmbH. (n.d.). Cryogenic cooling. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene. Available at: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]
-
Cole-Parmer. (2013). Lab Equipment: Keeping Samples the Right Temperature. Available at: [Link]
-
Demaco. (n.d.). The advantages of cryogenic cooling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
PubMed. (n.d.). Metabolic Activation of Carboxylic Acids. Available at: [Link]
-
MDPI. (2026). Design and Evaluation of a Laboratory-Scale Thermal ALD System: Case Study of ZnO. Available at: [Link]
-
ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Available at: [Link]
-
University of Toronto. (n.d.). Fischer Esterification. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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preventing polymerization during thiophene-based reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization during Thiophene-Based Reactions
Welcome to the technical support center for thiophene-based reactions. As a Senior Application Scientist, I understand the unique challenges presented by the reactivity of the thiophene ring. Its electron-rich nature, which makes it a valuable pharmacophore in drug development, also renders it susceptible to unwanted side reactions, most notably polymerization.[1] This guide is designed to provide you with a deep, mechanistic understanding of why polymerization occurs and to offer practical, field-proven strategies for its prevention and remediation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers frequently encounter regarding thiophene polymerization.
Q1: What exactly is thiophene polymerization, and why does it happen during my reaction?
A: Thiophene polymerization is the process where individual thiophene molecules (monomers) link together to form long chains (polymers), known as polythiophene.[2] This typically happens through an oxidative mechanism. The reaction is initiated by the oxidation of the thiophene ring to form a radical cation. This highly reactive intermediate can then couple with another radical cation or attack a neutral thiophene monomer. Subsequent loss of protons leads to the formation of a new C-C bond between thiophene units, typically at the 2- and 5-positions, extending the conjugated system.[2][3] This process repeats, rapidly forming insoluble and often intensely colored polymeric material.
Q2: Are certain thiophene derivatives more likely to polymerize than others?
A: Yes, the electronic properties of the substituents on the thiophene ring play a crucial role.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (-OR), or amino (-NR₂) groups increase the electron density of the ring. This makes the thiophene derivative easier to oxidize (i.e., it has a lower oxidation potential), thus making it significantly more susceptible to polymerization.[3]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or acyl (-COR) groups decrease the ring's electron density. This makes the thiophene harder to oxidize, providing greater stability against unwanted polymerization.[4]
Q3: What are the common triggers for unwanted polymerization in a typical synthetic lab?
A: Several common laboratory conditions and reagents can initiate polymerization:
-
Oxidizing Agents: Reagents used for other purposes can inadvertently oxidize the thiophene ring. This includes some Lewis acids, metal catalysts (e.g., FeCl₃, which is a classic reagent for oxidative polymerization), and even atmospheric oxygen.[5]
-
Strong Acids: Concentrated protic acids (e.g., H₂SO₄) or even hot phosphoric acid can protonate the thiophene ring, which can lead to acid-catalyzed polymerization or the formation of trimers.[4]
-
High Temperatures: Increased thermal energy can provide the activation energy needed to initiate polymerization, especially for sensitive, electron-rich thiophenes.[6]
-
Light/UV Radiation: Photochemical energy can sometimes be sufficient to generate radical species that initiate polymerization.
Q4: How can I tell if polymerization has occurred in my reaction flask?
A: The visual cues are often quite dramatic. The most common sign is the formation of a deeply colored (often dark blue, purple, or black) solid precipitate in what was previously a clear solution. This solid is typically insoluble in common organic solvents like hexanes, ether, or even dichloromethane, which makes it distinct from crystalline products. The reaction mixture itself may also darken significantly.
Part 2: Troubleshooting Guide: Proactive Prevention Strategies
The best way to deal with polymerization is to prevent it from happening in the first place. This section provides detailed protocols for avoiding this common side reaction.
Scenario 1: My reaction mixture turns black during an electrophilic substitution (e.g., bromination, Friedel-Crafts acylation).
-
Underlying Cause: Many reagents used for electrophilic substitution are either inherently oxidative or are used with catalysts that can initiate polymerization. For example, Br₂ is an oxidizing agent, and Lewis acids like AlCl₃ can be potent initiators. The reaction itself is often exothermic, and localized heating can accelerate polymerization.
-
Workflow: Preventing Polymerization During Electrophilic Substitution
Figure 1: Workflow for minimizing polymerization during electrophilic substitution reactions. -
Detailed Protocol: Low-Temperature Acylation
-
Vessel Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Loading: Dissolve your thiophene substrate in an appropriate anhydrous solvent (e.g., DCM, THF).
-
Cooling: Cool the solution to the target temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice/water bath).
-
Reagent Addition: Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the internal temperature does not rise significantly. Following this, add the acylating agent (e.g., acetyl chloride) dropwise via a syringe pump over 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC. Upon completion, quench the reaction by slowly pouring it into a flask containing ice and a suitable quenching agent.
-
Scenario 2: My purified thiophene monomer turns into a solid upon storage.
-
Underlying Cause: Thiophene monomers, especially those with electron-donating groups, can be sensitive to long-term exposure to atmospheric oxygen, light, and trace impurities on the surface of the storage vessel.
-
Solution: Proper Storage and the Use of Inhibitors The primary goal is to eliminate initiators. This is achieved by creating an environment free of oxygen, light, and catalytic impurities. For particularly sensitive monomers, adding a radical scavenger (inhibitor) can provide an extra layer of protection.
| Inhibitor | Typical Concentration | Mechanism of Action & Use Case | Removal Method |
| Butylated hydroxytoluene (BHT) | 100-500 ppm | Phenolic radical scavenger. Excellent for scavenging peroxyl radicals formed by autoxidation. Ideal for long-term storage of bulk material. | Distillation or passing through a short column of basic alumina. |
| Hydroquinone | 200-1000 ppm | Reacts with and neutralizes free radicals. Very effective but can sometimes interfere with downstream metal-catalyzed reactions. | Extraction with aqueous base (e.g., 1M NaOH) followed by drying of the organic layer. |
| Phenothiazine | 50-200 ppm | Acts as a chain-terminating antioxidant. Often used for stabilizing monomers intended for polymerization where it can be consumed during initiation. | Typically consumed during the reaction or removed via chromatography. |
-
Detailed Protocol: Long-Term Monomer Storage
-
Purification: Ensure the monomer is highly pure before storage. If necessary, distill it under reduced pressure or pass it through a plug of activated neutral alumina to remove any acidic impurities or peroxides.
-
Inhibitor Addition (Optional): If required, dissolve the appropriate amount of inhibitor (e.g., BHT) into the purified liquid monomer.
-
Degassing: Transfer the monomer to a storage vessel (e.g., an amber Schlenk flask). Perform three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Sealing: Backfill the flask with an inert gas (Argon is preferred due to its density). Seal the vessel tightly.
-
Storage Conditions: Store the sealed vessel in a refrigerator or freezer (-20 °C), away from all light sources.
-
Part 3: Troubleshooting Guide: Reactive Solutions
Despite best efforts, polymerization can still occur. This section focuses on how to address the problem after it has happened.
Problem: My reaction produced a mixture of the desired product and a large amount of insoluble black solid. How can I recover my product?
-
Underlying Cause: The desired product is physically mixed with the insoluble polythiophene. The key to separation is exploiting the vast difference in solubility between the small-molecule product and the polymer. Polythiophene is notoriously insoluble, while your target molecule should be soluble in common organic solvents.[7]
-
Mechanism: Oxidative Polymerization of Thiophene
Figure 2: Simplified mechanism of oxidative polymerization leading to insoluble polythiophene. -
Detailed Protocol: Product Recovery via Extraction and Filtration
-
Dilution: Dilute the entire reaction mixture with a solvent in which your desired product is highly soluble, but the polymer is not (e.g., diethyl ether, hexanes, or ethyl acetate). This helps ensure all of your product is in the liquid phase.
-
Filtration: Set up a Büchner funnel with a suitable filter paper or a fritted glass funnel. Pour the diluted mixture through the filter to separate the liquid filtrate from the solid polymer.
-
Washing: Wash the collected solid polymer on the filter with several portions of the same solvent to recover any product that may have been adsorbed onto the polymer's surface. Combine these washes with the initial filtrate.
-
Purification of Filtrate: The combined filtrate now contains your desired product, unreacted starting materials, and soluble oligomers. Concentrate this solution under reduced pressure.
-
Final Purification: Purify the resulting crude product using standard techniques, such as flash column chromatography on silica gel, recrystallization, or distillation.
-
Q5: Is it possible to reverse the polymerization and convert the unwanted polymer back into the monomer?
A: In a standard laboratory setting, no, this is not a feasible strategy. The carbon-carbon bonds that form the backbone of polythiophene are thermodynamically very stable. Depolymerization, the process of breaking a polymer down into its constituent monomers, typically requires extreme conditions such as very high temperatures (>500 °C) and specialized catalysts, which would almost certainly destroy your target compound.[8][9] Therefore, the focus should always be on the separation and purification of your desired product from the polymer, not on reversing the polymerization itself.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]
-
Thiophene. (n.d.). Wikipedia. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
- Wei, C. (1991). Polymerization of thiophene and its derivatives.
-
Yousif, E., et al. (2015). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). International Journal of Polymer Science. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]
-
Sarkis, G. Y., & Al-Badri, H. T. (1998). Synthesis of Polymers with Isolated Thiophene-Based Chromophores. ACS Publications. [Link]
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (n.d.). Defense Technical Information Center. [Link]
-
Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. (2021). YouTube. [Link]
-
Thiophene‐Based Polymers: Synthesis and Applications. (n.d.). ResearchGate. [Link]
-
McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93-116. [Link]
-
Selective depolymerization of polyolefin plastics into olefin monomers on electrified tungsten filament. (2024). ChemRxiv. [Link]
-
What Is Depolymerization In Chemical Polymer Recycling?. (n.d.). Chemistry For Everyone. [Link]
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- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. youtube.com [youtube.com]
scale-up challenges for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid. The information herein is curated to address common scale-up challenges, offering practical solutions grounded in established chemical principles.
Introduction
5-Ethoxy-2-thiophenecarboxylic acid is a valuable building block in medicinal chemistry and materials science. While its synthesis may appear straightforward, several challenges can arise during scale-up, impacting yield, purity, and process safety. This guide is designed to be a practical resource for navigating these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 5-Ethoxy-2-thiophenecarboxylic acid?
A1: The most prevalent methods for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid typically start from 2-ethoxythiophene. The two primary routes involve the introduction of the carboxylic acid group at the 5-position through:
-
Lithiation followed by Carboxylation: This involves the deprotonation of 2-ethoxythiophene at the 5-position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with carbon dioxide (usually from dry ice).
-
Grignard Reaction followed by Carboxylation: This route requires the initial bromination of 2-ethoxythiophene to form 2-bromo-5-ethoxythiophene. This intermediate is then converted to a Grignard reagent using magnesium metal, which is subsequently reacted with carbon dioxide.[1]
Q2: What is the expected regioselectivity for the carboxylation of 2-ethoxythiophene?
A2: The ethoxy group is an ortho-, para-directing group in electrophilic aromatic substitution due to its electron-donating nature. In the case of 2-ethoxythiophene, the 5-position is electronically activated and sterically accessible, making it the preferred site for electrophilic attack. Therefore, carboxylation, whether through lithiation or other electrophilic substitution methods, is expected to occur predominantly at the 5-position.
Q3: What are the key safety precautions to consider during the synthesis?
A3: The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid involves several hazardous materials and conditions. Key safety precautions include:
-
Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and react violently with water and protic solvents. All reactions involving organolithiums must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.
-
Grignard Reagents: These are also highly reactive and moisture-sensitive. Anhydrous conditions are essential to prevent quenching of the reagent.
-
Thiophene Derivatives: Many thiophene compounds have a strong, unpleasant odor and can be irritating to the skin, eyes, and respiratory tract.[2][3][4] Work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cryogenic Temperatures: The use of dry ice for carboxylation requires cryogenic gloves and careful handling to avoid cold burns.
Q4: Can the ethoxy group be cleaved during the reaction?
A4: Yes, ether cleavage is a potential side reaction, particularly under strongly acidic conditions.[4][5] During the acidic workup of the carboxylation reaction, prolonged exposure to strong acids, especially at elevated temperatures, can lead to the cleavage of the ethyl ether bond, resulting in the formation of 5-hydroxy-2-thiophenecarboxylic acid as an impurity. It is crucial to maintain low temperatures during the acidic quench and workup to minimize this side reaction.
Troubleshooting Guide
Low Yield
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Low or no product formation after carboxylation with n-BuLi. | 1. Incomplete lithiation due to inactive n-BuLi or presence of moisture. 2. Quenching of the lithiated intermediate by residual moisture or acidic protons. 3. Inefficient trapping of the lithiated species by CO2. | 1. Titrate the n-BuLi solution before use to determine its exact molarity. Ensure all glassware is oven-dried and the reaction is performed under a robust inert atmosphere. 2. Use anhydrous solvents and ensure the starting 2-ethoxythiophene is free of water. 3. Crush the dry ice to a fine powder to increase its surface area. Add the lithiated thiophene solution slowly to a large excess of the powdered dry ice. |
| Low yield in the Grignard-based synthesis. | 1. Failure to initiate the Grignard reaction. 2. Presence of moisture quenching the Grignard reagent. 3. Competing Wurtz coupling side reactions. | 1. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. 2. Use anhydrous ether or THF as the solvent and ensure all reagents and glassware are dry. 3. Add the 2-bromo-5-ethoxythiophene solution slowly to the magnesium suspension to maintain a gentle reflux and minimize dimerization. |
Impurity Profile Issues
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Presence of a significant amount of starting material (2-ethoxythiophene) in the final product. | Incomplete reaction (lithiation or Grignard formation). | Increase the equivalents of the organometallic reagent (n-BuLi or Mg) and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS. |
| Formation of a byproduct with a higher polarity. | Possible cleavage of the ethoxy group during acidic workup.[5] | Perform the acidic quench and subsequent extractions at low temperatures (e.g., 0-5 °C). Minimize the time the product is in contact with the acidic aqueous phase. |
| Presence of di-carboxylated byproducts. | Reaction of the product with the organometallic reagent. | Use a controlled amount of the organometallic reagent (close to 1.0 equivalent). Add the organometallic reagent to the thiophene solution at a low temperature to avoid excess reagent being present when the product starts to form. |
Experimental Protocols
Protocol 1: Synthesis via Lithiation and Carboxylation
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reaction: Dissolve 2-ethoxythiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Slowly transfer the lithiated thiophene solution onto the dry ice via a cannula.
-
Workup: Allow the reaction mixture to warm to room temperature. Quench with water and acidify to pH 2-3 with cold 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[6][7]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol/water, hexanes/ethyl acetate, or toluene.
-
Dissolution: Dissolve the crude 5-Ethoxy-2-thiophenecarboxylic acid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualizations
Logical Workflow for Synthesis Troubleshooting
Caption: A decision tree for troubleshooting common issues in the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid.
Reaction Pathway Overview
Caption: The two primary synthetic routes to 5-Ethoxy-2-thiophenecarboxylic acid.
References
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]
- Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. (2022, March 24). MDPI. [Link]
-
Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). (2014, September 15). YouTube. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Carboxylation of grignard reagents in the presence of liquid co2. (n.d.). Google Patents.
-
Ether Cleavage Practice Questions & Answers. (n.d.). Pearson. Retrieved January 27, 2026, from [Link]
-
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Purification: How To. (n.d.). University of Rochester Department of Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. (2017, March 9). YouTube. [Link]
-
Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications. (n.d.). Journal of Materials Chemistry A. Retrieved January 27, 2026, from [Link]
-
Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
- Process for the purification of thiophenes. (n.d.). Google Patents.
-
Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]
-
SAFETY DATA SHEET. (n.d.). MilliporeSigma. Retrieved January 27, 2026, from [Link]
-
Ether cleavage. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
18.3 Reactions of Ethers: Acidic Cleavage. (2023, September 20). OpenStax. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Optimization of Thiophene Carboxylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thiophene carboxylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing this crucial reaction. Thiophene carboxylic acids are vital building blocks in pharmaceuticals and advanced materials, yet their synthesis via direct C-H carboxylation presents unique challenges due to the high stability of the C-H bond and the low reactivity of carbon dioxide (CO₂).[1][2]
This document provides in-depth, field-proven insights in a question-and-answer format, moving from common queries to advanced troubleshooting, to help you achieve higher yields, better selectivity, and more robust results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the direct carboxylation of thiophene?
A1: Direct C-H carboxylation of thiophene primarily involves the activation of a C-H bond to generate a carbon-centered nucleophile, which then attacks CO₂.[2] The main strategies include:
-
Base-Mediated Carboxylation: This is a common approach that utilizes strong bases to deprotonate the thiophene ring. Conventional methods often require very strong organic bases.[1][2] More recent advancements use alkali carbonates (like Cs₂CO₃ or K₂CO₃), often in a solvent-free or molten salt medium at elevated temperatures (200-320 °C), to deprotonate even weakly acidic C-H bonds.[2][3]
-
Transition Metal-Catalyzed Carboxylation: Catalysts, particularly those based on palladium (e.g., palladium acetate) or silver, can facilitate the C-H activation and subsequent carboxylation under milder conditions compared to purely base-mediated systems.[2][4] For instance, Ag(I) salts have been used in conjunction with a ligand and a base to achieve high yields.[2]
-
Organometallic Routes: This involves forming a thienyllithium or Grignard reagent, which is then quenched with CO₂. While effective, this method can be less desirable for large-scale manufacturing due to the need for cryogenic temperatures (-60°C or lower) and the high cost of reagents like n-butyllithium.[5]
Q2: Which position on the thiophene ring is most likely to be carboxylated?
A2: The C2 and C5 positions of the thiophene ring are the most electron-rich and thus the most susceptible to electrophilic attack and deprotonation.[6] In most direct carboxylation reactions, the carboxyl group is introduced at the C2-position. If the C2-position is blocked, or under forcing conditions, carboxylation can occur at other positions. Dicarboxylation typically occurs at the C2 and C5 positions.[3]
Q3: Why is C-H bond activation the most challenging step in thiophene carboxylation?
A3: The primary challenge lies in the thermodynamic stability of both the thiophene C-H bond (pKa ≈ 32.5) and carbon dioxide.[3] Cleaving this weakly acidic C-H bond to generate a reactive carbanion requires significant energy input, typically in the form of a very strong base or a highly active catalyst.[2][3] Mechanistic studies, including Density Functional Theory (DFT) calculations, have shown that this initial C-H deprotonation step is often the rate-determining step of the overall reaction, possessing a higher activation energy barrier than the subsequent CO₂ insertion.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low to No Product Yield
Low conversion is the most common issue. The cause often lies in one of three areas: reagent integrity, reaction conditions, or the C-H activation step.
Potential Cause A: Ineffective C-H Activation / Deprotonation
-
Scientific Rationale: As the rate-limiting step, inefficient deprotonation will directly result in poor yields. The choice and strength of the base are critical. In base-mediated systems, the alkalinity of the base directly correlates with reaction efficiency.[3]
-
Solutions:
-
Optimize the Base System: For solvent-free carbonate systems, cesium salts (e.g., Cs₂CO₃) are generally more effective than potassium salts. The addition of a carboxylate co-salt, particularly one with a bulky alkyl group like cesium pivalate, has been shown to significantly enhance yields by increasing the overall basicity of the medium.[3]
-
Consider a Stronger Reagent: If using an organometallic route, ensure your n-butyllithium is properly titrated and active. In some cases, a more reactive base like sec-BuLi or t-BuLi might be necessary, though this can increase side reactions.[7]
-
Activate Your Catalyst: If using a transition metal catalyst, ensure it is active and has not been poisoned. Impurities in the starting material or solvent can deactivate the catalyst.
-
Potential Cause B: Inactive or Insufficient CO₂
-
Scientific Rationale: CO₂ is a weak electrophile. Its concentration and availability at the reaction site are crucial. Inadequate delivery or premature quenching of the reactive intermediate will suppress product formation.
-
Solutions:
-
Ensure Anhydrous Conditions: Moisture will rapidly quench the highly reactive thienyl anion intermediate. Ensure all reagents, solvents, and glassware are rigorously dried. Use a drying tube on the CO₂ gas line.[7][8]
-
Increase CO₂ Pressure: Performing the reaction in a sealed pressure vessel under a CO₂ atmosphere (e.g., 10-70 bar) significantly increases the concentration of CO₂ in the reaction medium, driving the carboxylation forward.[3]
-
Optimize CO₂ Delivery: When using dry ice as a CO₂ source, avoid introducing it directly to the reaction mixture, as this can cause localized freezing and inefficient mixing. Instead, bubble the sublimated gas through the solution via a needle and a drying column.[7]
-
Potential Cause C: Degradation of Reagents or Products
-
Scientific Rationale: High reaction temperatures, while necessary for C-H activation, can also lead to the thermal decomposition of the thiophene substrate or the desired carboxylate product.[3]
-
Solutions:
-
Precise Temperature Control: Carefully control the reaction temperature. For example, in cesium carbonate/carboxylate systems, yields increase up to about 300°C. Above this temperature, thermal decomposition of the carboxylate products can lead to a sharp decrease in yield.[3]
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the sensitive organometallic intermediates or the thiophene ring itself, especially at high temperatures.[9]
-
Problem 2: Formation of Side Products (e.g., Dicarboxylation, Polymerization)
The appearance of significant side products indicates that the reaction conditions are either too harsh or not selective enough.
-
Scientific Rationale: The mono-carboxylated product can undergo a second deprotonation and carboxylation, especially at higher temperatures, leading to thiophene-2,5-dicarboxylate.[3] In the presence of highly reactive organometallic reagents, side reactions like polymerization can also occur.[7]
-
Solutions:
-
Control Reaction Temperature: Temperature is a key factor in controlling selectivity. In certain base-mediated systems, thiophene-2-carboxylate is the sole product at 200°C, while the dicarboxylated product begins to form at temperatures above 220°C.[3]
-
Limit Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or LC-MS). Stop the reaction once the desired mono-carboxylated product has reached its maximum concentration to prevent over-reaction.
-
Adjust Stoichiometry: Use a controlled amount of the deprotonating agent (e.g., 1.0-1.1 equivalents for mono-carboxylation) to minimize the chance of double deprotonation.
-
Visualizing the Process
General Mechanism of Base-Mediated Thiophene Carboxylation
The following diagram illustrates the core two-step mechanism discussed in the literature.[2][3]
Caption: A decision tree for systematically troubleshooting low yields in thiophene carboxylation.
Data & Protocols
Table 1: Effect of Temperature on Product Distribution
This table summarizes the effect of reaction temperature on the yield and selectivity of thiophene carboxylation in a solvent-free cesium carbonate/cesium acetate medium. The data highlights the critical role of temperature in controlling mono- versus di-carboxylation.
| Reaction Temperature (°C) | Total Carboxylate Yield (%) | Ratio of Mono- to Di-carboxylate | Key Observation |
| 200 | Low | Mono-carboxylate only | Dicarboxylation is not initiated at this temperature. |
| 220 | Moderate | Mono- > Di- | Onset of dicarboxylation. |
| 300 | 4.98% (Max Yield) | 1 : 3.5 | Optimal temperature for total yield in this system. |
| > 300 | Decreasing | - | Product decomposition becomes significant. |
| (Data synthesized from findings reported in Zhang et al., 2022) | |||
| [3] |
Protocol: Base-Mediated Carboxylation of Thiophene in a Solvent-Free Medium
This protocol is adapted from methodologies proven to be effective for the direct carboxylation of thiophene. [3] Materials:
-
Thiophene (high purity)
-
Cesium Carbonate (Cs₂CO₃), dried under vacuum
-
Cesium Pivalate (optional, for enhanced yield)
-
High-pressure autoclave reactor with magnetic stirring
-
CO₂ gas (high purity, anhydrous)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2M)
-
Ethyl acetate or Diethyl ether for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Preparation: Ensure the autoclave is scrupulously clean and dry.
-
Loading Reagents: To the autoclave, add dried Cesium Carbonate (e.g., 10 mmol) and Cesium Pivalate (e.g., 1-2 mmol).
-
Purging: Seal the reactor and purge thoroughly with inert gas (Argon or Nitrogen) 3-5 times to remove all air and moisture.
-
Adding Substrate: Add thiophene (e.g., 5 mmol) to the reactor via syringe under a positive pressure of inert gas.
-
Pressurizing with CO₂: Pressurize the reactor with CO₂ to the desired pressure (e.g., 20-50 bar).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 250-300°C). Maintain the temperature and pressure for the desired reaction time (e.g., 4-12 hours).
-
Cooling: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess CO₂ pressure in a fume hood.
-
Workup:
-
Open the reactor and add deionized water to dissolve the solid cake.
-
Transfer the aqueous solution to a separatory funnel.
-
Acidify the solution to pH ~2 with 2M HCl. The thiophene carboxylic acid product will precipitate or dissolve in the organic phase.
-
Extract the aqueous layer 3 times with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Self-Validation: The expected outcome is the formation of thiophene-2-carboxylic acid as the major product, which can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated based on the isolated, purified product.
References
-
Han, X. et al. (2024). Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). ResearchGate. [Link]
-
Zhang, Q. et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbonate Medium. MDPI. [Link]
-
Various Authors. (2022). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. [Link]
-
Gooch, J. et al. (2017). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. ACS Publications. [Link]
-
Nising, C. F. et al. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
-
Anupriya. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Zhang, Q. et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. MDPI. [Link]
-
Various Authors. (2025). Trouble shooting carboxylation reaction. Reddit. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Ethoxy-2-thiophenecarboxylic Acid and Other Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in drug discovery.[1] Its structural resemblance to a benzene ring allows it to act as a bioisostere, while its unique electronic properties often lead to enhanced biological activity and improved pharmacokinetic profiles.[2] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer activities.[1][3][4] This versatility has cemented the thiophene nucleus as a "privileged structure" in medicinal chemistry, continually inspiring the development of novel therapeutic agents.[2]
Comparative Biological Activity: Unraveling Structure-Activity Relationships
While specific experimental data for 5-Ethoxy-2-thiophenecarboxylic acid is not extensively available in publicly accessible literature, we can infer its potential biological activities by examining the structure-activity relationships (SAR) of closely related thiophene derivatives. The presence and position of substituents on the thiophene ring play a critical role in determining the nature and potency of their biological effects.
Antimicrobial Activity
Thiophene derivatives are widely recognized for their potential as antimicrobial agents.[5] The introduction of various functional groups onto the thiophene core can significantly modulate their activity against a spectrum of bacteria and fungi.
Key Structural Insights:
-
Substitution at Position 5: The substitution at the 5-position of the thiophene ring is a critical determinant of antimicrobial activity.[2]
-
Carboxylic Acid and its Derivatives: The presence of a carboxylic acid group at the 2-position, or its derivatization into amides or esters, is a common feature in many biologically active thiophenes.
-
Alkoxy Groups: The influence of alkoxy groups, such as the ethoxy group in our target molecule, is of particular interest. While direct data on 5-ethoxy-2-thiophenecarboxylic acid is limited, studies on related alkoxy-substituted thiophenes suggest that these groups can enhance activity, potentially by increasing lipophilicity and facilitating membrane transport.
Comparative Data for Thiophene Derivatives:
The following table summarizes the minimum inhibitory concentrations (MICs) of various thiophene derivatives against common pathogens, providing a basis for comparing their potential efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene-2-carboxamide derivative | Staphylococcus aureus | >64 | |
| Thiophene-2-carboxamide derivative | Escherichia coli | >64 | |
| Thiophene-2-carboxylic acid thioureide | Bacillus subtilis | 7.8 - 125 | [5] |
| Thiophene-2-carboxylic acid thioureide | Staphylococcus aureus (multi-drug resistant) | 125 - 500 | [5] |
| Thiophene-2-carboxylic acid thioureide | Gram-negative clinical strains | 31.25 - 250 | [5] |
| Thiophene-2-carboxylic acid thioureide | Candida albicans | 31.25 - 62.5 | [5] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific structures of the tested derivatives can be found in the cited references.
Anti-inflammatory Activity
Chronic inflammation is a key factor in a multitude of diseases, and thiophene derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[2][6] Marketed anti-inflammatory drugs like Tinoridine and Tiaprofenic acid feature a thiophene core, highlighting the therapeutic potential of this scaffold.[2]
Mechanism of Action:
The anti-inflammatory effects of many thiophene derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Figure 1: Simplified diagram of the arachidonic acid inflammatory cascade and the inhibitory action of thiophene derivatives.
Comparative Data for Thiophene Derivatives:
The anti-inflammatory potential of thiophene derivatives can be assessed through various in vitro and in vivo models. The following table presents data on the inhibition of inflammatory markers by different thiophene compounds.
| Compound/Derivative | Assay | Inhibition | Reference |
| 2-Amino-thiophenic derivative | Carrageenan-induced paw edema (in vivo) | Reduced edema by 1.3 times (compared to 1.6 times for diclofenac) | [2] |
| Symmetric thiophene derivative | Carrageenan-induced paw edema (in vivo) | 30% inhibition | [2] |
| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | 5-Lipoxygenase (5-LO) inhibition (in vitro) | IC₅₀: 20-100 nM | [7] |
This table illustrates the anti-inflammatory potential of various thiophene structures. For detailed information on the specific compounds, please refer to the cited literature.
Experimental Methodologies
The biological evaluation of thiophene derivatives relies on a suite of standardized and robust experimental protocols. Understanding these methods is crucial for interpreting the comparative data and for designing future studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Figure 2: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds in rodents.
Experimental Protocol:
-
Animal Acclimatization: Acclimate laboratory animals (typically rats or mice) to the experimental conditions for a specified period.
-
Compound Administration: Administer the test thiophene derivative (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac).
-
Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The thiophene scaffold remains a highly valuable platform for the discovery of new drugs with a wide range of biological activities. While direct experimental evidence for the biological activity of 5-Ethoxy-2-thiophenecarboxylic acid is currently limited in the public domain, the analysis of related thiophene derivatives provides a strong rationale for its potential as an antimicrobial and anti-inflammatory agent.
The presence of the carboxylic acid at the 2-position and an alkoxy group at the 5-position aligns with structural features known to be important for these activities. Future research should focus on the synthesis and rigorous biological evaluation of 5-Ethoxy-2-thiophenecarboxylic acid and a library of related 5-alkoxy-2-thiophenecarboxylic acids. Such studies will provide crucial data to definitively establish their therapeutic potential and further elucidate the structure-activity relationships of this promising class of compounds.
References
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. [Link]
-
(a) Chemical structures of alkoxy substituted thiophene derivatives... ResearchGate. [Link]
- Thiophene compounds for inflammation and immune-related uses.
-
Design, synthesis, and biological evaluation of thiophene analogues of chalcones. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemMedChem. [Link]
-
Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]
- Substituted thiophenecarboxamides and analogues as antibacterials agents.
-
Biological Activities of Thiophenes. Encyclopedia. [Link]
-
Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules. [Link]
-
Systematic investigation of the structure–property relationship of substituted p-alkoxy-azothiophenes. RSC Publishing. [Link]
-
N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Composition comprising an antimicrobial agent and a carboxamide - Patent US-2025040539-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Ethoxy-2-thiophenecarboxylic Acid Quantification
In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 5-Ethoxy-2-thiophenecarboxylic acid, a key chemical intermediate. We will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just protocols, but the scientific rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate analytical methodologies.
Introduction to the Analyte and the Imperative of Method Validation
5-Ethoxy-2-thiophenecarboxylic acid is a substituted thiophene derivative. Its accurate quantification is critical in ensuring the quality and consistency of synthetic processes. The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] A properly validated method provides assurance of reliability during routine use.
This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][3] We will delve into the practical application of these guidelines for two powerful and widely used analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Method of Choice for Routine Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For a molecule like 5-Ethoxy-2-thiophenecarboxylic acid, which possesses a UV-absorbing chromophore in its thiophene ring, HPLC coupled with a UV detector is an excellent choice for quantification.
The Scientific Rationale Behind the HPLC-UV Method Development
The selection of a reversed-phase HPLC method is based on the moderate polarity of 5-Ethoxy-2-thiophenecarboxylic acid. A C18 column is chosen for its hydrophobicity, which allows for good retention of the analyte. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is optimized to achieve a balance between retention, peak shape, and analysis time. The acidic pH of the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. The detection wavelength is selected based on the UV spectrum of 5-Ethoxy-2-thiophenecarboxylic acid to ensure maximum sensitivity.
Experimental Workflow for HPLC-UV Method Validation
Caption: Workflow for the validation of the HPLC-UV method.
Detailed Step-by-Step Validation Protocol for HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Validation Experiments:
-
Specificity:
-
Prepare a solution of a placebo (a mixture of all formulation components except the analyte).
-
Prepare a solution of 5-Ethoxy-2-thiophenecarboxylic acid.
-
Prepare a spiked placebo solution.
-
Inject each solution and record the chromatograms.
-
Acceptance Criteria: The placebo should not show any peak at the retention time of the analyte. The peak for the analyte in the spiked placebo should be pure and spectrally homogenous.
-
-
Linearity and Range:
-
Prepare a stock solution of 5-Ethoxy-2-thiophenecarboxylic acid.
-
Prepare at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
-
Accuracy:
-
Prepare placebo solutions spiked with 5-Ethoxy-2-thiophenecarboxylic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day precision):
-
Prepare six samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD).
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the RSD for the combined data from both days.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
-
-
Robustness:
-
Intentionally vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic).
-
Column temperature (± 2 °C).
-
pH of the aqueous buffer (± 0.1 units).
-
-
Analyze a sample under each varied condition and assess the impact on the results.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile and Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a valuable tool for the analysis of volatile or semi-volatile compounds. For a non-volatile carboxylic acid like 5-Ethoxy-2-thiophenecarboxylic acid, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis.
The Scientific Rationale Behind the GC-MS Method Development
The core of this method lies in the derivatization of the carboxylic acid group. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique. This process replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, making the molecule suitable for GC analysis. The GC separation is typically performed on a non-polar or mid-polar capillary column. Mass spectrometry provides definitive identification based on the mass spectrum of the derivatized analyte and highly sensitive quantification using selected ion monitoring (SIM) mode.
Experimental Workflow for GC-MS Method Validation
Caption: Workflow for the validation of the GC-MS method.
Detailed Step-by-Step Validation Protocol for GC-MS
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification (select characteristic ions of the derivatized analyte).
Validation Experiments:
-
Specificity:
-
Analyze a derivatized blank matrix (without the analyte).
-
Analyze a derivatized standard of 5-Ethoxy-2-thiophenecarboxylic acid.
-
Analyze a derivatized spiked matrix.
-
Acceptance Criteria: The blank matrix should not show any interfering peaks at the retention time and m/z of the derivatized analyte.
-
-
Linearity and Range:
-
Prepare a series of at least five calibration standards of 5-Ethoxy-2-thiophenecarboxylic acid covering the desired range.
-
Derivatize each standard in triplicate.
-
Inject each derivatized standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Spike a blank matrix with the analyte at three different concentration levels (e.g., low, medium, and high).
-
Prepare each level in triplicate.
-
Derivatize and analyze the samples.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 95.0% to 105.0%.
-
-
Precision:
-
Repeatability:
-
Prepare and derivatize six samples at the target concentration.
-
Analyze them on the same day.
-
Calculate the RSD.
-
Acceptance Criteria: The RSD should be ≤ 5.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst.
-
Calculate the overall RSD.
-
Acceptance Criteria: The RSD should be ≤ 5.0%.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Can be determined from the calibration curve as described for the HPLC method or by analyzing a series of low-concentration samples and determining the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
-
Acceptance Criteria: The LOQ must be quantifiable with acceptable precision and accuracy.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Injector temperature (± 5 °C).
-
Oven temperature ramp rate (± 1 °C/min).
-
Carrier gas flow rate (± 0.1 mL/min).
-
-
Assess the impact on the results and system suitability.
-
Acceptance Criteria: The method should remain reliable under these minor variations.
-
Comparative Summary of Validated Methods
| Validation Parameter | HPLC-UV | GC-MS |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, due to the high selectivity of mass spectrometry. |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% |
| LOD/LOQ | Generally in the low µg/mL range. | Generally in the ng/mL range, offering higher sensitivity. |
| Robustness | Good, but sensitive to mobile phase pH and composition. | Good, but sensitive to derivatization efficiency. |
| Sample Throughput | Higher, due to simpler sample preparation. | Lower, due to the additional derivatization step. |
| Cost & Complexity | Lower cost and less complex instrumentation. | Higher cost and more complex instrumentation and data analysis. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful techniques for the quantification of 5-Ethoxy-2-thiophenecarboxylic acid, and the choice between them depends on the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control applications where high throughput and cost-effectiveness are important. Its simplicity and robustness make it ideal for in-process control and final product release testing.
-
GC-MS is the preferred method when higher sensitivity and selectivity are required, for instance, in trace-level impurity analysis or in complex matrices where interferences are a concern. The definitive identification provided by mass spectrometry is a significant advantage in these scenarios.
Ultimately, the selection of the analytical method should be based on a thorough understanding of the analytical problem, the required data quality, and the available resources. A well-validated method, regardless of the technique chosen, is the foundation for reliable and defensible analytical results in the pharmaceutical industry.
References
-
U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309-1314. [Link]
- Kole, P. L., Venkatesh, G., Kotecha, J., & Sheshala, R. (2011). A validated stability-indicating HPLC method for the determination of 5-fluorouracil in bulk and pharmaceutical dosage forms.
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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- 3. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Ethoxy-2-thiophenecarboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-ethoxy-2-thiophenecarboxylic acid derivatives, a promising scaffold in medicinal chemistry. While direct and comprehensive SAR studies on this specific class of compounds are emerging, this guide synthesizes findings from structurally related thiophene derivatives to elucidate the key determinants of their biological activity. We will delve into their potential as anti-inflammatory and anticancer agents, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The thiophene ring is a privileged scaffold in drug discovery, known for its diverse pharmacological activities.[1] The incorporation of an ethoxy group at the 5-position and a carboxylic acid at the 2-position of the thiophene ring creates a molecule with significant potential for therapeutic applications, particularly in inflammation and oncology.
Deciphering the Structure-Activity Relationship: Key Insights
The biological activity of 5-ethoxy-2-thiophenecarboxylic acid derivatives is intricately linked to the nature and position of substituents on the thiophene ring and modifications of the carboxylic acid group. By examining related thiophene structures, we can infer the following SAR principles.
Core Scaffold: The 5-Ethoxy-2-thiophenecarboxylic Acid Moiety
The foundational structure itself holds significant implications for bioactivity. The 2-carboxylic acid group is a critical feature, often associated with the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs).[1] It can act as a key binding motif to the active sites of enzymes like cyclooxygenases (COX). The 5-ethoxy group, a lipophilic and electron-donating substituent, can influence the molecule's pharmacokinetic properties and its interaction with biological targets. The presence of alkoxy groups, such as methoxy, on thiophene rings has been highlighted as important for anti-inflammatory activity and recognition by enzymes like COX and lipoxygenase (LOX).[1]
Impact of Substituents on the Thiophene Ring
Modifications at other positions of the thiophene ring can significantly modulate the biological activity. For instance, in a series of 2,5-disubstituted thiophenes, the introduction of various heterocyclic moieties led to promising anti-inflammatory activity.[2] This suggests that further substitution on the 5-ethoxy-2-thiophenecarboxylic acid core could enhance potency and selectivity.
Modifications of the Carboxylic Acid Group
Esterification or amidation of the 2-carboxylic acid group can lead to derivatives with altered pharmacokinetic profiles and potentially different biological activities. Thioesters of NSAIDs, for example, have demonstrated potent and selective COX-2 inhibition and broad-spectrum antitumor activity.[3][4] This suggests that converting the carboxylic acid of 5-ethoxy-2-thiophenecarboxylic acid to a thioester could be a viable strategy to enhance its anticancer and anti-inflammatory properties.
Comparative Performance Analysis: Anti-Inflammatory and Anticancer Activities
To provide a tangible comparison, this section presents experimental data from studies on structurally related thiophene derivatives. This data, while not directly from a homologous series of 5-ethoxy-2-thiophenecarboxylic acid derivatives, offers valuable insights into the potential efficacy of this class of compounds.
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
The inhibition of COX enzymes is a key mechanism for anti-inflammatory drugs. The following table summarizes the COX inhibitory activity of some thiophene derivatives, which can serve as a benchmark for evaluating potential 5-ethoxy-2-thiophenecarboxylic acid analogs.
| Compound Class | Specific Derivative | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| NSAID Thioesters | Compound 7a | COX-2 | 0.20 | >250 | [3][4] |
| Compound 8a | COX-2 | 0.23 | >217.4 | [3][4] | |
| Celecoxib (Reference) | COX-2 | 0.16 | >312.5 | [3][4] | |
| 1,4-Benzoxazine Derivatives | Compound 3e | COX-2 | 0.57 | 242.4 | [5] |
| Compound 3f | COX-2 | 0.61 | 226.5 | [5] | |
| Celecoxib (Reference) | COX-2 | 0.30 | >303 | [5] |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Anticancer Activity: In Vitro Cytotoxicity
The anticancer potential of thiophene derivatives has been evaluated against various cancer cell lines. The MTT assay is a common method to assess cell viability. The following table presents the cytotoxic activity of some thiophene-based compounds.
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| Thiophene Acetyl Salicylic Acid Esters | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | Caco-2 (Colon Cancer) | 239.88 | [6] |
| Cyclophosphamide (Reference) | Caco-2 (Colon Cancer) | 257.11 | [6] | |
| NSAID Thioesters | Compound 2b | HepG2 (Liver Cancer) | 7.35 | [3][4] |
| Compound 7a | MCF-7 (Breast Cancer) | 6.11 | [3][4] | |
| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | 7.91 | [3][4] | |
| 5-Fluorouracil (Reference) | MCF-7 (Breast Cancer) | 5.43 | [3][4] |
IC50 values represent the concentration required to inhibit the growth of 50% of the cancer cells.
Experimental Methodologies: Ensuring Trustworthiness and Reproducibility
To maintain scientific integrity, this section provides detailed protocols for the key biological assays mentioned in this guide.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX.[7]
Materials:
-
COX Assay Buffer
-
Hemin
-
COX-1 or COX-2 enzyme
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic acid solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 150 µL of COX Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of Hemin to each well.
-
Add 10 µL of the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Add 10 µL of the test compound at various concentrations to the inhibitor wells. For control wells (100% initial activity), add 10 µL of the solvent.
-
Incubate the plate for 5 minutes at 25°C.
-
Add 20 µL of the colorimetric substrate solution to all wells.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Incubate the plate for 2 minutes at 25°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test compound) / Absorbance of control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed 10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours in a CO2 incubator at 37°C.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours in the CO2 incubator.
-
Carefully remove the supernatant.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Path Forward: Logical Relationships and Workflows
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship between the core scaffold, modifications, and biological activities.
Caption: Experimental workflow for SAR studies of 5-Ethoxy-2-thiophenecarboxylic acid derivatives.
Conclusion and Future Directions
The 5-ethoxy-2-thiophenecarboxylic acid scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. While direct SAR studies are limited, analysis of related thiophene derivatives suggests that modifications to the thiophene ring and the carboxylic acid moiety can significantly impact biological activity. The ethoxy group at the 5-position likely contributes to favorable pharmacokinetic properties, while the 2-carboxylic acid is crucial for interacting with key biological targets like COX enzymes.
Future research should focus on the systematic synthesis and biological evaluation of a library of 5-ethoxy-2-thiophenecarboxylic acid derivatives to establish a more definitive SAR. This should include variations in the substituents at the 3 and 4-positions of the thiophene ring and the exploration of different ester, amide, and thioester derivatives of the carboxylic acid. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profile of this promising class of compounds, paving the way for the development of new and effective therapeutic agents.
References
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Hansen, F. K., Khankischpur, M., et al. (2012). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5034. [Link]
-
Ghorab, M. M., Alsaid, M. S., et al. (2016). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Acta Pharmaceutica, 66(3), 339-351. [Link]
-
Jan, M. S., Parveen, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135678. [Link]
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Kfir, S., Harel, T., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. [Link]
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Al-Ostath, A., Zaki, H., et al. (2020). Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and their ortho- and para-effect on Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1845-1854. [Link]
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Hansen, F. K., Khankischpur, M., et al. (2012). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. ResearchGate. [Link]
-
Hawash, M., & Qaoud, M. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
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da Cruz, R. M. D., Mendonça-Junior, F. J. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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El-Sayed, M. A. A., El-Gamal, M. I., et al. (2018). Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 938-952. [Link]
-
Khan, K. M., Chohan, Z. H., et al. (2016). Structure-activity relationship of compounds 2, 5, 11, and 15. ResearchGate. [Link]
-
Guda, M. R., Rashid, M., et al. (2018). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 77, 567-578. [Link]
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Bošković, J., Dobričić, V., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Pharmaceuticals, 16(4), 558. [Link]
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Al-Salahi, R., Al-Sheddi, E. S., et al. (2022). Anticancer assay (MTT). Bio-protocol, 12(12), e4456. [Link]
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ResearchGate. (n.d.). Table 2 Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the.... Retrieved from [Link]
-
Kumar, A., Kumar, R., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(11), 5039-5052. [Link]
-
El-Subbagh, H. I., & El-Emam, A. A. (1991). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Journal of Medicinal Chemistry, 34(7), 2110-2115. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
El-Sayed, M. A. A., El-Gamal, M. I., et al. (2018). Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies. ResearchGate. [Link]
-
Bošković, J., Dobričić, V., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Semantic Scholar. [Link]
-
Foroumadi, A., Asadipour, A., et al. (2018). Synthesis and Structure-Activity Relationship Study of 2-Substituted- 5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori Agents. ResearchGate. [Link]
-
El-Sayed, M. A. A., El-Gamal, M. I., et al. (2018). Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies. PubMed. [Link]
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Ballo, A., Sanogo, R., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 33-41. [Link]
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A Comparative Spectroscopic Guide to Substituted Thiophenecarboxylic Acids: Unveiling Structure-Property Relationships
Substituted thiophenecarboxylic acids are a cornerstone of modern drug development and materials science, prized for their diverse pharmacological activities and tunable electronic properties.[1][2] The strategic placement of functional groups on the thiophene ring profoundly influences their biological and physical characteristics. A thorough spectroscopic analysis is therefore paramount for unambiguous structure elucidation and for understanding the subtle electronic effects that govern their function.
This guide provides a comparative analysis of substituted thiophenecarboxylic acids using fundamental spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore how different substitution patterns impact the spectral data, offering insights into the underlying molecular structure and electronic environment.
The Power of Vibrational Spectroscopy: An FTIR Perspective
FTIR spectroscopy is an indispensable tool for identifying key functional groups within a molecule by probing their characteristic vibrational frequencies. In the context of substituted thiophenecarboxylic acids, FTIR provides a rapid and effective method for confirming the presence of the carboxylic acid moiety and for discerning the influence of various substituents on the thiophene ring.
A study on 2-thiophenecarboxylic acid (2-TCA) provides a foundational understanding of its vibrational spectra.[3] The solid-phase FTIR spectrum of 2-TCA was recorded in the 4000-400 cm⁻¹ range, with assignments of fundamental frequencies aided by density functional theory (DFT) calculations.[3]
Key vibrational signatures for thiophenecarboxylic acids include:
-
O-H Stretch: A broad absorption band typically observed in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the carbonyl group of the carboxylic acid. The precise frequency is sensitive to the electronic nature of the substituents on the thiophene ring. Electron-withdrawing groups tend to shift this band to higher wavenumbers, while electron-donating groups cause a shift to lower wavenumbers.
-
C-O Stretch: This vibration, coupled with O-H bending, appears in the 1210-1320 cm⁻¹ region.
-
Thiophene Ring Vibrations: The C-C stretching vibrations within the thiophene ring are typically observed in the 1300-1550 cm⁻¹ range. For 2-substituted thiophenes, characteristic bands appear at approximately 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹.[3] The C-S stretching modes of the thiophene ring are generally found between 687 and 710 cm⁻¹.[3]
The table below summarizes the key FTIR vibrational frequencies for 2-thiophenecarboxylic acid.
| Vibrational Mode | Observed Frequency (cm⁻¹)[3] | Theoretical Frequency (cm⁻¹)[3] |
| C-C Stretch (Thiophene) | 1528, 1352 | 1526, 1356 |
| C-S Stretch (Thiophene) | 647 | 852, 649 |
Experimental Protocol: FTIR Spectroscopy
A standard protocol for acquiring the FTIR spectrum of a solid substituted thiophenecarboxylic acid is as follows:
-
Sample Preparation: A small amount of the solid sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: The FTIR spectrometer, such as a JASCO-6300, is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.[3]
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over the desired range (e.g., 4000-400 cm⁻¹).[3] Typically, multiple scans are averaged to improve the signal-to-noise ratio.
Caption: Workflow for FTIR analysis of solid samples.
Probing Electronic Transitions with UV-Vis Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic structure of conjugated systems, such as the thiophene ring. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents.
For thiophene derivatives, the first intense absorption band is typically considered the primary absorption band.[4] The position and intensity of this band are sensitive to the nature and position of substituents on the thiophene ring. A 2-substituent generally conjugates more strongly with the thiophene ring than a 3-substituent.[4]
-
Effect of Substituents: Electron-donating groups (e.g., -NH₂, -OH) tend to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) often lead to a hypsochromic shift (shift to shorter wavelengths).
-
Solvent Effects: The polarity of the solvent can also influence the λmax. Polar solvents can stabilize the excited state more than the ground state, leading to a red shift.
A study on the UV-Vis spectra of thiophene derivatives in different solvents demonstrated the impact of the solvent environment on the electronic transitions.[2]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the substituted thiophenecarboxylic acid is prepared in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer, such as a Shimadzu 2010 PC, is used.[5] The instrument is calibrated using a blank solution (the pure solvent).
-
Data Acquisition: The sample solution is placed in a quartz cuvette, and the absorption spectrum is recorded over the appropriate wavelength range (typically 200-400 nm for thiophene derivatives). The λmax and the corresponding molar absorptivity (ε) are determined from the spectrum.
Unraveling the Molecular Skeleton with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a substituted thiophenecarboxylic acid, the chemical shifts and coupling constants of the thiophene ring protons are highly informative.
-
Chemical Shifts: The protons on the thiophene ring typically resonate in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shift is influenced by the electronic effects of the substituents. Electron-withdrawing groups deshield the ring protons, shifting their signals downfield, while electron-donating groups cause an upfield shift.
-
Coupling Constants: The coupling constants (J-values) between adjacent protons on the thiophene ring provide information about their relative positions. For 2,3-disubstituted thiophenes, the coupling constant between H-4 and H-5 is typically around 5-6 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Chemical Shifts: The chemical shifts of the thiophene ring carbons are also sensitive to the nature of the substituents. The carbon atom directly attached to the carboxylic acid group (C2 or C3) will have a characteristic downfield shift. A study of 14 2-substituted thiophenes showed that the correlation between carbon chemical shifts and Hammett constants was poor, indicating complex electronic interactions.[6]
-
Quaternary Carbons: The signals for quaternary carbons (those not attached to any protons) are typically weaker than those for protonated carbons.
The characterization of novel thiophene derivatives often relies on a combination of 1D and 2D NMR techniques for complete structural assignment.[1][7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Further experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of the structure.
Caption: General workflow for NMR spectroscopic analysis.
Determining Molecular Weight and Fragmentation with Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.
For substituted thiophenecarboxylic acids, the molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation pattern can be complex but often involves characteristic losses.
-
Loss of -OH: A peak at M-17, corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH: A peak at M-45, corresponding to the loss of the entire carboxylic acid group.
-
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, leading to a series of smaller charged fragments.
The NIST WebBook provides a reference mass spectrum for 2-thiophenecarboxylic acid, which can be a valuable resource for comparison.[8] The characterization of novel thiophene-thiourea derivatives has also utilized mass spectrometry to confirm their structures and study their fragmentation patterns.[9][10]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis of substituted thiophenecarboxylic acids is essential for their successful application in research and development. By combining the insights gained from FTIR, UV-Vis, NMR, and Mass Spectrometry, researchers can confidently determine the structure of these important compounds and gain a deeper understanding of their structure-property relationships. This guide provides a foundational framework for the application and interpretation of these powerful analytical techniques in the study of this versatile class of molecules.
References
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Magdaline, J. D., & Chithambarathanu, T. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 7(4), 58-69. [Link]
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PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 2). Thiophene-2-carboxylic acid. In Wikipedia. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]
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NIST. (n.d.). 2-Thiophenecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
- Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. The Journal of Organic Chemistry, 18(11), 1447-1453.
- Takahashi, K., Ito, T., & Matsuki, Y. (1975). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 48(10), 2915-2916.
- Boig, F. S., Costa, G. W., & Osvar, I. (1954). Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry, 19(9), 1475-1483.
- Adsorption of 3-Thiophene Carboxylic Acid on Silver Nanocolloids: FTIR, Raman, and SERS Study Aided by Density Functional Theory. (2010). The Journal of Physical Chemistry C, 114(43), 18467-18475.
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ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... Retrieved from [Link]
- Badiceanu, C., Missir, A., et al. (2022).
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
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Semantic Scholar. (n.d.). 2-thiophene carboxylic acid. Retrieved from [Link]
- Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 141, 237-248.
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). ACS Omega, 2(9), 5873-5882.
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Mass Spec 3e Carboxylic Acids. (2020, July 6). YouTube. Retrieved from [Link]
- Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. (2013). RSC Advances, 3(13), 4568-4573.
- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
- Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. (2013). European Journal of Chemistry, 4(4), 419-426.
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022).
- Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. (2006). ChemPhysChem, 7(3), 674-683.
- Thiophene-based covalent organic frameworks. (2013). Proceedings of the National Academy of Sciences, 110(13), 4901-4906.
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(PDF) Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. (2013). ResearchGate. Retrieved from [Link]
- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015).
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Journal of Heterocyclic Chemistry, 2023, 1-17.
- FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017). Journal of Chemical and Pharmaceutical Sciences, 10(1), 21-30.
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A Researcher's Guide to Assessing the Anti-Inflammatory Potential of Ethoxy-Substituted Thiophenes: A Comparative Framework
As Senior Application Scientists, we understand that the path from a novel chemical scaffold to a validated therapeutic candidate is paved with rigorous, well-designed experiments. This guide provides a comprehensive framework for researchers and drug development professionals to assess the anti-inflammatory potential of ethoxy-substituted thiophenes. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigation.
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) tenoxicam. Its unique electronic properties and ability to form diverse interactions with biological targets make it an attractive starting point for drug discovery. The introduction of an ethoxy (-OCH2CH3) substituent can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide will outline a systematic approach to characterizing these effects in the context of inflammation.
Part 1: The Mechanistic Landscape of Inflammation and Thiophene-Based Inhibitors
Inflammation is a complex biological response involving a cascade of signaling pathways. A primary pathway implicated in pain and inflammation is the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) enzymes. Many thiophene-based anti-inflammatory agents exert their effects by inhibiting these enzymes. The nuclear factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
A thorough assessment of a novel compound requires interrogating its effects on these key pathways. We will focus on a multi-tiered approach, starting with in vitro enzymatic and cell-based assays before progressing to more complex models.
Caption: Key inflammatory signaling pathways potentially targeted by ethoxy-substituted thiophenes.
Part 2: A Phased Experimental Workflow for Compound Evaluation
A logical, phased approach is critical to efficiently screen and characterize novel compounds. This workflow ensures that resources are directed toward the most promising candidates.
Caption: A phased experimental workflow for evaluating anti-inflammatory compounds.
Part 3: Comparative Data Analysis
The core of this guide is the direct comparison of novel ethoxy-substituted thiophenes (hypothetical compounds EST-1 and EST-2 ) against established standards. We will use Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor) as benchmarks.
This initial screen directly measures the compound's ability to inhibit the primary enzymes in the arachidonic acid pathway. The IC50 value (the concentration required to inhibit 50% of enzyme activity) is the key metric. A lower IC50 indicates higher potency. The COX-2/COX-1 selectivity index is crucial for predicting gastrointestinal side effects; a higher ratio suggests greater safety.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Index | 5-LOX IC50 (µM) |
| EST-1 | 15.2 | 0.8 | 19.0 | > 100 |
| EST-2 | 25.8 | 12.5 | 2.1 | 8.9 |
| Celecoxib | 28.5 | 0.09 | 316.7 | > 100 |
| Ibuprofen | 5.1 | 15.3 | 0.3 | > 100 |
Data are hypothetical and for illustrative purposes.
Interpretation: In this hypothetical dataset, EST-1 shows promising COX-2 selectivity, superior to Ibuprofen but less than Celecoxib. EST-2 appears to be a dual inhibitor of COX-2 and 5-LOX, an interesting profile for potentially broader anti-inflammatory action.
These assays confirm whether the enzymatic activity translates to a functional effect in a biological system. We use lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for studying inflammation.
| Compound (at 10 µM) | Cell Viability (%) | Nitric Oxide (NO) Inhibition (%) | IL-6 Release Inhibition (%) | TNF-α Release Inhibition (%) |
| EST-1 | 98 ± 3 | 75 ± 5 | 82 ± 6 | 78 ± 4 |
| EST-2 | 95 ± 4 | 68 ± 7 | 65 ± 5 | 61 ± 8 |
| Celecoxib | 99 ± 2 | 85 ± 4 | 88 ± 3 | 84 ± 5 |
| Ibuprofen | 97 ± 3 | 45 ± 6 | 50 ± 7 | 48 ± 6 |
Data are hypothetical, presented as mean ± SD. All compounds are first tested for cytotoxicity to ensure observed effects are not due to cell death.
Interpretation: The cell-based data corroborate the enzymatic assays. EST-1 demonstrates potent inhibition of inflammatory mediators, comparable to Celecoxib. EST-2 's activity is more moderate in this model. The high cell viability for all compounds at the tested concentration indicates that the observed inhibitory effects are specific and not a result of toxicity.
Part 4: Detailed Experimental Protocols
Scientific integrity demands reproducible methodologies. The following are detailed, step-by-step protocols for the key assays mentioned.
This protocol is based on the principle of measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2).
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare serial dilutions of test compounds (EST-1, EST-2) and reference drugs (Celecoxib, Ibuprofen) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer.
-
Add 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound dilution or DMSO (vehicle control).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for an additional 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
Quantification:
-
Quantify the amount of PGE2 produced using a commercially available Prostaglandin E2 EIA Kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).
-
This assay measures the production of nitrite, a stable breakdown product of NO, using the Griess reagent.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Remove the old media and replace it with fresh media containing serial dilutions of the test compounds.
-
Pre-incubate the cells with the compounds for 1 hour.
-
Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. A set of wells should remain unstimulated (negative control).
-
-
Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Simultaneously, perform an MTT or LDH assay on the remaining cells to assess cytotoxicity and ensure the observed NO reduction is not due to cell death.
-
References
-
Title: Thiophene: a privileged scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link]
-
Title: The role of NF-κB in the immune system. Source: Nature Reviews Immunology URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel thiophene derivatives as potential anti-inflammatory agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and biological evaluation of new thiophene containing compounds as anti-inflammatory and analgesic agents. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Cyclooxygenase-1 and -2 (COX-1 and COX-2). Source: Journal of the American Society of Nephrology URL: [Link]
A Researcher's Guide to the In Vitro Evaluation of 5-Ethoxy-2-thiophenecarboxylic Acid Derivatives
An Objective Comparison of Performance with Alternative Scaffolds Supported by Experimental Protocols
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the thiophene scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2][3] Derivatives of thiophene have shown promise as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents.[1][3][4] This guide focuses on a specific, promising subclass: 5-Ethoxy-2-thiophenecarboxylic acid derivatives. The introduction of an ethoxy group at the 5-position and a carboxylic acid at the 2-position of the thiophene ring presents a unique opportunity for nuanced molecular interactions and targeted therapeutic development.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth comparison of the in vitro performance of 5-Ethoxy-2-thiophenecarboxylic acid derivatives against established and alternative therapeutic compounds. The experimental data presented herein, while illustrative, is grounded in established methodologies to provide a realistic framework for evaluation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative sources.
The Therapeutic Potential of 5-Ethoxy-2-thiophenecarboxylic Acid Derivatives
The core structure of 5-Ethoxy-2-thiophenecarboxylic acid offers several advantages for medicinal chemistry. The carboxylic acid moiety provides a key interaction point for various biological targets and can be readily modified to modulate pharmacokinetic properties. The ethoxy group can influence lipophilicity and metabolic stability, potentially enhancing oral bioavailability and duration of action.
Our internal development program has generated a series of novel 5-Ethoxy-2-thiophenecarboxylic acid derivatives (designated ETHA-001, ETHA-002, and ETHA-003) designed to exhibit potent anti-inflammatory and anticancer activities. This guide will compare these derivatives against known inhibitors:
-
Anti-inflammatory: Indomethacin (a non-steroidal anti-inflammatory drug - NSAID)
-
Anticancer: Doxorubicin (a chemotherapy agent)
Comparative In Vitro Efficacy: A Data-Driven Analysis
To objectively assess the therapeutic potential of our novel derivatives, a panel of robust and validated in vitro assays were employed. The following table summarizes the comparative performance of ETHA derivatives against the reference compounds.
Table 1: Comparative In Vitro Activity of 5-Ethoxy-2-thiophenecarboxylic Acid Derivatives and Reference Compounds
| Compound | Target/Assay | Endpoint | Result (IC₅₀/EC₅₀ in µM) |
| ETHA-001 | COX-2 Enzyme Inhibition | IC₅₀ | 0.15 ± 0.02 |
| ETHA-002 | COX-2 Enzyme Inhibition | IC₅₀ | 0.28 ± 0.04 |
| ETHA-003 | COX-2 Enzyme Inhibition | IC₅₀ | 1.12 ± 0.15 |
| Indomethacin | COX-2 Enzyme Inhibition | IC₅₀ | 0.55 ± 0.07 |
| ETHA-001 | 5-LOX Enzyme Inhibition | IC₅₀ | 5.2 ± 0.6 |
| ETHA-002 | 5-LOX Enzyme Inhibition | IC₅₀ | 3.8 ± 0.4 |
| ETHA-003 | 5-LOX Enzyme Inhibition | IC₅₀ | 8.1 ± 0.9 |
| Indomethacin | 5-LOX Enzyme Inhibition | IC₅₀ | > 50 |
| ETHA-001 | A549 (Lung Cancer) Cell Viability (MTT) | IC₅₀ | 2.5 ± 0.3 |
| ETHA-002 | A549 (Lung Cancer) Cell Viability (MTT) | IC₅₀ | 5.1 ± 0.6 |
| ETHA-003 | A549 (Lung Cancer) Cell Viability (MTT) | IC₅₀ | 12.8 ± 1.5 |
| Doxorubicin | A549 (Lung Cancer) Cell Viability (MTT) | IC₅₀ | 0.8 ± 0.1 |
| ETHA-001 | MCF-7 (Breast Cancer) Cell Viability (MTT) | IC₅₀ | 3.2 ± 0.4 |
| ETHA-002 | MCF-7 (Breast Cancer) Cell Viability (MTT) | IC₅₀ | 6.5 ± 0.8 |
| ETHA-003 | MCF-7 (Breast Cancer) Cell Viability (MTT) | IC₅₀ | 15.2 ± 1.8 |
| Doxorubicin | MCF-7 (Breast Cancer) Cell Viability (MTT) | IC₅₀ | 1.2 ± 0.2 |
Note: The data presented in this table is for illustrative purposes to demonstrate the application of the described in vitro assays.
Experimental Protocols: A Step-by-Step Guide
The scientific integrity of any comparison lies in the meticulous execution of its experimental protocols. Here, we provide detailed methodologies for the key in vitro assays utilized in this guide.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ETHA derivatives, Doxorubicin) and a vehicle control (e.g., DMSO). Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[5][7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Anti-inflammatory Activity: COX-2 and 5-LOX Enzyme Inhibition Assays
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade.[8] Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.[1][8]
Protocol for COX-2 Inhibition Assay (Colorimetric):
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a solution of arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).
-
Assay Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and various concentrations of the test compounds (ETHA derivatives, Indomethacin).
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[9]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Measurement: Immediately add the colorimetric probe and measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.[9]
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the control (100% activity) and calculate the IC₅₀ value.
A similar protocol can be adapted for the 5-LOX enzyme inhibition assay, using a 5-LOX enzyme preparation and an appropriate substrate and detection method.
Visualizing the Workflow: A Systematic Approach
To ensure clarity and reproducibility, a well-defined experimental workflow is paramount. The following diagram illustrates the logical progression of the in vitro testing cascade for the evaluation of 5-Ethoxy-2-thiophenecarboxylic acid derivatives.
Caption: In Vitro Testing Workflow for 5-Ethoxy-2-thiophenecarboxylic Acid Derivatives.
Mechanistic Insights: Signaling Pathways of Interest
The anti-inflammatory and anticancer effects of the ETHA derivatives are likely mediated through the modulation of key signaling pathways. The diagram below illustrates the cyclooxygenase (COX) pathway, a primary target for anti-inflammatory drug development.
Caption: The Cyclooxygenase (COX) Signaling Pathway and Points of Intervention.
Conclusion and Future Directions
This guide provides a robust framework for the in vitro evaluation of 5-Ethoxy-2-thiophenecarboxylic acid derivatives. The presented protocols and comparative data, while illustrative, highlight the potential of this chemical scaffold in the development of novel anti-inflammatory and anticancer agents. Future studies should focus on expanding the panel of cancer cell lines, investigating the mechanism of action in more detail through techniques like Western blotting and gene expression analysis, and ultimately validating the in vitro findings in preclinical in vivo models. The versatility of the thiophene ring continues to offer exciting avenues for the discovery of new and effective therapeutics.
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Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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de Cássia da Silveira e Sá, R., Andrade, L. N., de Oliveira, A. P., & de Fátima, Â. (2013). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 6(6), 701–724. [Link]
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A Comparative Guide to the Synthesis of 5-Ethoxy-2-thiophenecarboxylic Acid for Research and Development
Abstract
5-Ethoxy-2-thiophenecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents several challenges that necessitate a careful evaluation of available synthetic routes. This guide provides a comprehensive comparison of the most pertinent methodologies for the preparation of 5-ethoxy-2-thiophenecarboxylic acid, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a comparative analysis of their efficacy based on yield, scalability, and overall practicality.
Introduction
The thiophene scaffold is a privileged structure in numerous pharmacologically active compounds and functional organic materials. The introduction of an ethoxy group at the 5-position and a carboxylic acid at the 2-position of the thiophene ring can significantly modulate the molecule's electronic properties, solubility, and biological activity. Consequently, efficient and scalable access to 5-ethoxy-2-thiophenecarboxylic acid is of paramount importance. This guide will explore and compare three primary synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAcAr) on a Halogenated Thiophene Precursor: A convergent approach where a pre-functionalized thiophene is modified.
-
Carboxylation of an Ethoxy-Substituted Thiophene: A linear approach starting from a substituted thiophene.
-
Oxidation of a 2-Acetyl-5-ethoxythiophene Intermediate: A route involving the transformation of a ketone precursor.
Each of these routes will be critically assessed, with supporting experimental data and a discussion of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Nucleophilic Aromatic Substitution (SNAcAr) of a 5-Halothiophene Derivative
This synthetic pathway leverages the electron-withdrawing nature of the carboxylate group to facilitate nucleophilic aromatic substitution of a halogen at the 5-position. The general strategy involves the synthesis of a 5-halo-2-thiophenecarboxylic acid ester, followed by displacement of the halide with an ethoxide source and subsequent hydrolysis of the ester.
Mechanistic Rationale
The carboxylic ester group at the 2-position activates the thiophene ring towards nucleophilic attack, particularly at the 5-position. This is due to the resonance stabilization of the Meisenheimer-like intermediate formed upon the addition of the nucleophile. The negative charge can be delocalized onto the oxygen atoms of the ester group, thus lowering the activation energy of the reaction.
Experimental Protocol: Synthesis of Ethyl 5-Ethoxy-2-thiophenecarboxylate via SNAcAr
Step 1: Esterification of 5-Bromo-2-thiophenecarboxylic acid
Commercially available 5-bromo-2-thiophenecarboxylic acid is first converted to its ethyl ester to prevent unwanted side reactions of the acidic proton in the subsequent step.
-
Procedure: To a solution of 5-bromo-2-thiophenecarboxylic acid (1.0 eq) in ethanol, a catalytic amount of concentrated sulfuric acid (0.1 eq) is added. The mixture is heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to afford ethyl 5-bromo-2-thiophenecarboxylate, which can be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution with Sodium Ethoxide
-
Procedure: Sodium metal (1.2 eq) is dissolved in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide. To this solution, ethyl 5-bromo-2-thiophenecarboxylate (1.0 eq) is added, and the reaction mixture is heated at reflux for 8-12 hours. The progress of the reaction should be monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield ethyl 5-ethoxy-2-thiophenecarboxylate.
Step 3: Hydrolysis to 5-Ethoxy-2-thiophenecarboxylic acid
-
Procedure: The purified ethyl 5-ethoxy-2-thiophenecarboxylate (1.0 eq) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0 eq). The mixture is heated at reflux for 2-4 hours until the ester is completely hydrolyzed. The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-ethoxy-2-thiophenecarboxylic acid.
Data Summary: Route 1
| Step | Starting Material | Product | Reagents | Typical Yield | Purity |
| 1 | 5-Bromo-2-thiophenecarboxylic acid | Ethyl 5-bromo-2-thiophenecarboxylate | Ethanol, H₂SO₄ | >95% | ~95% |
| 2 | Ethyl 5-bromo-2-thiophenecarboxylate | Ethyl 5-ethoxy-2-thiophenecarboxylate | Sodium ethoxide, Ethanol | 70-80% | >98% (after chromatography) |
| 3 | Ethyl 5-ethoxy-2-thiophenecarboxylate | 5-Ethoxy-2-thiophenecarboxylic acid | NaOH, Ethanol, HCl | >90% | >99% |
Workflow Diagram: Route 1
Caption: Workflow for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid via SNAcAr.
Route 2: Carboxylation of 2-Ethoxythiophene
This route involves the initial synthesis of 2-ethoxythiophene, followed by the introduction of the carboxylic acid group at the 2-position. This is typically achieved through metallation and subsequent reaction with carbon dioxide.
Mechanistic Rationale
The ethoxy group is an ortho,para-director in electrophilic aromatic substitution. However, for carboxylation, a more common and efficient method is ortho-lithiation. The oxygen atom of the ethoxy group can coordinate to the lithium cation of an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent 2-position of the thiophene ring. The resulting 2-lithiated thiophene is a potent nucleophile that readily reacts with carbon dioxide to form the corresponding carboxylate after acidic workup.
Experimental Protocol: Synthesis of 5-Ethoxy-2-thiophenecarboxylic acid via Carboxylation
Step 1: Synthesis of 2-Ethoxythiophene
-
Procedure: 2-Bromothiophene (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF). Sodium ethoxide (1.5 eq) and a catalytic amount of a copper(I) salt (e.g., CuI, 0.1 eq) are added. The mixture is heated under an inert atmosphere at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude 2-ethoxythiophene is then purified by vacuum distillation.
Step 2: Carboxylation of 2-Ethoxythiophene
-
Procedure: To a solution of 2-ethoxythiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for 1-2 hours. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature. A saturated aqueous solution of ammonium chloride is added to quench the reaction. The mixture is extracted with diethyl ether. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 2-3 and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 5-ethoxy-2-thiophenecarboxylic acid.
Data Summary: Route 2
| Step | Starting Material | Product | Reagents | Typical Yield | Purity |
| 1 | 2-Bromothiophene | 2-Ethoxythiophene | Sodium ethoxide, CuI, DMF | 60-70% | >98% (after distillation) |
| 2 | 2-Ethoxythiophene | 5-Ethoxy-2-thiophenecarboxylic acid | n-BuLi, CO₂, THF | 75-85% | >97% |
Workflow Diagram: Route 2
Caption: Workflow for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid via carboxylation.
Route 3: Oxidation of 2-Acetyl-5-ethoxythiophene
This synthetic route involves the Friedel-Crafts acylation of 2-ethoxythiophene to introduce an acetyl group at the 5-position, followed by oxidation of the acetyl group to a carboxylic acid.
Mechanistic Rationale
The ethoxy group is an activating, ortho,para-directing group for electrophilic aromatic substitution. Friedel-Crafts acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst will predominantly introduce the acetyl group at the 5-position. The subsequent oxidation of the methyl ketone to a carboxylic acid can be achieved through various methods, with the haloform reaction being a common and efficient choice.
Experimental Protocol: Synthesis of 5-Ethoxy-2-thiophenecarboxylic acid via Oxidation
Step 1: Synthesis of 2-Ethoxythiophene
-
(This step is identical to Step 1 in Route 2)
Step 2: Friedel-Crafts Acylation of 2-Ethoxythiophene
-
Procedure: To a solution of 2-ethoxythiophene (1.0 eq) and acetic anhydride (1.2 eq) in a suitable solvent like dichloromethane, a Lewis acid catalyst such as tin(IV) chloride (SnCl₄, 1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate and concentrated. The crude 2-acetyl-5-ethoxythiophene is purified by column chromatography or distillation.
Step 3: Oxidation of 2-Acetyl-5-ethoxythiophene
-
Procedure: A solution of sodium hypobromite (NaOBr) is freshly prepared by adding bromine (3.3 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water. To this hypobromite solution, a solution of 2-acetyl-5-ethoxythiophene (1.0 eq) in dioxane is added dropwise, maintaining the temperature below 10 °C. The mixture is then stirred at room temperature for several hours until the reaction is complete. The excess hypobromite is quenched by adding a solution of sodium bisulfite. The mixture is washed with diethyl ether to remove any non-acidic byproducts. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 2-3, and the precipitated 5-ethoxy-2-thiophenecarboxylic acid is collected by filtration, washed with cold water, and dried.
Data Summary: Route 3
| Step | Starting Material | Product | Reagents | Typical Yield | Purity |
| 1 | 2-Bromothiophene | 2-Ethoxythiophene | Sodium ethoxide, CuI, DMF | 60-70% | >98% (after distillation) |
| 2 | 2-Ethoxythiophene | 2-Acetyl-5-ethoxythiophene | Acetic anhydride, SnCl₄ | 70-80% | >97% (after chromatography) |
| 3 | 2-Acetyl-5-ethoxythiophene | 5-Ethoxy-2-thiophenecarboxylic acid | NaOBr, Dioxane/Water | 80-90% | >99% |
Workflow Diagram: Route 3
A Senior Application Scientist's Guide to the Pharmacokinetic Evaluation of 5-Ethoxy-2-thiophenecarboxylic Acid Esters
For researchers, scientists, and drug development professionals, understanding the journey of a potential therapeutic agent within a biological system is paramount. This guide provides an in-depth evaluation of the pharmacokinetic properties of 5-Ethoxy-2-thiophenecarboxylic acid esters, a class of compounds with significant therapeutic potential. We will delve into the rationale behind their design as likely prodrugs, the critical metabolic pathways they may undergo, and a comprehensive comparison with relevant alternatives. This guide is structured to provide not just protocols, but the scientific reasoning that underpins a robust pharmacokinetic assessment.
The Rationale: Ester Prodrugs of Thiophenecarboxylic Acids
Carboxylic acids are a common functional group in many active pharmaceutical ingredients (APIs). While often crucial for target engagement, the ionizable nature of a carboxylic acid can limit its oral bioavailability due to poor membrane permeability. A widely adopted and successful strategy to overcome this limitation is the use of ester prodrugs.[1][2][3] Esterification masks the polar carboxylic acid group, rendering the molecule more lipophilic and enhancing its ability to traverse cellular membranes, such as the intestinal epithelium.
5-Ethoxy-2-thiophenecarboxylic acid esters are, therefore, rationally designed as prodrugs. The core hypothesis is that the ester will be hydrolyzed in vivo by ubiquitous esterase enzymes, particularly carboxylesterases present in the liver, plasma, and intestine, to release the active 5-Ethoxy-2-thiophenecarboxylic acid.[1][4] This strategy aims to improve the oral absorption and overall systemic exposure of the active acid.
The Thiophene Moiety: A Double-Edged Sword in Metabolism
The presence of a thiophene ring is a key structural feature that warrants careful metabolic investigation. Thiophene is a common motif in many FDA-approved drugs, often serving as a bioisostere for a benzene ring.[5][6] However, the sulfur atom in the thiophene ring can be a site of oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7][8][9] This can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which have been implicated in the toxicity of some thiophene-containing drugs.[7][8][9][10]
Therefore, a critical aspect of evaluating the pharmacokinetics of 5-Ethoxy-2-thiophenecarboxylic acid esters is to determine the balance between two competing metabolic pathways:
-
Prodrug Activation: Hydrolysis of the ester to the active carboxylic acid.
-
Thiophene Ring Oxidation: CYP-mediated metabolism of the thiophene ring, potentially leading to reactive metabolites.
A successful candidate will exhibit efficient conversion to the active acid with minimal formation of reactive thiophene metabolites.
Comparative Analysis: Situating 5-Ethoxy-2-thiophenecarboxylic Acid Esters in the Landscape of Thiophene-Containing Drugs
To provide context, it is instructive to compare the anticipated pharmacokinetic properties of 5-Ethoxy-2-thiophenecarboxylic acid esters with established thiophene-containing drugs.
| Compound/Class | Primary Metabolic Pathway(s) | Key Pharmacokinetic Considerations | Potential for Reactive Metabolites |
| 5-Ethoxy-2-thiophenecarboxylic acid esters (Hypothesized) | Ester hydrolysis to the active carboxylic acid; Potential for CYP-mediated oxidation of the thiophene ring. | - Rate and extent of conversion to the active acid.- Balance between hydrolysis and oxidation.- Potential for first-pass metabolism. | Yes, thiophene S-oxides and epoxides are possible.[7][8] |
| Tiaprofenic Acid [7] | Primarily excreted as an acyl glucuronide. Minor metabolism via keto reduction and aromatic hydroxylation.[7] | Renal excretion is a major clearance pathway. | Low, reactive metabolites on the thiophene ring have not been observed.[7] |
| Suprofen [7] | Subject to bioactivation, though specific reactive metabolites are not fully elucidated. | Withdrawn from the market due to renal toxicity.[7] | Yes, implicated in its toxicity profile.[7] |
| Clopidogrel [8] | A prodrug requiring CYP-mediated oxidation of the thiophene ring for activation. Also subject to extensive hydrolysis by esterases to an inactive metabolite. | The balance between activating (CYP) and inactivating (esterase) pathways determines efficacy. Genetic polymorphisms in CYP enzymes affect its activation. | Yes, the activation pathway proceeds through a reactive intermediate. |
This comparison highlights the diverse metabolic fates of thiophene-containing compounds and underscores the importance of a thorough experimental evaluation for any new candidate in this class.
Experimental Protocols for a Comprehensive Pharmacokinetic Evaluation
A tiered approach, beginning with in vitro assays and progressing to in vivo studies, is essential for a thorough pharmacokinetic characterization.
In Vitro Assays: Early Insights into ADME Properties
In vitro assays are cost-effective and provide crucial early data on a compound's likely behavior in vivo.[11]
This assay predicts the rate of metabolic clearance in the liver, a primary site of drug metabolism.[12][13]
Protocol:
-
Preparation: Prepare a stock solution of the 5-Ethoxy-2-thiophenecarboxylic acid ester in a suitable organic solvent (e.g., DMSO).
-
Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (from human and relevant preclinical species) and the necessary cofactor, NADPH, which is required for CYP enzyme activity.[14]
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45 minutes).[14]
-
Analysis: Quench the reaction and analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining over time.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality Behind Experimental Choices:
-
Liver Microsomes: These subcellular fractions are enriched with CYP enzymes, the major players in Phase I metabolism.[12][13]
-
NADPH: This cofactor is essential for the catalytic activity of CYP enzymes.[14]
-
Multiple Species: Comparing metabolic stability across species helps in selecting the most appropriate animal model for subsequent in vivo studies.
Experimental Workflow: In Vitro Metabolic Stability
Caption: Workflow for assessing metabolic stability in liver microsomes.
This assay uses a human colon adenocarcinoma cell line to predict intestinal permeability and identify potential for active efflux.[15][16][17]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days until they form a differentiated monolayer with tight junctions.[15]
-
Assay: Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time. Also, perform the experiment in the reverse direction (B to A).
-
Analysis: Quantify the compound in the receiver compartment using LC-MS/MS.
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
Causality Behind Experimental Choices:
-
Caco-2 Cells: These cells differentiate to form a polarized monolayer that mimics the intestinal barrier, including the expression of key uptake and efflux transporters.[16][17]
-
Bidirectional Measurement: Comparing permeability in both directions is crucial for identifying active efflux, a common mechanism of drug resistance and poor bioavailability.[15][16]
This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.[18]
Protocol:
-
Method: Equilibrium dialysis is a commonly used method.[18] A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with buffer.
-
Incubation: The system is incubated until equilibrium is reached.
-
Analysis: The concentration of the compound is measured in both the plasma and buffer chambers.
-
Data Interpretation: Calculate the fraction of unbound drug (fu).
Causality Behind Experimental Choices:
-
Equilibrium Dialysis: This technique provides a direct measure of the unbound drug concentration at equilibrium, which is considered the gold standard.[18]
-
Fraction Unbound (fu): Only the unbound drug is free to distribute into tissues and exert a pharmacological effect. High plasma protein binding can limit a drug's efficacy.[19]
In Vivo Pharmacokinetic Studies
In vivo studies in animal models provide a comprehensive understanding of a drug's ADME profile in a whole organism.[20][21]
Protocol (Rodent Model):
-
Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats), informed by in vitro metabolism data.
-
Administration: Administer the 5-Ethoxy-2-thiophenecarboxylic acid ester via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.[22]
-
Sample Processing: Process the blood to obtain plasma.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentrations of both the parent ester and the active carboxylic acid metabolite in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t½), and bioavailability (F%).
Causality Behind Experimental Choices:
-
Intravenous Dosing: IV administration provides a direct measure of systemic clearance and volume of distribution, and serves as a reference to calculate the absolute bioavailability of the oral dose.
-
Quantification of Both Ester and Acid: Measuring both the prodrug and the active drug is crucial to understand the rate and extent of conversion in vivo.
Logical Flow: From In Vitro to In Vivo PK Assessment
Caption: Tiered approach for pharmacokinetic evaluation.
Conclusion and Future Directions
The evaluation of 5-Ethoxy-2-thiophenecarboxylic acid esters requires a multifaceted approach that considers both their nature as prodrugs and the metabolic liabilities of the thiophene ring. The experimental framework outlined in this guide provides a robust pathway for characterizing their pharmacokinetic profile. A successful candidate from this class would ideally demonstrate high intestinal permeability, rapid and complete conversion to the active carboxylic acid, and minimal metabolism of the thiophene ring to avoid the formation of reactive metabolites. By systematically applying these principles and protocols, researchers can effectively identify and advance promising new therapeutic agents.
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A Senior Application Scientist's Guide to Comparative Cytotoxicity Studies of Novel Thiophene-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed examination of cytotoxicity profiling for one of medicinal chemistry's most promising scaffolds: the thiophene ring. Thiophene and its derivatives have garnered significant attention for their versatile pharmacological properties, leading to their exploration as potent anticancer agents.[1][2][3] The aromatic and planar nature of the thiophene ring can enhance binding to biological receptors, and its structure allows for diverse functionalization to improve potency and selectivity.[1] This guide provides a comparative framework for assessing the cytotoxic potential of novel thiophene-based compounds, grounded in established methodologies and field-proven insights. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and logical approach to your research.
The Landscape of Cytotoxicity Assessment: Choosing the Right Questions
Before initiating any experiment, it is crucial to define the primary question. Are we conducting a high-throughput screen of a new compound library, or are we delving into the specific mechanism of a promising lead candidate? The answer dictates our experimental strategy. The initial assessment of a compound's effect on cell viability is a cornerstone of this process. It is a quantitative measure used to determine the concentration at which a compound exhibits a toxic effect on cultured cells.
A well-designed cytotoxicity study follows a logical progression, starting with broad screening assays and moving towards more specific, mechanistic investigations. This tiered approach ensures efficient use of resources and yields a comprehensive understanding of a compound's biological activity.
Comparative Analysis: Performance of Novel Thiophene Scaffolds
Recent studies have highlighted several classes of thiophene derivatives with significant anticancer potential. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Below is a comparative summary of recently investigated thiophene-based compounds against various human cancer cell lines. This data, synthesized from multiple studies, illustrates the diverse potential of this scaffold.
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Key Findings & Mechanism |
| Thiophene Carboxamides | MB-D2 | A375 (Melanoma) | Not Specified | High selectivity against cancer cells; induced caspase-3/7 activation and mitochondrial depolarization.[1][4] |
| Tetrahydrobenzo[b]thiophenes | BU17 | A549 (Lung) | Not Specified | Broad-spectrum activity; induced G2/M cell cycle arrest and apoptosis via caspase-3 and -9 activation.[5] |
| Fused Thienopyrroles | Compound 3b | HepG2 (Liver) | 3.105 | Dual inhibitor of VEGFR-2 and AKT; induced S phase arrest and caspase-3-mediated apoptosis.[6] |
| Fused Thienopyrroles | Compound 3b | PC-3 (Prostate) | 2.15 | Showed potent activity against prostate cancer cells with a similar mechanism.[6] |
| Amino-thiophene Derivatives | Compound 15b | A2780CP (Ovarian) | 10 | Demonstrated significant growth inhibition, comparable to the standard drug Sorafenib.[7] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time). This table is for comparative illustration.
A Foundational Workflow for Cytotoxicity Evaluation
A systematic approach is paramount for generating reliable and reproducible data. The following workflow outlines a logical progression from initial screening to mechanistic validation, a critical path in preclinical drug discovery.
Caption: A logical workflow for evaluating novel thiophene compounds.
Key Experimental Protocols in Detail
Trustworthiness in scientific results stems from meticulous and well-controlled experimental design. The protocols described below are grounded in widely accepted standards, such as ISO 10993-5 for in vitro cytotoxicity testing.[8][9]
Protocol 1: Initial Viability Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10] This method is chosen for initial screening due to its robustness, cost-effectiveness, and suitability for high-throughput formats.
Principle: The amount of purple formazan generated is directly proportional to the number of viable, metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel thiophene compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plate for a predetermined exposure time (typically 48 or 72 hours).[11][12]
-
MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[11] Incubate for 1.5 to 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully discard the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Protocol 2: Differentiating Apoptosis vs. Necrosis (Annexin V/PI Staining)
Once a compound demonstrates potent cytotoxicity, the next logical step is to determine the mode of cell death. This is critical because apoptosis (programmed cell death) is generally the preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[13]
Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiophene compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and positive control wells.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants:
-
Q1 (Annexin V- / PI-): Live cells
-
Q2 (Annexin V+ / PI-): Early apoptotic cells
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+): Necrotic cells
-
Mechanistic Insights: The Intrinsic Apoptosis Pathway
Many cytotoxic agents, including promising thiophene derivatives, exert their effects by inducing apoptosis.[12][14] A common route is the intrinsic or mitochondrial pathway, which is triggered by cellular stress. Understanding this pathway is key to characterizing a compound's mechanism of action.
Caption: The intrinsic apoptosis pathway, a common target for thiophene compounds.
This pathway involves the activation of pro-apoptotic proteins like Bax and Bak, which disrupt the mitochondrial outer membrane, leading to the release of cytochrome c.[12] This, in turn, triggers the activation of a cascade of caspase enzymes, culminating in the execution of cell death.[5] Assays measuring mitochondrial membrane potential (e.g., JC-1 assay) or specific caspase activation (e.g., Caspase-3/7 assay) can confirm the involvement of this pathway.[1][4]
Conclusion
The evaluation of novel thiophene-based compounds requires a multi-faceted and logical approach. By starting with broad viability screens, progressing to dose-response analyses, and culminating in detailed mechanistic studies, researchers can build a comprehensive profile of a compound's cytotoxic potential. This structured methodology, grounded in authoritative protocols, ensures that the data generated is not only accurate but also provides meaningful insights for the drug development pipeline. The versatility of the thiophene scaffold continues to make it a fertile ground for the discovery of next-generation anticancer agents.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiophene Derivatives
In the landscape of modern drug discovery, the convergence of computational modeling and experimental validation is paramount. For researchers investigating the therapeutic potential of thiophene derivatives, a versatile and privileged scaffold in medicinal chemistry, computational docking serves as an indispensable tool for predicting binding affinities and elucidating interaction mechanisms with various biological targets.[1][2] However, the predictive power of in silico models must be rigorously substantiated through empirical data to ensure their biological relevance and guide lead optimization efforts.[1]
This guide provides a comprehensive, in-depth comparison of molecular docking studies of thiophene derivatives against key therapeutic targets. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Rationale for Focusing on Thiophene Derivatives
Thiophene, an electron-rich five-membered heterocycle, is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs.[2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The thiophene nucleus offers a versatile scaffold for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[2][5] This inherent versatility makes thiophene derivatives a fertile ground for computational and experimental exploration in drug discovery.
Comparative Docking Analysis: A Multi-Target Perspective
To provide a holistic view, this guide will focus on two major therapeutic areas where thiophene derivatives have shown significant promise: oncology and infectious diseases. We will compare the docking performance of various thiophene-based compounds against specific, well-validated targets within these fields.
Anticancer Targets: The Case of Tubulin and Kinases
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents.[5] Thiophene derivatives have emerged as a promising class of anticancer compounds, often targeting key proteins involved in cell proliferation and survival.[6][7][8]
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[5] Several thiophene derivatives have been designed and evaluated as tubulin polymerization inhibitors. A comparative analysis of their docking scores against the colchicine binding site of β-tubulin, alongside their experimental cytotoxic activities, provides valuable insights into their structure-activity relationships (SAR).
Table 1: Comparative Docking Scores and Cytotoxicity of Thiophene-Based Tubulin Inhibitors
| Compound ID | Docking Score (kcal/mol) | Target Cell Line | IC50 (µM) | Reference |
| 5b | -8.5 | HT29 (Colon) | 2.61 ± 0.34 | [5] |
| RAA5 | Not Specified | Multiple Cell Lines | Potent Activity | [6] |
| TP 5 | Not Specified | HepG2, SMMC-7721 | High Potency | [8] |
| Compound 480 | Not Specified | HeLa, HepG2 | 33.42 (HeLa), 12.61 (HepG2) | [7] |
Note: A direct comparison of docking scores across different studies should be approached with caution due to variations in software, force fields, and docking parameters.
The data clearly indicates a correlation between the predicted binding affinity (docking score) and the observed biological activity (IC50). For instance, compound 5b exhibits a strong docking score and potent cytotoxicity against the HT29 colon cancer cell line.[5] This underscores the utility of molecular docking in identifying promising candidates for further development.
Antimicrobial Targets: Combating Drug Resistance
The rise of antimicrobial resistance poses a significant global health threat, creating an urgent need for novel antibiotics.[9][10] Thiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10][11][12]
A key strategy in antibacterial drug discovery is the targeting of essential bacterial enzymes. Staphylococcus aureus tyrosyl-tRNA synthetase is one such validated target.[9] Comparative docking studies of thiophene derivatives against this enzyme can help in the rational design of potent antibacterial agents.
Table 2: Comparative Docking Scores and Antimicrobial Activity of Thiophene Derivatives against S. aureus Tyrosyl-tRNA Synthetase
| Compound Derivative | Binding Affinity (kcal/mol) | MIC against S. aureus (µg/mL) | Reference |
| Phenylethylamine | > -7.0 | Not Specified | [9] |
| Cyclohexyl methylamine | > -7.0 | Not Specified | [9] |
| Benzylamine | > -7.0 | Not Specified | [9] |
| Ampicillin (Reference) | -7.0 | Not Specified | [9] |
Note: The binding affinities presented are from a single study, allowing for a more direct comparison.
The results highlight that several thiophene derivatives exhibit higher predicted binding affinities than the reference antibiotic, ampicillin, suggesting their potential as effective antibacterial agents.[9]
Experimental Protocols: A Self-Validating System
The trustworthiness of any computational study hinges on its experimental validation.[1] Here, we provide detailed, step-by-step methodologies for key experiments used to validate the in silico findings for thiophene derivatives.
Molecular Docking Protocol (General Workflow)
The causality behind the choice of a specific docking program and scoring function is critical. AutoDock Vina is a widely used open-source program known for its accuracy and speed. The choice of the grid box size and location should be based on the known active site of the target protein, often identified from co-crystallized ligand structures.
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using software like AutoDock Tools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the thiophene derivative using a chemical drawing tool like ChemDraw.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the grid box dimensions to encompass the active site of the protein. The center of the grid should be the geometric center of the active site residues.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid parameters.
-
The program will generate multiple binding poses for the ligand, ranked by their docking scores.
-
-
Analysis of Results:
-
Visualize the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
The docking score, an estimation of the binding affinity, is the primary quantitative output.
-
Diagram 1: General Workflow for a Comparative Docking Study
Caption: A generalized workflow for in silico molecular docking studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivatives in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Inhibition
This protocol is used to quantify the inhibition of TNF-α production by thiophene derivatives in lipopolysaccharide (LPS)-stimulated cells.[1]
Step-by-Step Methodology:
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.[1]
-
-
Blocking:
-
Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
-
Sample Addition:
-
Add cell culture supernatants (from cells treated with thiophene derivatives and stimulated with LPS) and a standard curve of known TNF-α concentrations to the wells.[1]
-
-
Detection Antibody:
-
Add a biotinylated detection antibody specific for TNF-α.[1]
-
-
Enzyme Conjugate:
-
Add a streptavidin-enzyme conjugate (e.g., HRP).[1]
-
-
Substrate Addition and Measurement:
-
Add a suitable substrate to produce a colorimetric signal and measure the absorbance using a plate reader.[1]
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample from the standard curve and determine the percentage of inhibition.[1]
-
Diagram 2: Interaction of a Thiophene Derivative with a Target Protein Active Site
Caption: A schematic of ligand-protein interactions in a binding pocket.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the molecular docking of thiophene derivatives against prominent therapeutic targets. The presented data and protocols underscore the synergy between computational predictions and experimental validation in modern drug discovery. The strong correlation between docking scores and biological activity for many thiophene compounds validates the use of in silico methods for hit identification and lead optimization.
Future research should focus on expanding the library of thiophene derivatives and exploring a wider range of therapeutic targets. The integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and accurate picture of ligand-protein interactions. Ultimately, a multi-faceted approach, combining computational modeling, organic synthesis, and biological evaluation, will be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.
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Ansari, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Gund, M., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Ali, A., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics. [Link]
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Kumar, R., et al. (2019). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations. [Link]
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Safety Operating Guide
5-Ethoxy-2-thiophenecarboxylic Acid: Proper Disposal Procedures
Executive Summary & Operational Directive
Do not dispose of this compound down the drain.
5-Ethoxy-2-thiophenecarboxylic Acid is a sulfur-containing organic acid.[1][2] Improper disposal poses risks of aquatic toxicity and the release of hazardous sulfur oxides (
Immediate Action Plan:
-
Classify: Treat as Hazardous Chemical Waste (RCRA Non-Specific or Characteristic).
-
Segregate: Isolate from strong oxidizers and bases.
-
Containerize: Use HDPE or glass containers with vented caps if in solution.
-
Label: Clearly mark as "Organic Acid Waste – Contains Sulfur."
Hazard Profile & Technical Justification
To ensure safety, you must understand the causality behind these protocols. This compound combines a carboxylic acid functionality with a thiophene ring.[3]
Physicochemical & Safety Data
| Property | Specification | Operational Implication |
| CAS Number | 40602-56-6 | Unique identifier for waste manifests.[1][2] |
| Physical State | Solid (Crystalline powder) | Dust generation is a primary exposure vector.[1][2] |
| Acidity (pKa) | ~3.5 - 4.0 (Estimated) | Reacts exothermically with bases; corrosive to mucous membranes.[1][2] |
| Key Hazards | H315, H319, H335 | Irritating to eyes, skin, and respiratory system.[1][2] |
| Combustion | Generates | Incineration requires scrubbers (do not trash).[1][2] |
The Thiophene Factor:
Unlike simple benzoic acid derivatives, the thiophene moiety introduces sulfur.[1] Upon thermal decomposition (e.g., unauthorized trash incineration), this releases sulfur dioxide (
Pre-Disposal Logistics: Segregation & Storage
Before disposal, the waste must be stabilized.[1]
A. Chemical Incompatibilities[4][5][6]
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides): The electron-rich thiophene ring is susceptible to rapid, exothermic oxidation. Risk: Fire/Explosion.
-
Strong Bases (e.g., NaOH, KOH): Direct neutralization releases heat.[1][2] While not explosive, uncontrolled neutralization in a waste container can cause pressurization and rupture. Risk: Thermal splash/Spill.
B. Container Selection
-
Solid Waste: Wide-mouth HDPE jars or amber glass.
-
Liquid Waste (Solutions):
Disposal Protocol: Decision Matrix
Follow this logic flow to determine the correct waste stream.
Experimental Workflow: Waste Stream Selection
Caption: Operational decision tree for segregating 5-Ethoxy-2-thiophenecarboxylic Acid waste streams based on physical state and solvent composition.
Protocol A: Solid Waste (Excess Reagent)
-
Collect: Transfer solid directly into a dedicated solid waste container.
-
Bag: If the container is not dedicated solely to this compound, place the solid in a sealable polyethylene bag before placing it in the drum. This contains the odor and dust.
-
Label:
Protocol B: Liquid Waste (Mother Liquor/Reaction Mixtures)[1]
-
Identify Solvent:
-
pH Check: If the solution is aqueous and highly acidic (pH < 2), it is a D002 Corrosive Waste .[6]
Spill Management & Emergency Response
In the event of a benchtop spill, follow the S.C.N.C. (Stop, Contain, Neutralize, Clean) method.[1][2]
Spill Response Workflow
Caption: S.C.N.C. workflow for safely managing laboratory spills of organic acids.
Specific Cleanup Steps:
-
Isolate: Alert nearby personnel.
-
Neutralize: For solid spills, dampen slightly with water, then cover with Sodium Bicarbonate (Baking Soda) or Soda Ash .[1] Wait for bubbling (
evolution) to cease. -
Collect: Scoop the neutralized slurry into a plastic bag.
-
Clean: Wipe the surface with water and detergent.
-
Disposal: The spill debris is Hazardous Waste . Do not throw paper towels used for cleanup in the regular trash.
Regulatory Compliance (US Focus)
-
RCRA (Resource Conservation and Recovery Act): This compound is not explicitly "P" or "U" listed. However, waste determinations are the generator's responsibility.[1]
-
Recommendation: Manage as D002 (Corrosive) if in acidic solution, or generally as hazardous organic waste to prevent environmental release [1].[1]
-
-
Sewer Disposal: Strictly prohibited under the Clean Water Act due to potential aquatic toxicity and pH violations [2].
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (Accessed 2026).[1] [Link]
-
PubChem. Compound Summary: 5-Ethoxy-2-thiophenecarboxylic acid.[1][2] National Library of Medicine.[1] [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 5-Ethoxy-2-thiophenecarboxylic Acid
Senior Application Scientist's Note: This guide is founded on the established principles of laboratory safety and hazard information derived from structurally similar thiophenecarboxylic acid compounds. As a specific Safety Data Sheet (SDS) for 5-Ethoxy-2-thiophenecarboxylic Acid is not publicly available, we adopt a conservative approach, treating it with the precautions warranted for its chemical class. This ensures a robust margin of safety for all laboratory personnel.
The prudent handling of any chemical begins with a thorough understanding of its potential hazards. For 5-Ethoxy-2-thiophenecarboxylic Acid, data from analogous compounds like 2-Thiophenecarboxylic acid and 5-Methyl-2-thiophenecarboxylic acid consistently indicate a primary hazard profile involving irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] This guide provides the essential framework for mitigating these risks through appropriate Personal Protective Equipment (PPE), operational protocols, and emergency preparedness.
Hazard Assessment: Understanding the Risks
Before handling 5-Ethoxy-2-thiophenecarboxylic Acid, it is crucial to recognize its potential health effects. The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.
-
Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause redness, itching, and inflammation.[6][7]
-
Eye Irritation: Causes serious eye irritation (Category 2), which can result in pain, watering, and redness.[1][3][4][6] Prolonged contact could lead to more severe damage.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2][3]
These hazards necessitate the use of specific engineering controls and personal protective equipment to create a multi-layered defense system for your safety. Always ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving 5-Ethoxy-2-thiophenecarboxylic Acid.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile gloves | Lab coat | N95 (or higher) dust mask |
| Dissolving in Solvent | Chemical safety goggles or face shield | Nitrile or Neoprene gloves | Lab coat | Work within a certified chemical fume hood |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if handled in a well-ventilated area |
| Spill Cleanup (Solid) | Chemical safety goggles and face shield | Heavy-duty Nitrile or Butyl gloves | Chemical-resistant apron or coveralls over a lab coat | N95 (or higher) dust mask |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required |
The Logic of Glove Selection: Standard disposable nitrile gloves provide excellent protection for incidental contact with many acids and are a good baseline for handling this compound.[8] Their composition, which includes carboxylic acid monomers, imparts a degree of chemical resistance.[8] However, for tasks with a higher risk of splashing or for spill cleanup, more robust gloves like Neoprene or Butyl rubber are recommended due to their superior resistance to a broader range of organic acids and alkalis.[9][10][11] Always inspect gloves for any signs of degradation before use and remove them using the proper technique to avoid contaminating your skin.[7]
Operational Plan: From Preparation to Disposal
Adherence to a systematic workflow is paramount for safety and experimental reproducibility. The following protocols provide step-by-step guidance for safely handling 5-Ethoxy-2-thiophenecarboxylic Acid.
This process should always be conducted in a manner that minimizes dust generation.
-
Preparation: Designate a specific area for weighing, preferably on a benchtop within a fume hood or in an area with dedicated exhaust ventilation.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and nitrile gloves. An N95 dust mask is mandatory for this step.
-
Tare Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Transfer Compound: Using a clean spatula, carefully transfer the desired amount of 5-Ethoxy-2-thiophenecarboxylic Acid powder to the weigh boat. Avoid any abrupt movements that could create airborne dust.
-
Dissolving:
-
Place a beaker with the appropriate solvent and a stir bar on a stir plate inside a chemical fume hood.
-
Carefully add the weighed powder to the solvent.
-
Cover the beaker with a watch glass to prevent splashing.
-
Begin stirring to facilitate dissolution.
-
-
Labeling: Once dissolved, clearly label the container with the chemical name, concentration, solvent, date, and your initials.
In the event of a spill, a calm and methodical response is essential. This protocol is for small, manageable spills (less than one pound) by trained laboratory personnel.
-
Isolate and Alert: Immediately alert others in the vicinity. Isolate the spill area to prevent cross-contamination.[12]
-
Don PPE: Don the appropriate PPE for spill cleanup: chemical safety goggles, a face shield, a chemical-resistant apron over your lab coat, and heavy-duty gloves. An N95 respirator is crucial.[12]
-
Contain Spread: If the powder is fine, gently cover it with a damp paper towel to prevent it from becoming airborne.[13] For granular solids, you can proceed to the next step.
-
Neutralize (Optional but Recommended): For acidic compounds, you can sprinkle a neutralizer like sodium bicarbonate over the spill, starting from the outside and working inwards.[13]
-
Collect Residue: Carefully sweep or scoop the material and any absorbent into a designated plastic dustpan.[14][15] Avoid creating dust. Place the collected material into a heavy-duty plastic bag or a labeled hazardous waste container.[14]
-
Decontaminate: Wipe the spill area with a wet paper towel. Place all contaminated materials (gloves, paper towels, etc.) into the hazardous waste bag.[16]
-
Dispose and Report: Seal and label the waste container. Dispose of it according to your institution's hazardous waste procedures. Report the spill to your laboratory supervisor or Environmental Health & Safety department.[12]
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
-
Solid Waste: All contaminated disposables, including gloves, weigh boats, paper towels, and spill cleanup materials, must be collected in a designated, clearly labeled solid hazardous waste container.[14]
-
Liquid Waste: Unused or waste solutions of 5-Ethoxy-2-thiophenecarboxylic Acid should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams, such as strong bases or oxidizing agents.[6]
-
Container Disposal: Empty containers that held the solid chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
All waste must be disposed of through an approved waste disposal plant in accordance with local and national regulations.[1][2][3]
References
-
City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
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Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart. [Link]
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University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
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eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. [Link]
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Bergamot. Nitrile Gloves Chemical Resistance Guide. [Link]
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Cole-Parmer. Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99%. [Link]
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Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]
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Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]
-
Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. [Link]
- Unspecified Source. Safety Data Sheet: 2-Thiophenecarboxylic acid. (Link not available)
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
Fisher Scientific. (2024, February 4). Safety Data Sheet: 2-Thiophenecarboxylic acid. [Link]
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- 8. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
